molecular formula C6H8O2 B15544327 Sorbic acid-13C2

Sorbic acid-13C2

Cat. No.: B15544327
M. Wt: 114.11 g/mol
InChI Key: WSWCOQWTEOXDQX-YEJXPBEISA-N
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Description

Sorbic acid-13C2 is a useful research compound. Its molecular formula is C6H8O2 and its molecular weight is 114.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H8O2

Molecular Weight

114.11 g/mol

IUPAC Name

(2E,4E)-(1,2-13C2)hexa-2,4-dienoic acid

InChI

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2+,5-4+/i5+1,6+1

InChI Key

WSWCOQWTEOXDQX-YEJXPBEISA-N

Origin of Product

United States

Foundational & Exploratory

Sorbic Acid-13C2: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties and Applications of Sorbic Acid-13C2

This compound is a stable isotope-labeled form of sorbic acid, a naturally occurring organic compound used extensively as a preservative in the food, beverage, and pharmaceutical industries. This isotopically enriched version serves as a critical internal standard for highly accurate and precise quantification of sorbic acid in various matrices. Its application is particularly vital in quality control and safety testing during drug development and manufacturing, ensuring that preservative levels in pharmaceutical formulations are within regulatory limits.

Core Chemical Properties

This compound is chemically identical to sorbic acid, with the exception that two of its six carbon atoms are replaced with the heavier carbon-13 isotope. This mass difference allows it to be distinguished from native sorbic acid by mass spectrometry, while its identical chemical behavior ensures it experiences the same sample preparation and analysis effects, making it an ideal internal standard.

PropertyValueReference
Molecular Formula C₄¹³C₂H₈O₂[1][2]
Molecular Weight 114.11 g/mol [1]
Appearance White crystalline powder or crystals[3]
Melting Point Approx. 134.5 °C (for unlabeled sorbic acid)[3]
Solubility Slightly soluble in water; soluble in ethanol.[3]
pKa 4.76 (for unlabeled sorbic acid)[4]

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of sorbic acid.[5] Sorbic acid is a widely used preservative in pharmaceutical formulations, including oral and topical preparations, to inhibit the growth of fungi, yeast, and some bacteria.[4][6] Its concentration in these products is strictly regulated, necessitating precise analytical methods for its measurement.

The use of this compound in conjunction with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the mitigation of matrix effects and variations in sample extraction and ionization efficiency, leading to highly reliable quantitative results.[7][8] This is crucial for:

  • Quality Control: Ensuring the concentration of sorbic acid in final drug products meets specifications.

  • Stability Testing: Monitoring the preservative's concentration over time to determine product shelf-life.

  • Regulatory Compliance: Demonstrating to regulatory bodies that the amount of preservative used is safe and effective.

While sorbic acid itself is not typically a therapeutic agent, its role as an excipient that can influence drug stability and bioavailability is an important consideration in drug development.[9]

Experimental Protocols

Quantification of Sorbic Acid in a Pharmaceutical Formulation using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the determination of sorbic acid in a liquid oral suspension.

1. Materials and Reagents:

  • Sorbic acid analytical standard

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ultrapure water

  • The pharmaceutical formulation to be tested

2. Preparation of Standard and Internal Standard Solutions:

  • Sorbic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of sorbic acid in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the sorbic acid stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution with the same 50:50 acetonitrile:water mixture.

3. Sample Preparation:

  • Accurately weigh a portion of the homogenized oral suspension (e.g., 1 g).

  • Add a known volume of the internal standard spiking solution (e.g., 100 µL of 10 µg/mL this compound).

  • Add an extraction solvent (e.g., 5 mL of acetonitrile) and vortex thoroughly to precipitate proteins and extract the sorbic acid.

  • Centrifuge the sample to pellet the precipitated excipients.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate sorbic acid from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Multiple Reaction Monitoring (MRM):

      • Sorbic Acid: Monitor the transition of the precursor ion (m/z 111) to a suitable product ion (e.g., m/z 67).[5]

      • This compound: Monitor the transition of the precursor ion (m/z 113) to its corresponding product ion (e.g., m/z 68).[5]

    • Optimize other MS parameters such as collision energy and declustering potential.

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of sorbic acid to the peak area of this compound against the concentration of the calibration standards.

  • Determine the concentration of sorbic acid in the sample by applying the peak area ratio from the sample to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Pharmaceutical Sample spike Spike with this compound (Internal Standard) sample->spike Add known amount extract Solvent Extraction spike->extract cleanup Centrifugation & Filtration extract->cleanup lc LC Separation (C18 Column) cleanup->lc standards Calibration Standards with This compound standards->lc ms Mass Spectrometry (ESI Negative Mode) lc->ms mrm MRM Detection (Sorbic Acid: 111 -> 67 This compound: 113 -> 68) ms->mrm integrate Peak Area Integration mrm->integrate ratio Calculate Peak Area Ratios (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Sorbic Acid in Sample curve->quantify

Caption: Workflow for quantifying sorbic acid using this compound.

logical_relationship cluster_components Core Components cluster_properties Key Properties cluster_implications Analytical Implications sa Sorbic Acid (Analyte) chem_prop Identical Chemical Properties (pKa, solubility, reactivity) sa->chem_prop mass_prop Different Mass (+2 Da) sa->mass_prop sa13c2 This compound (Internal Standard) sa13c2->chem_prop sa13c2->mass_prop coelution Co-elution in Chromatography chem_prop->coelution matrix_comp Compensation for Matrix Effects chem_prop->matrix_comp extraction_comp Compensation for Extraction Loss chem_prop->extraction_comp ms_distinction Distinguishable by Mass Spectrometry mass_prop->ms_distinction accurate_quant Accurate & Precise Quantification coelution->accurate_quant matrix_comp->accurate_quant extraction_comp->accurate_quant ms_distinction->accurate_quant

Caption: Rationale for using this compound as an internal standard.

References

An In-depth Technical Guide to the Synthesis and Purification of Sorbic Acid-13C2 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the synthesis of Sorbic acid-13C2, a stable isotope-labeled compound valuable for a range of research applications, including metabolic flux analysis and as an internal standard in quantitative analytical studies. The primary synthetic route detailed is the Doebner modification of the Knoevenagel condensation, a reliable method for the preparation of α,β-unsaturated carboxylic acids. This is followed by a comprehensive purification protocol and methods for analytical characterization.

Synthesis of this compound via Doebner Condensation

The synthesis of this compound is most effectively achieved through the Doebner condensation of crotonaldehyde with malonic acid doubly labeled with carbon-13 at the carboxyl and methylene positions ([1,2-13C2]malonic acid). The reaction proceeds via a condensation reaction followed by decarboxylation, catalyzed by a basic solvent such as pyridine.

Reaction Scheme:

Experimental Protocol:

This protocol is adapted from the established procedure for the synthesis of unlabeled sorbic acid.[1]

Materials:

  • Crotonaldehyde (freshly distilled)

  • [1,2-13C2]Malonic acid (isotopic purity ≥ 99%)

  • Pyridine (anhydrous)

  • Concentrated Sulfuric Acid

  • Deionized Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine crotonaldehyde (1.14 moles), [1,2-13C2]malonic acid (1.15 moles), and anhydrous pyridine (1.52 moles).

  • Heat the reaction mixture on a steam bath for 3 hours. The evolution of carbon dioxide should be apparent and will gradually cease as the reaction proceeds to completion.

  • After the heating period, cool the flask and its contents in an ice bath.

  • Slowly, and with constant shaking, add a solution of concentrated sulfuric acid (0.76 moles) in 100 mL of water to the cooled reaction mixture. The addition of the acidic solution will cause the precipitation of the crude this compound.

  • To ensure maximum precipitation, continue to cool the mixture in the ice bath for an additional 3 hours.

  • Collect the crude this compound by suction filtration and wash the solid with a small amount of ice-cold water.

Purification of this compound

The crude product from the synthesis will contain unreacted starting materials, by-products, and residual pyridine. A multi-step purification process is necessary to obtain high-purity this compound suitable for research use.

Experimental Protocol:

Recrystallization:

  • Dissolve the crude this compound in a minimal amount of boiling deionized water (approximately 250 mL for the scale mentioned above).[1]

  • If the solution is colored, add a small amount of activated carbon and boil for a few minutes to adsorb colored impurities.

  • Hot-filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath or refrigerator overnight to facilitate complete crystallization of the purified this compound.

  • Collect the purified crystals by suction filtration, wash with a small volume of ice-cold water, and dry under vacuum.

Solvent Washing (Alternative/Additional Step):

For removal of organic-soluble impurities, the crude or recrystallized sorbic acid can be washed with a suitable organic solvent in which sorbic acid has low solubility, such as cold toluene or hexane.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis and Purification Data

ParameterValueReference
Synthesis
Theoretical YieldBased on limiting reagentCalculated
Actual Yield (Crude)Varies[1]
Percent Yield (Crude)28-32% (unlabeled)[1]
Purification
Purity (after recrystallization)>98%Assumed
Melting Point134-135 °C[1]

Table 2: Analytical Characterization Data

AnalysisExpected Result
Mass Spectrometry (EI) Molecular Ion (M+) at m/z 114 (for 13C2 isotopologue)
Fragmentation pattern similar to unlabeled sorbic acid
13C NMR Enhanced signals for C1 and C2 carbons. Potential for 13C-13C coupling.
Expected Chemical Shifts (in ppm, relative to TMS):
C1 (~172 ppm), C2 (~120 ppm), C3 (~140 ppm), C4 (~130 ppm), C5 (~145 ppm), C6 (~18 ppm)
Isotopic Purity ≥ 99%

Visualization of Workflows and Pathways

Logical Workflow for Synthesis and Purification

The following diagram illustrates the sequential steps involved in the synthesis and purification of this compound.

Synthesis_Purification_Workflow Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification start [1,2-13C2]Malonic Acid + Crotonaldehyde + Pyridine reaction Doebner Condensation (Heat, 3 hrs) start->reaction acidification Acidification with H2SO4 (Precipitation) reaction->acidification filtration1 Suction Filtration acidification->filtration1 crude_product Crude this compound filtration1->crude_product dissolution Dissolve in boiling water crude_product->dissolution activated_carbon Activated Carbon Treatment (optional) dissolution->activated_carbon filtration2 Hot Filtration activated_carbon->filtration2 crystallization Crystallization (Cooling) filtration2->crystallization filtration3 Suction Filtration crystallization->filtration3 drying Vacuum Drying filtration3->drying pure_product Pure this compound drying->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Application in Metabolic Pathway Analysis

This compound can be used as a tracer to study the metabolic fate of short-chain fatty acids or as an internal standard for quantifying related metabolites. The diagram below illustrates a hypothetical pathway where the labeled carbons from this compound could be incorporated into downstream metabolites.

Metabolic_Pathway Hypothetical Metabolic Fate of this compound sorbic_acid This compound (exogenous) activation Acyl-CoA Synthetase sorbic_acid->activation sorbyl_coa Sorbyl-CoA-13C2 activation->sorbyl_coa beta_oxidation β-Oxidation Pathway sorbyl_coa->beta_oxidation acetyl_coa Acetyl-CoA-13C2 beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle fatty_acid_synthesis Fatty Acid Elongation acetyl_coa->fatty_acid_synthesis labeled_metabolites Labeled Downstream Metabolites tca_cycle->labeled_metabolites fatty_acid_synthesis->labeled_metabolites

Caption: Hypothetical metabolic pathway of this compound.

References

A Technical Guide to the Certificate of Analysis and Isotopic Purity of Sorbic Acid-13C2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and characterization of isotopically labeled compounds are paramount. Sorbic acid-13C2, a stable isotope-labeled version of the common food preservative, serves as a critical internal standard in quantitative analytical studies. This guide provides an in-depth look at the typical data found on a Certificate of Analysis for this compound, details the experimental protocols for its analysis, and illustrates the analytical workflow.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis (CoA) for this compound provides a comprehensive summary of its identity, purity, and quality. The following table represents typical data presented in a CoA, compiled from common industry practices.

ParameterSpecificationMethod
Identity
AppearanceWhite to off-white solidVisual Inspection
Molecular FormulaC₄¹³C₂H₈O₂Mass Spectrometry
Molecular Weight114.11 g/mol Mass Spectrometry
¹H-NMRConforms to structureNuclear Magnetic Resonance
Purity
Chemical Purity (HPLC)≥98%High-Performance Liquid Chrom.
Isotopic Purity≥99 atom % ¹³CHigh-Resolution Mass Spectrometry
Physical Properties
SolubilitySoluble in Methanol or DMSOVisual Inspection

Experimental Protocols: Ensuring Identity and Purity

The data presented in a Certificate of Analysis is derived from rigorous experimental testing. Below are detailed methodologies for the key analyses performed on this compound.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the chemical purity of sorbic acid.[1] This method separates sorbic acid from any unlabeled sorbic acid and other impurities.

  • Instrumentation : A standard HPLC system equipped with a UV detector is used.

  • Column : A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly employed.[1]

  • Mobile Phase : A mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid, such as 0.2% glacial acetic acid, is often used.[1]

  • Flow Rate : A typical flow rate is 1.0 mL/min.

  • Detection : UV detection is performed at the maximum absorbance wavelength of sorbic acid, which is around 250-260 nm.[2][3]

  • Procedure :

    • A standard solution of this compound is prepared in a suitable solvent (e.g., methanol).

    • The solution is injected into the HPLC system.

    • The chromatogram is recorded, and the area of the peak corresponding to this compound is measured.

    • Chemical purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

The determination of isotopic purity is crucial for labeled compounds and is typically achieved using high-resolution mass spectrometry.[4] This technique can differentiate between molecules with very small mass differences, such as those containing ¹²C and ¹³C isotopes.

  • Instrumentation : An Electrospray Ionization-High-Resolution Mass Spectrometer (ESI-HRMS) is utilized for this analysis.[5]

  • Ionization Mode : Electrospray ionization (ESI) in negative or positive ion mode.

  • Data Analysis :

    • The mass spectrum of the this compound sample is acquired.

    • The relative intensities of the ion peaks corresponding to the unlabeled (all ¹²C), single ¹³C labeled, and double ¹³C labeled sorbic acid are measured.

    • The natural abundance of ¹³C in the unlabeled portion of the molecule is mathematically corrected for to accurately determine the enrichment from the intentional labeling.[5]

    • The isotopic purity is calculated as the percentage of the ¹³C isotope at the labeled positions relative to all carbon isotopes at those positions.

Analytical Workflow and Data Interpretation

The following diagrams illustrate the logical flow of the analytical process for certifying this compound and the pathway for interpreting the resulting data.

This compound Analysis Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Certification start This compound Bulk Material dissolve Dissolve in Appropriate Solvent start->dissolve hplc HPLC Analysis dissolve->hplc Purity hrms HRMS Analysis dissolve->hrms Isotopic Enrichment chem_purity Calculate Chemical Purity hplc->chem_purity iso_purity Determine Isotopic Purity hrms->iso_purity coa Generate Certificate of Analysis chem_purity->coa iso_purity->coa

Caption: Workflow for the analysis of this compound.

This comprehensive approach to the analysis of this compound ensures that researchers and developers are using a well-characterized and high-purity material, which is essential for the accuracy and reliability of their experimental results. The Certificate of Analysis serves as a testament to this rigorous quality control process.

References

Commercial Suppliers and Technical Applications of Sorbic Acid-13C2: An In-depth Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sorbic acid-13C2, a stable isotope-labeled compound essential for accurate quantification in research and quality control. Below, we detail its commercial availability, key specifications, and a representative experimental protocol for its application as an internal standard in analytical methodologies.

Commercial Availability

This compound is a specialized chemical available from a select number of reputable suppliers that focus on stable isotopes and reference standards. Researchers can procure this compound from the following companies:

  • Clearsynth: A global manufacturer and supplier of a wide range of chemical products, including stable isotope-labeled compounds. They offer this compound for research and development purposes.[1]

  • LGC Standards: A leading provider of reference materials, proficiency testing schemes, and research chemicals. LGC Standards, which incorporates Toronto Research Chemicals (TRC), lists this compound in their catalog of stable isotopes.[2][3]

These suppliers are equipped to provide the necessary documentation, such as a Certificate of Analysis, to ensure the quality and suitability of the product for precise analytical work.

Technical Specifications

The quality and isotopic enrichment of this compound are critical for its function as an internal standard. While specific lot-to-lot values may vary, the following table summarizes the typical quantitative data provided by suppliers.

ParameterSpecificationDescription
Chemical Formula C₄¹³C₂H₈O₂The molecular formula indicating the incorporation of two ¹³C atoms.
Molecular Weight ~114.11 g/mol The mass of the molecule calculated with the heavier carbon isotopes.[2]
Chemical Purity ≥98%The percentage of the compound that is this compound, determined by methods such as HPLC.[4]
Isotopic Enrichment ≥99 atom % ¹³CThe percentage of the labeled carbon positions that are ¹³C.[5]
Appearance White to off-white solidThe physical state and color of the compound.[6]
Solubility Soluble in methanol and other organic solventsProvides guidance for preparing stock solutions.

Note: The specifications presented here are representative. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific data.[6][7]

Application as an Internal Standard in Quantitative Analysis

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS), particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] This technique allows for the highly accurate and precise quantification of unlabeled sorbic acid in complex matrices, such as food products, by correcting for sample preparation variability and matrix effects.[9]

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for using this compound as an internal standard for the quantification of sorbic acid in a sample.

G Workflow for Quantitative Analysis using this compound cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Sample Matrix (e.g., Food Product) Spike Add Known Amount of This compound (Internal Standard) Sample->Spike Extract Extraction of Sorbic Acid Spike->Extract Cleanup Sample Clean-up (e.g., SPE) Extract->Cleanup LC Chromatographic Separation (e.g., C18 column) Cleanup->LC MS Mass Spectrometric Detection (MRM Mode) LC->MS Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) MS->Ratio Quant Quantify Sorbic Acid Concentration Ratio->Quant CalCurve Generate Calibration Curve CalCurve->Quant

Caption: Workflow for the quantification of sorbic acid using this compound as an internal standard.

Detailed Experimental Protocol: Quantification of Sorbic Acid in a Beverage Sample

This section provides a representative, detailed methodology for the quantification of sorbic acid in a beverage sample using this compound as an internal standard with LC-MS/MS.

Materials and Reagents
  • Sorbic acid (unlabeled) standard

  • This compound (Internal Standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Ultrapure water

  • Beverage sample

Preparation of Standards and Solutions
  • Sorbic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of sorbic acid standard and dissolve it in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the sorbic acid stock solution with a 50:50 methanol:water mixture to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with a 50:50 methanol:water mixture.

Sample Preparation
  • Degas the beverage sample by sonication for 10 minutes.

  • Pipette 1 mL of the beverage sample into a centrifuge tube.

  • Add 50 µL of the 1 µg/mL internal standard working solution to the sample.

  • Vortex the sample for 30 seconds.

  • Add 4 mL of acetonitrile to precipitate proteins and other macromolecules.

  • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 5 mM ammonium acetate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure the separation of sorbic acid from matrix components. For example, start at 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Sorbic Acid: Precursor ion (m/z) 111 -> Product ion (m/z) 67.[8]

      • This compound: Precursor ion (m/z) 113 -> Product ion (m/z) 68.[8]

Data Analysis and Quantification
  • Integrate the peak areas for the specified MRM transitions for both sorbic acid and this compound in all samples (calibration standards, quality controls, and unknown samples).

  • Calculate the peak area ratio of the analyte to the internal standard for each injection.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Determine the concentration of sorbic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development and other scientific fields. The use of this stable isotope-labeled internal standard is crucial for achieving accurate and reliable quantitative results in analytical testing.

References

Navigating the Landscape of Isotope-Labeled Sorbic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Sorbic acid-13C2 is a stable, isotopically labeled version of sorbic acid, a naturally occurring unsaturated fatty acid. The two carbon-13 atoms provide a distinct mass signature, making it an invaluable tool for metabolic research, particularly in studies involving fatty acid metabolism and quantification by mass spectrometry.

PropertyValueReference
Chemical Name (2E,4E)-2,4-Hexadienoic acid-13C2LGC Standards
Molecular Formula C₄¹³C₂H₈O₂LGC Standards
Molecular Weight 114.11 g/mol LGC Standards
Appearance White crystalline powder[1]
Melting Point 132-135 °C[1]
Boiling Point 228 °C (decomposes)[1]
Solubility Slightly soluble in water; soluble in ethanol, methanol, and acetone.[2]
pKa 4.76[2]

Hazard Identification and Safety Precautions

Sorbic acid is generally recognized as safe (GRAS) for its use as a food preservative. However, in its pure form, it requires careful handling in a laboratory setting. The primary hazards are related to irritation of the skin, eyes, and respiratory tract.

HazardGHS ClassificationPrecautionary Statements
Skin Irritation Category 2H315: Causes skin irritation. P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[3]
Eye Irritation Category 2AH319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Respiratory Irritation Category 3H335: May cause respiratory irritation. P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[4]

Personal Protective Equipment (PPE):

  • Gloves: Nitrile rubber gloves are recommended.[5]

  • Eye Protection: Safety glasses with side shields or chemical goggles should be worn.[4]

  • Respiratory Protection: A NIOSH-approved respirator should be used when handling large quantities or in poorly ventilated areas to avoid dust inhalation.[5]

  • Lab Coat: A standard laboratory coat should be worn to prevent skin contact.

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

GuidelineProcedure
Handling - Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.[5]- Avoid contact with skin and eyes.[5]- Wash hands thoroughly after handling.[5]- Avoid formation of dust and aerosols.[6]
Storage - Store in a tightly closed container.[3]- Keep in a dry and cool place.[3]- Protect from light.[7]
Incompatibilities - Strong oxidizing agents, bases, and reducing agents.[7]

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[8]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]

Toxicological Information

The toxicological data for sorbic acid indicate a low level of toxicity. It is metabolized by the body in a similar manner to other fatty acids.

MetricValueSpecies
LD50 (Oral) 7,360 mg/kgRat[9]
Carcinogenicity Not classified as a carcinogen by IARC, NTP, or OSHA.[9]Not Applicable
Mutagenicity Not classified as a mutagen.Not Applicable

Experimental Protocols: Metabolic Flux Analysis of Fatty Acid Metabolism

This compound is an ideal tracer for studying fatty acid metabolism. The following is a representative protocol for a stable isotope tracing experiment in cultured cells, which can be adapted for specific research questions.

Objective: To trace the metabolic fate of this compound in cultured mammalian cells and quantify its incorporation into cellular lipids.

Materials:

  • This compound

  • Cultured mammalian cells (e.g., hepatocytes, adipocytes)

  • Cell culture medium and supplements

  • Solvents for extraction (e.g., methanol, chloroform, water)

  • Internal standards for mass spectrometry

  • Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere and grow.

    • Prepare a stock solution of this compound complexed to bovine serum albumin (BSA) to facilitate its solubility in the culture medium.

    • Replace the standard culture medium with a medium containing a known concentration of this compound.

    • Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and metabolism of the tracer.

  • Metabolite Extraction:

    • At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer.

    • Quench the metabolism by adding a cold solvent, such as liquid nitrogen or cold methanol.

    • Perform a lipid extraction using a standard method, such as the Bligh-Dyer or Folch extraction, which uses a chloroform/methanol/water solvent system to separate the lipid and aqueous phases.

  • Sample Preparation for Mass Spectrometry:

    • Dry the lipid extract under a stream of nitrogen.

    • For GC-MS analysis, derivatize the fatty acids to form fatty acid methyl esters (FAMEs) by incubating with a reagent like boron trifluoride in methanol.

    • For LC-MS analysis, resuspend the lipid extract in an appropriate solvent.

    • Add internal standards to the samples for quantification.

  • Mass Spectrometry Analysis:

    • Analyze the samples using GC-MS or LC-MS.

    • For GC-MS, monitor the mass-to-charge ratio (m/z) of the FAMEs to determine the incorporation of the 13C label.

    • For LC-MS, use selected reaction monitoring (SRM) or full-scan analysis to identify and quantify the labeled lipid species.

  • Data Analysis:

    • Calculate the isotopic enrichment of the different lipid species to determine the extent of this compound incorporation.

    • Use metabolic flux analysis software to model the flow of the carbon atoms from this compound through the different fatty acid metabolic pathways.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the metabolic context of sorbic acid and a typical experimental workflow for its analysis.

FattyAcidMetabolism cluster_uptake Cellular Uptake cluster_cytosol Cytosol cluster_mitochondria Mitochondria Sorbic_acid_13C2 Sorbic_acid_13C2 Sorbyl_CoA_13C2 Sorbyl_CoA_13C2 Sorbic_acid_13C2->Sorbyl_CoA_13C2 ACSL Lipid_Synthesis Lipid_Synthesis Sorbyl_CoA_13C2->Lipid_Synthesis e.g., Triglycerides, Phospholipids Mitochondria Sorbyl_CoA_13C2->Mitochondria CPT1 Sorbyl_CoA_13C2_mito Sorbyl-CoA-13C2 Beta_Oxidation Beta_Oxidation Sorbyl_CoA_13C2_mito->Beta_Oxidation β-oxidation enzymes Acetyl_CoA_13C2 Acetyl_CoA_13C2 Beta_Oxidation->Acetyl_CoA_13C2 Produces TCA_Cycle TCA_Cycle Acetyl_CoA_13C2->TCA_Cycle Enters caption Metabolic Fate of this compound ExperimentalWorkflow Cell_Culture 1. Cell Culture & Treatment with this compound Metabolite_Extraction 2. Metabolite Extraction Cell_Culture->Metabolite_Extraction Sample_Preparation 3. Sample Preparation (e.g., Derivatization) Metabolite_Extraction->Sample_Preparation MS_Analysis 4. GC-MS or LC-MS Analysis Sample_Preparation->MS_Analysis Data_Analysis 5. Data Analysis & Flux Calculation MS_Analysis->Data_Analysis caption Experimental Workflow for this compound Tracing

References

The Principle and Application of Sorbic Acid-13C2 in Metabolic Tracing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and methodologies underlying the use of Sorbic acid-13C2 as a metabolic tracer. While direct experimental applications of this compound are not yet widely documented in published literature, its structural similarity to endogenous fatty acids and its known metabolic fate through β-oxidation present a strong theoretical basis for its use in elucidating cellular energy metabolism and fatty acid utilization. This document outlines the core principles, a hypothetical experimental protocol, data interpretation, and the potential applications of this compound in metabolic research.

Core Principles of this compound Metabolic Tracing

Stable isotope tracing is a powerful technique used to follow the metabolic fate of a specific molecule, or "tracer," as it is processed through various biochemical pathways within a biological system.[1][2] By introducing a substrate labeled with a heavy isotope, such as Carbon-13 (¹³C), researchers can distinguish the tracer and its metabolic products from their unlabeled (¹²C) counterparts using mass spectrometry.[3]

Sorbic acid (2,4-hexadienoic acid) is a short-chain unsaturated fatty acid. Its metabolism in mammals is known to proceed through the β-oxidation pathway, similar to endogenous fatty acids.[4][5][6] The principle of using this compound as a tracer lies in its ability to enter cellular metabolism and contribute its ¹³C-labeled carbon atoms to key metabolic intermediates.

The core concept involves introducing this compound, labeled at two specific carbon positions, to cells or an organism. As the sorbic acid is metabolized, the ¹³C label is incorporated into downstream metabolites. By analyzing the mass isotopologue distribution (MID) of these metabolites, one can infer the activity of specific metabolic pathways.

The primary metabolic pathway for sorbic acid is β-oxidation. In this process, the fatty acid chain is sequentially shortened by two-carbon units, producing acetyl-CoA.[4][5][6] If this compound is labeled on the first and second carbons (carboxyl end), the resulting acetyl-CoA will be labeled as [1,2-¹³C2]acetyl-CoA. This labeled acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle, contributing to the synthesis of citrate and subsequent TCA cycle intermediates. The labeling pattern in these intermediates provides a direct readout of the flux of sorbic acid through β-oxidation and into the central carbon metabolism.

Hypothetical Experimental Protocol: Tracing this compound Metabolism in Cell Culture

This section outlines a detailed methodology for a typical in vitro experiment using this compound to trace fatty acid metabolism in a cancer cell line.

Objective: To quantify the contribution of exogenous sorbic acid to the cellular acetyl-CoA pool and TCA cycle intermediates.

Materials:

  • Cell line of interest (e.g., a cancer cell line known for high fatty acid oxidation)

  • Standard cell culture medium and supplements

  • This compound (custom synthesis may be required)

  • Dialyzed fetal bovine serum (to minimize interference from unlabeled fatty acids)

  • Solvents for metabolite extraction (e.g., 80% methanol)

  • Internal standards for mass spectrometry

  • Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

Experimental Workflow:

experimental_workflow cluster_prep Cell Preparation cluster_tracing Isotope Tracing cluster_analysis Sample Processing & Analysis cell_culture 1. Cell Culture (e.g., Cancer cell line) plating 2. Cell Plating (e.g., 6-well plates) cell_culture->plating acclimatization 3. Acclimatization (e.g., 24 hours) plating->acclimatization media_change 4. Media Change (to media with this compound) acclimatization->media_change incubation 5. Incubation (Time course: 0, 2, 6, 12, 24 hours) media_change->incubation quenching 6. Metabolic Quenching (e.g., Cold saline wash) incubation->quenching extraction 7. Metabolite Extraction (e.g., 80% Methanol) quenching->extraction analysis 8. LC-MS/MS Analysis extraction->analysis data_processing 9. Data Processing & Interpretation analysis->data_processing

Figure 1: Experimental workflow for this compound metabolic tracing in cell culture.

Step-by-Step Procedure:

  • Cell Culture: Culture the chosen cell line under standard conditions to reach approximately 80% confluency.

  • Cell Plating: Seed the cells into 6-well plates at a density that will ensure they are in the exponential growth phase during the experiment.

  • Acclimatization: Allow the cells to attach and grow for 24 hours.

  • Media Change: Aspirate the standard growth medium and replace it with a fresh medium containing a known concentration of this compound and dialyzed fetal bovine serum. Include control wells with unlabeled sorbic acid and without any sorbic acid.

  • Incubation: Incubate the cells for a time course (e.g., 0, 2, 6, 12, and 24 hours) to monitor the dynamics of label incorporation.

  • Metabolic Quenching: At each time point, rapidly aspirate the medium and wash the cells with ice-cold saline to halt metabolic activity.

  • Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well. Scrape the cells and collect the cell lysate. Centrifuge to pellet the protein and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis: Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography to separate and detect the labeled and unlabeled metabolites.

  • Data Processing and Interpretation: Process the raw data to determine the mass isotopologue distributions of key metabolites. Correct for the natural abundance of ¹³C.

Data Presentation and Interpretation

The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) of various metabolites. The MID describes the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M is the monoisotopic mass of the metabolite.

Table 1: Hypothetical Quantitative Data from this compound Tracing in Cancer Cells (24-hour incubation)

MetaboliteM+0 Abundance (%)M+1 Abundance (%)M+2 Abundance (%)M+3 Abundance (%)M+4 Abundance (%)
Citrate 65.25.125.32.12.3
Succinate 70.86.318.51.82.6
Malate 72.17.016.72.02.2
Aspartate 75.48.212.11.52.8
Glutamate 78.99.58.31.22.1

Interpretation of Hypothetical Data:

  • The significant increase in the M+2 abundance of citrate (25.3%) suggests that this compound is actively metabolized via β-oxidation to [1,2-¹³C2]acetyl-CoA, which then condenses with unlabeled oxaloacetate to form M+2 citrate.

  • The M+2 labeling is propagated through the TCA cycle, as seen in the increased M+2 abundance of succinate, malate, and aspartate (derived from oxaloacetate).

  • The lower M+2 enrichment in downstream TCA cycle intermediates compared to citrate can be attributed to the influx of unlabeled carbon from other sources (e.g., glutamine anaplerosis) and the efflux of intermediates for biosynthesis.

  • The presence of M+4 isotopologues indicates multiple turns of the TCA cycle with labeled acetyl-CoA.

Signaling Pathways and Metabolic Maps

The metabolic fate of this compound can be visualized through signaling pathway diagrams.

sorbic_acid_metabolism cluster_uptake Cellular Uptake cluster_activation Activation cluster_beta_oxidation Beta-Oxidation cluster_tca TCA Cycle sorbic_acid_13c2 This compound (extracellular) cellular_sorbic_acid This compound (intracellular) sorbic_acid_13c2->cellular_sorbic_acid Transport sorboyl_coa Sorboyl-CoA-13C2 cellular_sorbic_acid->sorboyl_coa Acyl-CoA Synthetase acetyl_coa_13c2 [1,2-13C2]Acetyl-CoA sorboyl_coa->acetyl_coa_13c2 Multiple Steps citrate Citrate (M+2) acetyl_coa_13c2->citrate oxaloacetate Oxaloacetate oxaloacetate->citrate isocitrate Isocitrate (M+2) citrate->isocitrate alpha_kg α-Ketoglutarate (M+2) isocitrate->alpha_kg succinyl_coa Succinyl-CoA (M+2) alpha_kg->succinyl_coa succinate Succinate (M+2) succinyl_coa->succinate fumarate Fumarate (M+2) succinate->fumarate malate Malate (M+2) fumarate->malate malate->oxaloacetate

Figure 2: Metabolic pathway of this compound tracing.

Potential Applications in Research and Drug Development

The use of this compound as a metabolic tracer, while currently theoretical, holds promise for several areas of research:

  • Cancer Metabolism: Many cancer cells exhibit altered fatty acid metabolism. This compound could be used to probe the reliance of cancer cells on exogenous short-chain fatty acids for energy and biosynthesis.

  • Metabolic Syndrome and Diabetes: Investigating how different tissues (e.g., liver, muscle) metabolize this compound could provide insights into the pathophysiology of insulin resistance and non-alcoholic fatty liver disease.

  • Drug Discovery: this compound could be used as a tool to screen for drugs that inhibit fatty acid oxidation. A reduction in the incorporation of the ¹³C label into TCA cycle intermediates would indicate target engagement.

  • Neurobiology: The brain can utilize fatty acids under certain conditions. Tracing this compound metabolism in neuronal and glial cells could enhance our understanding of brain energy metabolism.

Conclusion

While direct experimental precedent is pending, the principles of stable isotope tracing and the known metabolic fate of sorbic acid provide a strong foundation for the application of this compound as a novel metabolic tracer. Its use has the potential to offer valuable insights into cellular fatty acid metabolism, with broad applications in basic research and drug development. The methodologies and data interpretation frameworks established for other ¹³C-labeled fatty acids can be readily adapted for this compound, paving the way for future investigations into its utility as a metabolic probe.

References

Probing Microbial Metabolism with ¹³C-Labeled Substrates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide on the Principles and Application of ¹³C-Metabolic Flux Analysis, with Sorbic Acid as a Case Study Context

Introduction

The study of microbial metabolism is fundamental to advancements in biotechnology, drug development, and understanding infectious diseases. Stable isotope tracers are powerful tools for mapping the intricate network of biochemical reactions within a cell. While Sorbic acid-13C2 is commercially available as a stable isotope-labeled compound, its application as a metabolic probe to elucidate central carbon metabolism is not a widely documented technique in scientific literature.[1] The primary role of sorbic acid in microbiology is that of an antimicrobial agent, which functions by inhibiting microbial growth rather than serving as a primary carbon source for metabolic pathway analysis.[2][3]

This technical guide, therefore, provides a comprehensive overview of the gold-standard method for quantifying intracellular metabolic fluxes: ¹³C-Metabolic Flux Analysis (¹³C-MFA) .[4][5] We will detail the core principles, experimental protocols, and data interpretation involved in using ¹³C-labeled substrates, such as glucose, to probe the metabolic state of microorganisms.[6] To provide a relevant context for drug development professionals, we will discuss the known metabolic effects of sorbic acid and frame a hypothetical application of this compound to investigate microbial resistance mechanisms.

The Principles of ¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful experimental and computational technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[7] The method involves feeding microorganisms a substrate that has been enriched with the stable isotope carbon-13 (¹³C) at specific atomic positions.[8] As the microbes metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites, including amino acids, organic acids, and nucleotides.[4]

By measuring the specific distribution of ¹³C within these key metabolites (known as isotopomer analysis), researchers can deduce the relative activities of different metabolic pathways.[9] This information provides a detailed snapshot of the cell's metabolic state, revealing how carbon is routed through central pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[4][10] ¹³C-MFA is invaluable for identifying metabolic bottlenecks, understanding cellular responses to genetic or environmental changes, and guiding metabolic engineering efforts.[8][11]

Experimental Design and Workflow in ¹³C-MFA

A successful ¹³C-MFA study requires careful planning and execution, from the selection of the isotopic tracer to the final computational analysis of fluxes. The general workflow is a multi-step process designed to ensure high-quality data for accurate flux determination.[12][13]

G cluster_0 Phase 1: Experimental Design cluster_1 Phase 2: ¹³C-Labeling Experiment cluster_2 Phase 3: Analytical Measurement cluster_3 Phase 4: Data Analysis & Interpretation A Define Biological Question & Metabolic Model B Select ¹³C-Labeled Substrate (e.g., [1,2-¹³C₂]glucose, [U-¹³C₆]glucose) A->B C Cultivate Microbes to Metabolic Steady State D Introduce ¹³C Substrate & Reach Isotopic Steady State C->D E Rapidly Quench Metabolism & Harvest Biomass D->E F Hydrolyze Biomass (e.g., Protein to Amino Acids) G Derivatize Metabolites F->G H Analyze Isotopomer Distributions (GC-MS or LC-MS/MS) G->H I Determine Mass Isotopomer Distributions (MDVs) J Estimate Fluxes using Computational Fitting Algorithm I->J K Statistical Analysis & Goodness-of-Fit J->K L Biological Interpretation K->L

Caption: General experimental workflow for a ¹³C-Metabolic Flux Analysis (¹³C-MFA) study.

Core Methodologies for a ¹³C-MFA Experiment

The following protocol provides a generalized methodology for conducting a ¹³C-MFA experiment with a microbial culture, such as E. coli, using a labeled glucose tracer.[12]

Objective: To quantify the carbon flux distribution in the central metabolism of a microorganism.

Materials:

  • Microorganism of interest (e.g., E. coli strain)

  • Defined minimal medium

  • ¹³C-labeled glucose (e.g., 80% [1-¹³C]glucose and 20% [U-¹³C]glucose)[8]

  • Bioreactor or shake flasks for cultivation

  • Quenching solution (e.g., 60% methanol at -50°C)

  • Hydrolysis reagents (e.g., 6 M HCl)

  • Derivatization agent (e.g., N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide, TBDMS)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • ¹³C-MFA software (e.g., WUflux, Metran)[11][12]

Protocol:

  • Cultivation:

    • Prepare a minimal medium with a known concentration of the selected ¹³C-labeled glucose as the sole carbon source.[8]

    • Inoculate the medium with the microbial strain and cultivate under controlled conditions (e.g., chemostat for steady-state) until the culture reaches a metabolic steady state (i.e., constant optical density and extracellular metabolite concentrations).[8]

    • Continue cultivation for a sufficient duration to ensure isotopic steady state is reached, where the labeling patterns of intracellular metabolites are stable.[4]

  • Sampling and Quenching:

    • Rapidly withdraw a known volume of the cell culture.

    • Immediately quench all enzymatic activity by mixing the sample with a cold quenching solution. This step is critical to prevent metabolic changes during sample processing.

  • Biomass Processing and Hydrolysis:

    • Centrifuge the quenched sample to pellet the cells.

    • Wash the cell pellet to remove extracellular medium components.

    • Lyse the cells and hydrolyze the protein content using 6 M HCl at >100°C for 24 hours. This process breaks down proteins into their constituent amino acids.

  • Derivatization:

    • Dry the amino acid hydrolysate completely.

    • Add a derivatization agent like TBDMS and incubate to create volatile amino acid derivatives suitable for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • The gas chromatograph separates the individual amino acid derivatives.

    • The mass spectrometer fragments the derivatives and measures the mass-to-charge ratio (m/z) of the fragments, revealing the mass isotopomer distributions (the relative abundance of molecules with different numbers of ¹³C atoms).[6]

  • Flux Calculation:

    • Use a computational software package to model the organism's metabolic network.

    • Input the experimentally measured mass isotopomer distributions and any known physiological rates (e.g., glucose uptake, product secretion).

    • The software then iteratively simulates the labeling patterns that would result from different flux distributions and finds the set of fluxes that best fits the experimental data.[10]

Tracing Carbon Flow Through Central Metabolism

The power of ¹³C-MFA lies in its ability to resolve fluxes through interconnected pathways. The labeling pattern of proteinogenic amino acids is particularly informative because their carbon backbones are derived from specific precursor metabolites in central metabolism. For example, Alanine is synthesized from Pyruvate, while Glutamate is synthesized from α-Ketoglutarate.[11] Analyzing the ¹³C enrichment in these amino acids provides direct insight into the labeling state of their precursors in pathways like Glycolysis and the TCA cycle.

G cluster_0 Glycolysis & PPP cluster_1 Amino Acid Synthesis cluster_2 TCA Cycle Glc ¹³C-Glucose G6P G6P Glc->G6P PPP Pentose Phosphate Pathway G6P->PPP PYR Pyruvate G6P->PYR Glycolysis Ser Serine G6P->Ser precursor PPP->PYR Ala Alanine PYR->Ala precursor Val Valine PYR->Val precursor AcCoA Acetyl-CoA PYR->AcCoA Asp Aspartate Glu Glutamate CIT Citrate AcCoA->CIT OAA Oxaloacetate AKG α-Ketoglutarate CIT->AKG AKG->Glu precursor AKG->OAA ... OAA->Asp precursor OAA->CIT

Caption: Simplified metabolic network showing how a ¹³C label from glucose propagates through central pathways and into key amino acid precursors.

Sorbic Acid and Its Interaction with Microbial Metabolism

Sorbic acid is a weak organic acid widely used as a food preservative due to its ability to inhibit the growth of yeasts, molds, and some bacteria.[3][14] Its antimicrobial activity is pH-dependent, being most effective at a pH below its pKa of 4.76, where the undissociated form of the acid predominates.[15][16] This uncharged form can diffuse across the microbial cell membrane.

Once inside the more neutral cytoplasm, the acid dissociates, releasing a proton and acidifying the intracellular environment. This process disrupts the proton motive force, inhibits key metabolic enzymes, and ultimately arrests cell growth.[16]

G cluster_0 Microbial Cell SA_out Sorbic Acid (undissociated) (Extracellular, low pH) SA_in Sorbic Acid (undissociated) (Intracellular) SA_out->SA_in Diffusion across membrane H_Sorb H⁺ + Sorbate Anion SA_in->H_Sorb Dissociation pH_drop Intracellular pH decreases H_Sorb->pH_drop PMF Proton Motive Force Dissipation pH_drop->PMF Enzyme Enzyme Inhibition (e.g., Dehydrogenases) pH_drop->Enzyme ATP ATP Synthesis Reduced PMF->ATP Resp Respiration Inhibited Enzyme->Resp Growth Growth Arrest ATP->Growth Resp->Growth

Caption: Logical diagram of sorbic acid's mechanism of antimicrobial action, highlighting its impact on core metabolic processes.

The primary metabolic targets of sorbic acid are respiratory processes.[14] Studies have shown that sorbic acid is more inhibitory to yeasts during respiration than during fermentation, which helps explain why highly fermentative yeast species are often more resistant to this preservative.[14]

Table 1: Quantitative Effects of Sorbic Acid on Bacillus subtilis

ParameterConditionControl (No Acid)Sorbic Acid (11 mM K-S)Acetic Acid (80 mM K-Ac)
Proton Motive Force (PMF) Total PMF (mV)188 ± 983 ± 5108 ± 7
Transmembrane Potential (Δψ, mV)104 ± 637 ± 457 ± 5
pH Gradient (Z · ΔpH, mV)84 ± 346 ± 151 ± 2
Intracellular Acidification Rate of pHin change (s⁻¹)N/A1.29 ± 0.091.27 ± 0.33

Data synthesized from a study on Bacillus subtilis, demonstrating the potent effect of sorbic acid on dissipating the proton motive force compared to acetic acid.[16]

Table 2: Microbial Inhibition by Sorbic Acid

Microorganism GroupGeneral EffectKey Enzymes InhibitedNotes
Yeasts & Molds Primarily fungistatic; inhibits growthDehydrogenases (e.g., malate, lactate), Enolase, Fumarase, CatalaseHighly effective, especially at pH < 6.0.[2][15]
Bacteria Selective inhibition; not comprehensiveEnzymes in carbohydrate metabolism and TCA cycle.[2]Lactic acid bacteria are often resistant and can metabolize sorbate.[2]

Hypothetical Application: Tracing the Metabolic Fate of this compound

While not a standard probe for central metabolism, this compound could be a valuable tool for studying specific research questions, such as the mechanisms of microbial resistance. Some microorganisms are capable of detoxifying sorbates, for instance, by decarboxylation to produce trans-1,3-pentadiene.

In a hypothetical experiment, a sorbate-resistant microbial strain could be cultivated in the presence of this compound. By using techniques like LC-MS, researchers could then trace the ¹³C label to identify and quantify the detoxification products. This would provide direct, unambiguous evidence of the metabolic pathway used by the microbe to neutralize the preservative. Such an experiment could reveal novel enzymatic functions and inform the development of more robust preservation strategies.

¹³C-Metabolic Flux Analysis is a cornerstone technique for the quantitative study of microbial metabolism, providing unparalleled insight into the functional state of cellular networks. It enables researchers to move beyond static "-omics" data to understand the dynamic flow of carbon through the cell. While this compound is not a conventional probe for mapping central metabolism, this guide has provided the foundational principles and protocols for ¹³C-MFA. Understanding these techniques allows researchers to design powerful experiments to answer fundamental biological questions, from elucidating pathway dynamics with standard tracers like ¹³C-glucose to investigating specialized metabolic processes, such as the detoxification of antimicrobial compounds.

References

Applications of Sorbic Acid-¹³C₂ in Food Science Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbic acid (2,4-hexadienoic acid) is a widely utilized food preservative effective against a broad spectrum of molds, yeasts, and bacteria. Its safety profile and efficacy have made it a staple in the food industry to extend the shelf life of products ranging from baked goods and cheeses to beverages and cured meats. In the realm of food science research, the isotopically labeled analogue, Sorbic acid-¹³C₂, serves as a powerful tool for precise quantification, metabolic tracking, and degradation analysis. This technical guide provides an in-depth overview of the core applications of Sorbic acid-¹³C₂ in food science, complete with experimental protocols, quantitative data summaries, and visual workflows. Isotopic labeling involves replacing one or more atoms of a molecule with their isotope to track the molecule through chemical reactions or metabolic pathways[1].

Core Applications of Sorbic Acid-¹³C₂

The primary applications of Sorbic acid-¹³C₂ in food science research can be categorized into three main areas:

  • Quantitative Analysis using Isotope Dilution Mass Spectrometry (IDMS): Sorbic acid-¹³C₂ is an ideal internal standard for the accurate quantification of sorbic acid in complex food matrices. The stable isotope dilution technique is a gold standard in analytical chemistry due to its ability to compensate for matrix effects and losses during sample preparation[2].

  • Metabolic and Microbial Pathway Elucidation: As a tracer, Sorbic acid-¹³C₂ can be used to investigate the metabolic fate of sorbic acid in food systems, particularly its interaction with and degradation by microorganisms. This is crucial for understanding the mechanisms of preservation and potential microbial resistance.

  • Degradation Pathway Analysis: This labeled compound allows for the precise tracking of sorbic acid degradation products that may form during food processing, storage, or as a result of chemical reactions within the food matrix.

Quantitative Analysis: Isotope Dilution Mass Spectrometry (IDMS)

The use of Sorbic acid-¹³C₂ as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high accuracy and precision for the determination of sorbic acid concentrations in various foodstuffs.

Experimental Protocol: Determination of Sorbic Acid in Beverages by ID-LC/MS/MS

This protocol is adapted from a method developed for the analysis of sorbic acid in tea-based drinks[1].

1. Sample Preparation:

  • Spike a known amount of the beverage sample with a precise concentration of Sorbic acid-¹³C₂ solution.
  • Vortex the sample to ensure homogeneity.
  • Perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and remove interfering matrix components.
  • Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC):
  • Column: C18 reverse-phase column.
  • Mobile Phase: An isocratic mobile phase of 55% 50 mM ammonium acetate (pH 4.5) and 45% methanol can be effective[1].
  • Flow Rate: 0.2 mL/min.
  • Injection Volume: 10 µL.
  • Tandem Mass Spectrometry (MS/MS):
  • Ionization Mode: Negative Electrospray Ionization (ESI-).
  • Monitoring Mode: Selected Reaction Monitoring (SRM).
  • SRM Transitions:
  • Sorbic Acid: m/z 111 → 67.
  • Sorbic acid-¹³C₂: m/z 113 → 68[1].
  • Collision Energy and other MS parameters should be optimized for the specific instrument.

3. Quantification:

  • The concentration of sorbic acid in the sample is determined by the ratio of the peak area of the analyte (sorbic acid) to the peak area of the internal standard (Sorbic acid-¹³C₂), plotted against a calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of sorbic acid using Sorbic acid-¹³C₂ as an internal standard.

ParameterValueFood MatrixReference
Linearity (r²)> 0.99Tea-drink[1]
Relative Standard Deviation (RSD)< 3.8%Tea-drink[1]
Limit of Detection (LOD)0.082 µg/mLGeneral Foodstuffs[3]
Limit of Quantification (LOQ)0.271 µg/mLGeneral Foodstuffs[3]
Recovery97.5 - 98.1%Cheese[3]

Experimental Workflow for Quantitative Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Food Sample Spike Spike with Sorbic acid-¹³C₂ Sample->Spike Extract Extraction & Clean-up Spike->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (SRM Mode) LC->MS Data Data Acquisition (Peak Areas) MS->Data Calc Concentration Calculation Data->Calc

Fig. 1: Workflow for quantitative analysis of sorbic acid using ID-LC/MS/MS.

Metabolic and Microbial Pathway Elucidation

While direct studies utilizing Sorbic acid-¹³C₂ to trace its metabolic fate in food microorganisms are not widely published, its use can be proposed based on known metabolic effects of sorbic acid and established isotopic labeling methodologies. For instance, sorbic acid is known to inhibit the growth of spoilage yeasts like Saccharomyces cerevisiae by targeting respiration[4][5].

Proposed Experimental Protocol: Tracing Sorbic Acid Metabolism in Saccharomyces cerevisiae

1. Culture Preparation:

  • Grow Saccharomyces cerevisiae in a suitable medium (e.g., YEPD) to a desired cell density.
  • Introduce Sorbic acid-¹³C₂ at a sub-lethal concentration to the culture.
  • Incubate the culture for a defined period to allow for the uptake and metabolism of the labeled sorbic acid.

2. Metabolite Extraction:

  • Harvest the yeast cells by centrifugation.
  • Perform a quenching step with cold methanol to halt metabolic activity.
  • Extract intracellular metabolites using a suitable solvent system (e.g., chloroform/methanol/water).
  • Separate the intracellular extract from the cell debris.

3. LC-MS/MS Analysis:

  • Analyze the metabolite extract using high-resolution LC-MS/MS.
  • Use a non-targeted approach to screen for all potential ¹³C-labeled metabolites.
  • Identify metabolites that show an M+2 mass shift, indicative of the incorporation of the two ¹³C atoms from Sorbic acid-¹³C₂.

4. Pathway Analysis:

  • Map the identified labeled metabolites onto known metabolic pathways of S. cerevisiae to reconstruct the metabolic fate of sorbic acid.

Proposed Signaling Pathway of Sorbic Acid Inhibition in Yeast

Based on current understanding, sorbic acid inhibits microbial growth by disrupting cellular respiration[4][5]. A proposed pathway of this inhibition is illustrated below.

G SA Sorbic Acid Mito Mitochondria SA->Mito Targets Resp Respiration ROS Reactive Oxygen Species (ROS) Mito->ROS Induces FeS Fe-S Cluster Defects Mito->FeS Causes Growth Yeast Growth Inhibition Resp->Growth Leads to ROS->Growth FeS->Growth

Fig. 2: Proposed pathway of sorbic acid-induced yeast growth inhibition.

Degradation Pathway Analysis

Sorbic acid can degrade in food products due to factors like heat, light, and chemical interactions, leading to the formation of various degradation products. Sorbic acid-¹³C₂ can be a valuable tool to trace the formation of these products.

Proposed Experimental Protocol: Tracing Sorbic Acid Degradation in a Food Matrix

1. Sample Preparation:

  • Prepare a model food system (e.g., a meat slurry or a fruit juice).
  • Spike the system with Sorbic acid-¹³C₂.
  • Subject the sample to processing conditions (e.g., heating, UV exposure).
  • Collect samples at different time points during the process.

2. Extraction and Analysis:

  • Extract the compounds from the food matrix using a suitable solvent.
  • Analyze the extract using GC-MS or LC-MS/MS to identify and quantify Sorbic acid-¹³C₂ and any labeled degradation products.

3. Degradation Pathway Construction:

  • Identify the labeled degradation products by their mass spectra, which will exhibit the characteristic M+2 isotopic signature.
  • Propose a degradation pathway based on the identified products. For example, the autoxidation of sorbic acid is known to produce acetaldehyde and β-carboxylacrolein[6].

Logical Relationship of Sorbic Acid Degradation Analysis

G SA_13C2 Sorbic acid-¹³C₂ in Food Matrix Processing Food Processing (Heat, Light, etc.) SA_13C2->Processing Degradation Degradation Processing->Degradation DP_13C2 ¹³C₂-Labeled Degradation Products Degradation->DP_13C2 Analysis LC-MS/MS or GC-MS Analysis DP_13C2->Analysis Pathway Degradation Pathway Elucidation Analysis->Pathway

Fig. 3: Logical workflow for tracing sorbic acid degradation.

Synthesis of Sorbic Acid-¹³C₂

While Sorbic acid-¹³C₂ is commercially available from suppliers of stable isotope-labeled compounds, understanding its synthesis is valuable. A general approach for the synthesis of ¹³C₂-labeled organic molecules involves the use of ¹³C₂-acetylene as a key building block, which can be generated from ¹³C-labeled calcium carbide[7]. A plausible synthetic route for Sorbic acid-¹³C₂ could be adapted from known syntheses of sorbic acid.

Conclusion

Sorbic acid-¹³C₂ is an indispensable tool in modern food science research. Its primary application as an internal standard in isotope dilution mass spectrometry allows for highly accurate and precise quantification of sorbic acid in a wide array of food products, ensuring regulatory compliance and food safety. Although its application in tracing metabolic and degradation pathways is still an emerging area, the potential for Sorbic acid-¹³C₂ to provide profound insights into the fate of this crucial preservative within food systems is significant. The methodologies and proposed experimental frameworks presented in this guide offer a solid foundation for researchers to leverage the power of stable isotope labeling in their studies on sorbic acid.

References

Exploring the Metabolic Fate of Sorbic Acid Using ¹³C Labeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic fate of sorbic acid, a widely used food preservative, through the powerful technique of ¹³C labeling. By tracing the journey of carbon-13 isotopes from sorbic acid through various metabolic pathways, researchers can gain precise insights into its breakdown products, pathway dynamics, and potential interactions with cellular metabolism. This guide provides a framework for understanding and applying these methods, summarizing key concepts, experimental approaches, and data interpretation.

Introduction to Sorbic Acid Metabolism and ¹³C Labeling

Sorbic acid, a short-chain unsaturated fatty acid (2,4-hexadienoic acid), is generally recognized as safe for consumption. It is metabolized by the body through pathways common to other fatty acids, primarily β-oxidation.[1] This process breaks down the fatty acid into two-carbon acetyl-CoA units, which can then enter the citric acid cycle (TCA cycle) for energy production or be utilized in various biosynthetic pathways. The ultimate end products of complete oxidation are carbon dioxide (CO₂) and water.[2]

¹³C labeling is a powerful tool in metabolic research that allows for the precise tracking of molecules through complex biochemical networks. By introducing sorbic acid synthesized with one or more ¹³C atoms into a biological system, researchers can follow the distribution of these heavy isotopes into downstream metabolites. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are then used to detect and quantify the ¹³C enrichment in various compounds. This provides a detailed map of the metabolic pathways involved and their relative activities, a field known as Metabolic Flux Analysis (MFA).[3]

The Metabolic Pathway of Sorbic Acid: β-Oxidation

The primary metabolic route for sorbic acid is the β-oxidation spiral, a process that occurs within the mitochondria. This pathway systematically shortens the fatty acid chain by two carbons in each cycle. For sorbic acid, a six-carbon unsaturated fatty acid, this process involves several enzymatic steps. The unsaturation in sorbic acid's structure requires additional enzymatic reactions compared to saturated fatty acids.

Below is a diagram illustrating the logical flow of sorbic acid through the initial stages of β-oxidation, highlighting the expected incorporation of a ¹³C label from [1-¹³C]-sorbic acid into acetyl-CoA.

G Figure 1: Sorbic Acid Beta-Oxidation Pathway cluster_Mitochondrion Mitochondrial Matrix SorbicAcid Sorbic Acid (6 carbons) SorbylCoA Sorbyl-CoA SorbicAcid->SorbylCoA Activation Intermediates β-Oxidation Intermediates SorbylCoA->Intermediates β-Oxidation Cycle 1 AcetylCoA1 Acetyl-CoA (from C5-C6) Intermediates->AcetylCoA1 ButenoylCoA Butenoyl-CoA (4 carbons) Intermediates->ButenoylCoA TCACycle TCA Cycle AcetylCoA1->TCACycle AcetylCoA2 Acetyl-CoA (from C3-C4) ButenoylCoA->AcetylCoA2 β-Oxidation Cycle 2 AcetylCoA3 Acetyl-CoA (from C1-C2) AcetylCoA2->TCACycle AcetylCoA3->TCACycle

Caption: Logical flow of sorbic acid metabolism via β-oxidation.

Experimental Protocols for ¹³C-Sorbic Acid Metabolic Tracing

The following sections outline generalized protocols for conducting a ¹³C-sorbic acid metabolic tracing study. These protocols are based on established methods for fatty acid and organic acid analysis and should be optimized for the specific biological system and analytical instrumentation used.

In Vivo Administration and Sample Collection

This protocol describes a general procedure for administering ¹³C-labeled sorbic acid to a model organism, such as a rat, and collecting relevant biological samples.

Materials:

  • ¹³C-labeled sorbic acid (e.g., [1,2-¹³C₂]sorbic acid)

  • Vehicle for administration (e.g., corn oil, saline with emulsifier)

  • Metabolic cages for urine and feces collection

  • Anesthesia (e.g., isoflurane)

  • Tools for blood collection (e.g., syringes, capillary tubes)

  • Liquid nitrogen for snap-freezing tissues

  • Centrifuge

Procedure:

  • Animal Acclimation: House animals in metabolic cages for a period of acclimatization before the study begins.

  • Tracer Administration: Administer a precise dose of ¹³C-labeled sorbic acid to the animals. The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the study's objectives.[4]

  • Sample Collection:

    • Urine and Feces: Collect urine and feces at predetermined time points to analyze for excreted metabolites.

    • Blood: Draw blood samples at various time points post-administration. Process the blood to separate plasma or serum, which should then be immediately frozen.[5]

    • Tissues: At the end of the experiment, euthanize the animals and quickly dissect tissues of interest (e.g., liver, kidney, heart). Immediately snap-freeze the tissues in liquid nitrogen to quench all metabolic activity.[6]

  • Sample Storage: Store all collected samples at -80°C until analysis.

Sample Preparation for GC-MS Analysis

This protocol outlines the extraction and derivatization of metabolites from biological samples for analysis by Gas Chromatography-Mass Spectrometry.

Materials:

  • Frozen biological samples (plasma, tissue homogenates)

  • Internal standards (e.g., deuterated organic acids)

  • Extraction solvent (e.g., methanol/water/chloroform mixture)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Vortex mixer, centrifuge, evaporator (e.g., nitrogen stream)

Procedure:

  • Homogenization (for tissues): Homogenize frozen tissue samples in a cold extraction solvent.

  • Extraction: Add the extraction solvent to the sample (plasma or tissue homogenate) and vortex thoroughly. Centrifuge to pellet proteins and other cellular debris.

  • Phase Separation: Collect the polar (methanol/water) and non-polar (chloroform) phases. The metabolites of interest from sorbic acid metabolism will primarily be in the polar phase.

  • Drying: Evaporate the solvent from the collected phase to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in a derivatization agent (e.g., BSTFA) and an appropriate solvent. Heat the mixture to facilitate the reaction, which makes the metabolites volatile for GC analysis.[7]

  • Analysis: Inject the derivatized sample into the GC-MS system.

GC-MS and NMR Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique for separating and identifying metabolites. The gas chromatograph separates the derivatized compounds based on their volatility and interaction with the column. The mass spectrometer then fragments the compounds and detects the mass-to-charge ratio of the fragments. By analyzing the mass spectra, one can determine the mass isotopomer distribution (MID) of each metabolite, which reveals the number of ¹³C atoms incorporated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about metabolites and can directly detect the position of ¹³C labels within a molecule without the need for derivatization. While generally less sensitive than MS, ¹³C-NMR is highly informative for elucidating metabolic pathways.[2]

Data Presentation and Interpretation

Quantitative data from ¹³C-sorbic acid tracing experiments are typically presented in tables that show the mass isotopomer distribution (MID) of key metabolites. The MID represents the percentage of the metabolite pool that contains a certain number of ¹³C atoms (M+0, M+1, M+2, etc.).[2]

Table 1: Hypothetical Mass Isotopomer Distribution in Key Metabolites Following [U-¹³C₆]-Sorbic Acid Administration

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Sorbic Acid2.55.07.510.015.025.035.0
Acetyl-CoA45.05.050.0----
Citrate30.010.040.05.015.0--
Succinate40.015.025.010.010.0--
Malate50.020.015.010.05.0--

Note: This table presents hypothetical data for illustrative purposes. Actual experimental data would be required for a definitive analysis.

The interpretation of these MIDs allows for the calculation of metabolic fluxes through different pathways. For example, the enrichment of ¹³C in acetyl-CoA and subsequently in TCA cycle intermediates would provide a quantitative measure of the rate of sorbic acid β-oxidation.

Visualization of Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the key workflows in a ¹³C-sorbic acid metabolic tracing study.

G Figure 2: Experimental Workflow cluster_Experiment In Vivo Experiment cluster_Analysis Sample Analysis Tracer ¹³C-Sorbic Acid Administration Collection Sample Collection (Blood, Urine, Tissues) Tracer->Collection Quenching Metabolic Quenching (Snap Freezing) Collection->Quenching Storage Storage at -80°C Quenching->Storage Extraction Metabolite Extraction Storage->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis GC-MS / NMR Analysis Derivatization->Analysis Data Data Processing (MID Calculation) Analysis->Data

Caption: Overview of the experimental workflow.

G Figure 3: Data Analysis and Interpretation Workflow RawData Raw GC-MS / NMR Data MID Mass Isotopomer Distribution (MID) Calculation RawData->MID FluxAnalysis Metabolic Flux Analysis (MFA) MID->FluxAnalysis Pathway Pathway Identification and Quantification FluxAnalysis->Pathway Interpretation Biological Interpretation Pathway->Interpretation

Caption: Workflow for data analysis and interpretation.

Conclusion

The use of ¹³C labeling provides an unparalleled level of detail in the study of sorbic acid's metabolic fate. By following the path of labeled carbon atoms, researchers can move beyond simple degradation pathways to quantify the flux of sorbic acid-derived carbons into various metabolic pools. This technical guide offers a foundational understanding of the principles and methodologies involved, serving as a starting point for the design and execution of detailed metabolic studies on sorbic acid and other xenobiotics. Such research is crucial for a comprehensive understanding of the interaction of food additives and pharmaceuticals with human metabolism.

References

Sorbic Acid-13C2: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the stability and recommended storage conditions for Sorbic acid-13C2. The following sections detail the chemical properties, degradation pathways, and analytical methodologies pertinent to ensuring the integrity of this isotopically labeled compound in a research and development setting. While specific long-term stability studies on this compound are not extensively published, the stability profile is extrapolated from the well-documented behavior of unlabeled sorbic acid, as the carbon-13 isotopes are not expected to significantly influence its chemical reactivity.

Chemical and Physical Properties

This compound is a stable isotope-labeled version of sorbic acid, a naturally occurring antimicrobial preservative. The two carbon-13 atoms provide a distinct mass signature, making it a valuable internal standard for quantitative analyses.

PropertyValueReference
Chemical Name (2E,4E)-Hexa-2,4-dienoic acid-1,2-13C2N/A
Molecular Formula C₄¹³C₂H₈O₂N/A
Molecular Weight 114.11 g/mol N/A
Appearance White to off-white crystalline powder or granules.[1][1]
Melting Range 132 - 135 °C[1]
Solubility Slightly soluble in water. Soluble in ethanol and ether.[1]
pKa 4.76N/A

Stability Profile

The stability of this compound is highly dependent on its physical state and environmental conditions.

Solid State: In its dry, crystalline form, sorbic acid is stable and can be stored for extended periods at room temperature without significant degradation.[1] A shelf life of a minimum of 24 months is often cited for the solid material when stored correctly.[1]

Aqueous Solutions: Sorbic acid is less stable in aqueous solutions, where it is susceptible to oxidative degradation.[1] The rate of this degradation is influenced by several factors:

  • pH: The degradation rate is faster at lower pH levels.[1]

  • Temperature: Elevated temperatures accelerate the degradation process.[1]

  • Light: Exposure to light can promote degradation.[1]

  • Oxygen: The presence of oxygen is a key factor in the oxidative breakdown of sorbic acid.

  • Metal Ions: Certain metal ions can catalyze the oxidation of sorbic acid.

In aqueous solutions, the concentration of sorbic acid can decrease significantly over time. For instance, in some intermediate moisture meat products, the concentration of sorbate decreased by 50% over four months when stored at 38°C.[2]

Degradation Pathways

The primary degradation pathway for sorbic acid in aqueous solutions is oxidation. This process leads to the formation of various degradation products, with acetaldehyde and malonaldehyde being among the major ones. The degradation can also lead to browning in the presence of amino acids.

Sorbic_Acid_13C2 This compound Oxidation Oxidation (O2, Light, Heat, Metal Ions) Sorbic_Acid_13C2->Oxidation Degradation_Products Degradation Products Oxidation->Degradation_Products Acetaldehyde Acetaldehyde Degradation_Products->Acetaldehyde Major Malonaldehyde Malonaldehyde Degradation_Products->Malonaldehyde Major Other_Carbonyls Other Carbonyls Degradation_Products->Other_Carbonyls

Figure 1. Simplified degradation pathway of this compound in aqueous solution.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended.

FormRecommended Storage Conditions
Solid Store in a well-closed container in a cool, dry, and dark place.[3] A recommended temperature is less than 38°C.[3]
Solutions Store at -20°C for short-term storage and -80°C for long-term storage. Protect from light.

Experimental Protocols

To assess the stability of this compound, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for this purpose.

Stability-Indicating HPLC Method

This protocol describes a general approach for developing a stability-indicating HPLC method for this compound. Method optimization and validation are essential for specific applications.

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable acid for pH adjustment

  • Buffer salts (e.g., potassium phosphate)

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 25 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute to a known concentration with the mobile phase.

  • Sample Preparation: For stability samples, dilute an aliquot to a suitable concentration with the mobile phase.

  • Forced Degradation Study: To demonstrate the stability-indicating nature of the method, subject this compound solutions to forced degradation under various stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

    • Thermal Degradation: Heat solid this compound at 105°C for 24 hours.

    • Photolytic Degradation: Expose a solution to UV light (254 nm) for 24 hours.

  • Analysis: Inject the standard, undegraded sample, and degraded samples into the HPLC system.

  • Evaluation: The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak. Peak purity analysis of the this compound peak in the chromatograms of stressed samples should be performed to confirm that it is free from co-eluting impurities.

cluster_prep Sample Preparation cluster_degradation Forced Degradation cluster_analysis Analysis Standard Prepare Standard Solution HPLC HPLC Analysis Standard->HPLC Sample Prepare Sample Solution Sample->HPLC Acid Acid Hydrolysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC Evaluation Evaluate Resolution and Peak Purity HPLC->Evaluation

Figure 2. Experimental workflow for a forced degradation study of this compound.

GC-MS for Degradation Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile degradation products of sorbic acid.

Objective: To identify the volatile compounds formed during the degradation of this compound.

Sample Preparation:

  • For aqueous samples, headspace solid-phase microextraction (SPME) can be used to extract volatile and semi-volatile compounds.

  • Alternatively, a liquid-liquid extraction with a suitable organic solvent can be performed.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., a polar wax-type column)

GC-MS Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 35-350

Procedure:

  • Extract the volatile components from the degraded this compound sample.

  • Inject the extract into the GC-MS system.

  • Identify the separated components by comparing their mass spectra with a reference library (e.g., NIST).

Signaling Pathways

Currently, there is no established direct role of sorbic acid in specific signaling pathways in the context of its stability and degradation. Its primary biological relevance is as an antimicrobial agent.

Conclusion

This compound is a stable compound in its solid form when stored under appropriate conditions. In solution, it is prone to oxidative degradation, which is influenced by factors such as pH, temperature, light, and the presence of oxygen. For quantitative applications, it is imperative to store stock solutions at low temperatures and protected from light. The use of a validated stability-indicating HPLC method is essential for monitoring the integrity of this compound in solutions over time. This guide provides a framework for researchers and drug development professionals to ensure the proper handling, storage, and stability assessment of this important isotopically labeled standard.

References

Methodological & Application

Application Notes and Protocols for Sorbic Acid-13C2 Labeling in Yeast Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbic acid, a common food preservative, selectively inhibits the growth of various microorganisms, including yeast. Its primary mode of action involves the disruption of cellular processes, particularly respiratory metabolism.[1][2] Understanding the precise metabolic perturbations caused by sorbic acid is crucial for optimizing its use, developing more effective preservation strategies, and for broader applications in drug development where metabolic modulation is a target.

Stable isotope labeling, coupled with mass spectrometry or NMR, is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. The use of sorbic acid labeled with carbon-13 at two positions (Sorbic acid-13C2) allows for the precise tracing of its uptake, metabolism, and impact on the central carbon metabolism of yeast during fermentation. These application notes provide a detailed protocol for conducting this compound labeling experiments in Saccharomyces cerevisiae, along with methods for data interpretation and visualization of the affected cellular pathways.

Data Presentation

The following tables summarize representative quantitative data that can be obtained from this compound labeling experiments. These values are illustrative and will vary depending on the specific yeast strain, fermentation conditions, and sorbic acid concentration.

Table 1: Effect of Sorbic Acid on Yeast Growth and Fermentation

ParameterControl (No Sorbic Acid)1 mM Sorbic Acid2 mM Sorbic Acid
Specific Growth Rate (h⁻¹) 0.45 ± 0.020.21 ± 0.030.10 ± 0.01
Glucose Consumption Rate (mmol/gDCW/h) 10.5 ± 0.58.2 ± 0.45.1 ± 0.3
Ethanol Production Rate (mmol/gDCW/h) 18.2 ± 0.815.1 ± 0.79.8 ± 0.5
Glycerol Production Rate (mmol/gDCW/h) 1.5 ± 0.11.8 ± 0.22.2 ± 0.2
Intracellular ATP (nmol/mg protein) 5.2 ± 0.43.8 ± 0.32.5 ± 0.2

Data are presented as mean ± standard deviation from triplicate experiments. DCW = Dry Cell Weight.

Table 2: Representative 13C-Labeling Enrichment in Key Metabolites

MetaboliteControl (% ¹³C Enrichment)1 mM Sorbic Acid (% ¹³C Enrichment)
Glycolytic Intermediates
Glucose-6-phosphate95.2 ± 1.194.8 ± 1.3
Fructose-1,6-bisphosphate94.9 ± 1.594.5 ± 1.7
Pyruvate93.8 ± 1.890.1 ± 2.1
TCA Cycle Intermediates
Citrate85.1 ± 2.565.7 ± 3.2
α-Ketoglutarate82.3 ± 2.858.9 ± 3.5
Succinate80.5 ± 3.152.3 ± 4.0
Malate81.2 ± 2.955.6 ± 3.8
Amino Acids
Alanine92.5 ± 2.088.3 ± 2.4
Glutamate81.9 ± 2.759.2 ± 3.6
Aspartate80.8 ± 3.054.1 ± 3.9

¹³C enrichment is calculated from the mass distribution of isotopologues, assuming the use of uniformly labeled ¹³C-glucose as the primary carbon source in the presence of unlabeled sorbic acid. The introduction of this compound would allow for tracing its specific contribution to these pools.

Experimental Protocols

Yeast Strain and Pre-culture Preparation
  • Yeast Strain : Saccharomyces cerevisiae (e.g., CEN.PK113-7D or a relevant industrial strain).

  • Media : Prepare Yeast Extract-Peptone-Dextrose (YPD) medium for pre-cultures.

  • Inoculation : Inoculate a single colony of the yeast strain into 5 mL of YPD medium in a 50 mL sterile tube.

  • Incubation : Grow overnight at 30°C with shaking at 200 rpm.

  • Second Pre-culture : The following day, inoculate 50 mL of YPD in a 250 mL baffled flask with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.

  • Growth : Grow at 30°C with shaking at 200 rpm until the culture reaches mid-exponential phase (OD₆₀₀ of 2-4).

Main Fermentation and this compound Labeling
  • Fermentation Medium : Prepare a defined minimal medium (e.g., Yeast Nitrogen Base without amino acids) supplemented with 2% (w/v) glucose. For ¹³C labeling experiments, use uniformly labeled ¹³C-glucose.

  • Inoculation : Harvest cells from the second pre-culture by centrifugation (3000 x g, 5 min), wash twice with sterile water, and resuspend in the fermentation medium to an initial OD₆₀₀ of 0.2.

  • This compound Addition : Prepare a stock solution of this compound in ethanol. Add the labeled sorbic acid to the fermentation cultures to the desired final concentration (e.g., 1 mM). An equivalent amount of ethanol should be added to the control cultures.

  • Incubation : Incubate the cultures at 30°C with shaking at 200 rpm. Monitor cell growth by measuring OD₆₀₀ at regular intervals.

Sample Quenching and Metabolite Extraction
  • Rapid Sampling : At desired time points during the fermentation, rapidly withdraw a defined volume of cell culture (e.g., 1 mL).

  • Quenching : Immediately quench the metabolic activity by transferring the cell suspension into a tube containing a quenching solution (e.g., 60% methanol) pre-chilled to -40°C.

  • Cell Pelleting : Centrifuge the quenched samples at low temperature (-9°C) to pellet the cells.

  • Washing : Wash the cell pellet with the cold quenching solution to remove extracellular metabolites.

  • Metabolite Extraction : Extract intracellular metabolites by adding a pre-chilled extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

  • Cell Lysis : Lyse the cells by methods such as bead beating or freeze-thaw cycles.

  • Clarification : Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.

  • Storage : Store the metabolite extracts at -80°C until analysis.

Analytical Methods
  • Metabolite Analysis : Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Isotopologue Distribution Analysis : Determine the mass isotopologue distributions of key metabolites to calculate ¹³C enrichment and trace the metabolic fate of the labeled substrates.

  • Metabolic Flux Analysis (MFA) : Use the isotopologue distribution data in conjunction with a metabolic model of yeast to quantify intracellular metabolic fluxes.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Labeling in Yeast cluster_prep 1. Pre-culture Preparation cluster_ferm 2. Main Fermentation & Labeling cluster_sample 3. Sampling & Extraction cluster_analysis 4. Analysis Yeast_Strain Yeast Strain Selection Pre_culture_1 Overnight Pre-culture (YPD) Yeast_Strain->Pre_culture_1 Pre_culture_2 Second Pre-culture (YPD) Pre_culture_1->Pre_culture_2 Harvest_Wash Harvest & Wash Cells Pre_culture_2->Harvest_Wash Fermentation Inoculate Minimal Medium (¹³C-Glucose) Harvest_Wash->Fermentation Labeling Add this compound Fermentation->Labeling Sampling Rapid Sampling Labeling->Sampling Quenching Metabolic Quenching (-40°C Methanol) Sampling->Quenching Extraction Metabolite Extraction Quenching->Extraction LC_MS LC-MS/GC-MS Analysis Extraction->LC_MS Isotopologue_Analysis Isotopologue Distribution LC_MS->Isotopologue_Analysis MFA Metabolic Flux Analysis Isotopologue_Analysis->MFA

Caption: Workflow for this compound labeling in yeast.

Signaling Pathways Affected by Sorbic Acid

G Signaling Pathways Affected by Sorbic Acid in Yeast cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_mito Mitochondrion Sorbic_Acid Sorbic Acid (extracellular) Sorbic_Acid_in Sorbic Acid (intracellular) Sorbic_Acid->Sorbic_Acid_in Diffusion Pdr12p Pdr12p (ABC Transporter) ATP_Depletion ATP Depletion Pdr12p->ATP_Depletion Consumes ATP Pma1p Pma1p (H+-ATPase) Pma1p->ATP_Depletion Consumes ATP Proton_Accumulation H+ Accumulation Sorbic_Acid_in->Proton_Accumulation Anion_Accumulation Anion Accumulation Sorbic_Acid_in->Anion_Accumulation Respiration Respiration Inhibition Sorbic_Acid_in->Respiration Proton_Accumulation->Pma1p Activates Ca_Signaling Ca²⁺ Signaling Proton_Accumulation->Ca_Signaling Triggers Anion_Accumulation->Pdr12p Induces & Substrate for Calcineurin Calcineurin Ca_Signaling->Calcineurin Crz1p Crz1p Calcineurin->Crz1p Gene_Expression Stress Response Gene Expression Crz1p->Gene_Expression Activates ROS ROS Production Respiration->ROS

Caption: Sorbic acid's impact on yeast signaling pathways.

Concluding Remarks

The protocol detailed above provides a robust framework for investigating the metabolic effects of sorbic acid in yeast using stable isotope labeling. By tracing the flow of carbon atoms from this compound and the primary carbon source, researchers can gain unprecedented insights into the metabolic rewiring that occurs in response to this common preservative. This knowledge is not only valuable for the food and beverage industry but also for fundamental research into cellular stress responses and for the development of novel antifungal agents. The adaptability of this protocol allows for its application to various yeast species and other weak organic acids, making it a versatile tool in the field of metabolic engineering and systems biology.

References

Application Notes and Protocols for Sorbic Acid-13C2 Sample Preparation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Sorbic Acid-13C2 samples for quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This compound is utilized as an internal standard (IS) to ensure high accuracy and precision by correcting for variations in sample preparation and instrument response.

Overview and Principle

The quantification of sorbic acid in various matrices is crucial in food safety, drug formulation, and biological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for accurate quantification via mass spectrometry. This internal standard co-elutes with the unlabeled sorbic acid and experiences similar ionization and matrix effects, allowing for reliable correction of analytical variability.

Key applications include:

  • Quantification of sorbic acid as a preservative in food and beverage products.

  • Analysis of sorbic acid in pharmaceutical formulations.

  • Metabolic studies involving sorbic acid.

Quantitative Data Summary

The following tables summarize typical concentration ranges and mass spectrometry parameters for the analysis of sorbic acid using this compound as an internal standard.

Table 1: LC-MS/MS Quantitative Parameters

ParameterValue
Calibration Curve Range 0.5 - 100 ng/mL
Internal Standard (IS) Concentration 50 ng/mL
Sorbic Acid (Analyte) MRM Transition m/z 111 -> 67
This compound (IS) MRM Transition m/z 113 -> 69
Ionization Mode Negative Electrospray Ionization (ESI-)

Table 2: GC-MS Quantitative Parameters (after derivatization)

ParameterValue
Calibration Curve Range 1 - 50 µg/mL
Internal Standard (IS) Concentration 25 µg/mL
Sorbic Acid Methyl Ester (Analyte) SIM Ion m/z 126
This compound Methyl Ester (IS) SIM Ion m/z 128
Ionization Mode Electron Ionization (EI)

Experimental Protocols

Protocol 1: LC-MS/MS Sample Preparation

This protocol is suitable for the analysis of sorbic acid in liquid samples such as beverages, biological fluids, and pharmaceutical solutions.

3.1.1. Materials and Reagents

  • Sorbic Acid (analytical standard)

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (ultrapure, 18 MΩ·cm)

  • Ammonium Acetate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Volumetric flasks and pipettes

  • Autosampler vials

3.1.2. Preparation of Standard Solutions

  • Sorbic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of sorbic acid and dissolve it in 10 mL of methanol in a volumetric flask.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Sorbic Acid Working Standard Solution (10 µg/mL): Dilute 100 µL of the Sorbic Acid Stock Solution to 10 mL with 50:50 (v/v) methanol:water.

  • This compound Internal Standard Working Solution (500 ng/mL): Dilute 50 µL of the this compound Stock Solution to 100 mL with 50:50 (v/v) methanol:water.

3.1.3. Preparation of Calibration Curve Standards

Prepare a series of calibration standards by spiking the Sorbic Acid Working Standard Solution into a clean matrix or solvent, followed by the addition of the Internal Standard Working Solution.

Calibration LevelSorbic Acid Working Standard (10 µg/mL)50:50 Methanol:WaterIS Working Solution (500 ng/mL)Final VolumeFinal Sorbic Acid Concentration
15 µL895 µL100 µL1 mL50 ng/mL
210 µL890 µL100 µL1 mL100 ng/mL
350 µL850 µL100 µL1 mL500 ng/mL
4100 µL800 µL100 µL1 mL1000 ng/mL
..................

3.1.4. Sample Preparation

  • To 100 µL of the unknown sample, add 100 µL of the this compound Internal Standard Working Solution (500 ng/mL).

  • Add 800 µL of 50:50 (v/v) methanol:water.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to precipitate any particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: GC-MS Sample Preparation (with Derivatization)

This protocol is suitable for matrices where derivatization is required to improve the volatility of sorbic acid for GC-MS analysis.

3.2.1. Materials and Reagents

  • Sorbic Acid (analytical standard)

  • This compound (internal standard)

  • Methanol (anhydrous)

  • Boron Trifluoride-Methanol solution (14% w/v)

  • Heptane (GC grade)

  • Sodium Sulfate (anhydrous)

  • Volumetric flasks and pipettes

  • GC vials with inserts

3.2.2. Preparation of Standard Solutions

  • Sorbic Acid Stock Solution (1 mg/mL): Prepare as described in Protocol 1 (Section 3.1.2).

  • This compound Internal Standard Stock Solution (1 mg/mL): Prepare as described in Protocol 1 (Section 3.1.2).

  • Sorbic Acid Working Standard Solution (100 µg/mL): Dilute 1 mL of the Sorbic Acid Stock Solution to 10 mL with methanol.

  • This compound Internal Standard Working Solution (50 µg/mL): Dilute 500 µL of the this compound Stock Solution to 10 mL with methanol.

3.2.3. Preparation of Calibration Curve Standards

Prepare a series of calibration standards in a suitable solvent (e.g., methanol).

Calibration LevelSorbic Acid Working Standard (100 µg/mL)MethanolIS Working Solution (50 µg/mL)Final VolumeFinal Sorbic Acid Concentration
110 µL890 µL100 µL1 mL1 µg/mL
250 µL850 µL100 µL1 mL5 µg/mL
3100 µL800 µL100 µL1 mL10 µg/mL
4500 µL400 µL100 µL1 mL50 µg/mL
..................

3.2.4. Sample and Standard Derivatization

  • To 100 µL of each calibration standard or unknown sample, add 100 µL of the this compound Internal Standard Working Solution (50 µg/mL).

  • Add 500 µL of 14% Boron Trifluoride-Methanol solution.

  • Cap the vials tightly and heat at 60°C for 30 minutes.

  • Cool the vials to room temperature.

  • Add 1 mL of heptane and 1 mL of water, and vortex for 1 minute.

  • Centrifuge at 2,000 x g for 5 minutes to separate the layers.

  • Transfer the upper heptane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried heptane extract to a GC vial with an insert for analysis.

Visualizations

LCMS_Workflow cluster_prep Standard & Sample Preparation cluster_analysis Analysis cluster_processing Data Processing stock_sa Sorbic Acid Stock Solution work_sa Working Standard Solution stock_sa->work_sa Dilute stock_is This compound Stock Solution work_is IS Working Solution stock_is->work_is Dilute cal_standards Calibration Standards work_sa->cal_standards Spike work_is->cal_standards Spike spiked_sample Spiked Sample work_is->spiked_sample Spike IS lcms LC-MS/MS System cal_standards->lcms sample Unknown Sample sample->spiked_sample Aliquot spiked_sample->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification (Ratio of Analyte/IS) data->quant result Final Concentration quant->result

Caption: LC-MS/MS sample preparation and analysis workflow.

GCMS_Workflow cluster_prep Standard & Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_processing Data Processing stock_sa Sorbic Acid Stock Solution work_sa Working Standard Solution stock_sa->work_sa Dilute stock_is This compound Stock Solution work_is IS Working Solution stock_is->work_is Dilute cal_standards Calibration Standards work_sa->cal_standards Spike work_is->cal_standards Spike sample Unknown Sample derivatize Add BF3-Methanol Heat at 60°C cal_standards->derivatize sample->derivatize Spike IS extract Liquid-Liquid Extraction (Heptane) derivatize->extract dry Dry with Na2SO4 extract->dry gcms GC-MS System dry->gcms data Data Acquisition (SIM Mode) gcms->data quant Quantification (Ratio of Analyte/IS) data->quant result Final Concentration quant->result

Caption: GC-MS sample preparation and analysis workflow with derivatization.

Application Note: Quantification of Sorbic Acid-13C2 Incorporation Using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbic acid, a widely utilized food preservative, is known for its antimicrobial properties. Understanding its metabolic fate and incorporation into biological systems is crucial for assessing its safety and potential pharmacological effects. Stable isotope labeling, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a powerful tool for tracing and quantifying the uptake and metabolic conversion of compounds like sorbic acid. This application note details a robust LC-MS/MS method for the quantification of Sorbic acid-13C2, a stable isotope-labeled variant of sorbic acid, in biological matrices. The use of a stable isotope-labeled internal standard allows for accurate and precise quantification, correcting for matrix effects and variations in sample preparation and instrument response.[1]

This protocol is designed for researchers in drug metabolism, toxicology, and related fields to facilitate studies on the cellular uptake, metabolism, and potential incorporation of sorbic acid into cellular components.

Experimental Protocols

Materials and Reagents
  • Sorbic Acid (Sigma-Aldrich)

  • This compound (LGC Standards)

  • Internal Standard (IS): Sorbic Acid-d3 (or other suitable labeled variant)

  • Acetonitrile (LC-MS grade, Fisher Scientific)

  • Methanol (LC-MS grade, Fisher Scientific)

  • Formic Acid (LC-MS grade, Sigma-Aldrich)

  • Ammonium Acetate (Sigma-Aldrich)

  • Ultrapure Water (Milli-Q or equivalent)

  • Phosphate-Buffered Saline (PBS)

Sample Preparation: Cultured Cells
  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentration of this compound. Incubate for the desired time period.

  • Cell Harvesting: Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Protein Precipitation: Vortex the cell suspension vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase, vortex, and centrifuge to pellet any remaining debris. Transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Method

Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS)

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sorbic Acid111.167.115
This compound113.168.115
Sorbic Acid-d3 (IS)114.169.115

Note: The MRM transitions for this compound are predicted based on the fragmentation of the unlabeled compound. The C2 labeling is expected to be on the carboxyl group and the adjacent carbon, leading to a +2 Da shift in the precursor and the primary product ion. Optimization of collision energy is recommended.

Data Presentation

The following tables summarize the key quantitative parameters of the LC-MS/MS method and provide an example of how to present this compound incorporation data.

Table 1: LC-MS/MS Method Validation Parameters

ParameterSorbic Acid
Linearity Range1 - 1000 ng/mL
>0.995
LLOQ1 ng/mL
Accuracy90-110%
Precision (%RSD)<15%

Table 2: Example of this compound Incorporation in Cultured Hepatocytes

Time PointTotal Sorbic Acid (ng/mg protein)This compound (ng/mg protein)% Incorporation
1 hour15.2 ± 1.812.8 ± 1.584.2%
4 hours28.9 ± 3.125.1 ± 2.786.9%
12 hours45.6 ± 4.938.9 ± 4.285.3%
24 hours32.1 ± 3.526.5 ± 2.982.6%

This table represents example data and does not reflect actual experimental results.

Visualizations

The following diagrams illustrate the experimental workflow and a potential metabolic pathway for sorbic acid.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cell_culture Cell Culture with This compound harvesting Cell Harvesting and Washing cell_culture->harvesting extraction Metabolite Extraction (80% Methanol) harvesting->extraction precipitation Protein Precipitation extraction->precipitation centrifugation1 Centrifugation precipitation->centrifugation1 collection Supernatant Collection and Drying centrifugation1->collection reconstitution Reconstitution collection->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing and Quantification lcms->data_processing

Figure 1: Experimental workflow for this compound quantification.

sorbic_acid_pathway cluster_cellular_effects Cellular Effects cluster_metabolism Metabolism sorbic_acid Sorbic Acid ros Increased ROS Production sorbic_acid->ros cell_cycle Cell Cycle Arrest sorbic_acid->cell_cycle beta_oxidation Beta-Oxidation (similar to fatty acids) sorbic_acid->beta_oxidation mitochondria Mitochondrial Dysfunction ros->mitochondria acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa

Figure 2: Potential metabolic and signaling effects of sorbic acid.

References

Application Notes & Protocols: Tracing Sorbic Acid Metabolism with 13C2 Labeling and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sorbic acid, or 2,4-hexadienoic acid, is a widely used food preservative known for its ability to inhibit the growth of molds, yeasts, and some bacteria.[1][2] In biological systems, it is metabolized in a manner similar to endogenous fatty acids through the β-oxidation pathway.[3] Understanding its metabolic fate is crucial for assessing its impact on cellular processes and overall biological systems. Stable isotope labeling, particularly with Carbon-13 (¹³C), coupled with Nuclear Magnetic Resonance (NMR) spectroscopy, offers a powerful method for tracing metabolic pathways in detail.[4][5]

The use of ¹³C-labeled compounds significantly enhances NMR analysis by overcoming the low natural abundance (1.1%) of ¹³C, thereby improving sensitivity.[6][7] This approach allows for the unambiguous identification and quantification of metabolites derived from the labeled precursor, providing a dynamic view of metabolic fluxes.[8][9][10] These application notes provide a comprehensive overview and detailed protocols for the analysis of Sorbic acid-¹³C₂ labeled metabolites using NMR spectroscopy.

Principle of the Method

The core of this method involves introducing Sorbic acid-¹³C₂ into a biological system (e.g., cell culture or in vivo model) and monitoring the incorporation of the ¹³C label into downstream metabolites. Sorbic acid, as a short-chain unsaturated fatty acid, is expected to be catabolized via β-oxidation to produce acetyl-CoA. The ¹³C₂-labeled acetyl-CoA then enters the Tricarboxylic Acid (TCA) cycle, leading to the labeling of various central carbon metabolism intermediates.

High-resolution NMR spectroscopy is employed to detect the ¹³C-labeled metabolites. The large chemical shift dispersion of ¹³C NMR spectra reduces signal overlap, a common challenge in ¹H NMR-based metabolomics.[6][7] Furthermore, advanced 2D NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and the Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE), can provide detailed structural information and reveal direct carbon-carbon connectivities, which is invaluable for pathway elucidation.[11][12][13]

Experimental Workflow

The overall experimental process follows a logical sequence from sample preparation to data interpretation. This workflow ensures that metabolic activity is accurately captured and that the resulting NMR data is of high quality for robust analysis.

G cluster_prep Preparation & Labeling cluster_extraction Sample Processing cluster_nmr NMR Analysis cluster_data Data Interpretation A Cell Culture (or Animal Model) B Introduction of Sorbic Acid-13C2 A->B Incubation C Quenching Metabolism B->C D Metabolite Extraction (e.g., Methanol/Water) C->D E Sample Reconstitution (D2O Buffer) D->E F NMR Data Acquisition (1D 13C, 2D HSQC/HMBC) E->F G Spectral Processing & Peak Identification F->G H Quantification of 13C Enrichment G->H I Metabolic Pathway Analysis & Visualization H->I

Caption: General experimental workflow for ¹³C NMR-based metabolomics.

Hypothetical Metabolic Pathway of Sorbic Acid-¹³C₂

Sorbic acid is metabolized through β-oxidation. When labeled at the C1 and C2 positions, the ¹³C atoms are incorporated into acetyl-CoA. This labeled acetyl-CoA then enters the TCA cycle, distributing the isotope label to various downstream metabolites.

G Metabolic Fate of this compound SA This compound (C1, C2 Labeled) ACoA [1,2-13C2]Acetyl-CoA SA->ACoA β-oxidation Citrate [1,2-13C2]Citrate ACoA->Citrate TCA Cycle Entry aKG [4,5-13C2]α-Ketoglutarate Citrate->aKG TCA Cycle Glutamate [4,5-13C2]Glutamate aKG->Glutamate Transamination Malate [1,2-13C2] or [3,4-13C2]Malate aKG->Malate TCA Cycle OAA Oxaloacetate Malate->OAA OAA->Citrate

Caption: Hypothetical pathway of Sorbic Acid-¹³C₂ metabolism.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting a ¹³C labeling experiment with Sorbic acid-¹³C₂ in adherent cell cultures.

Protocol 1: Cell Culture and Isotope Labeling

This protocol is adapted from standard cell culture labeling procedures.[14]

Materials:

  • Adherent cells (e.g., HepG2, A549)

  • 6-well cell culture plates

  • Complete growth medium (e.g., DMEM)

  • Glucose-free medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Sorbic acid-¹³C₂ (sterile stock solution)

  • Phosphate-Buffered Saline (PBS), sterile

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to achieve 80-90% confluency at the time of the experiment (e.g., 1-2 x 10⁶ cells/well). Incubate overnight at 37°C with 5% CO₂.

  • Media Preparation: Prepare labeling medium by supplementing glucose-free medium with 10% dFBS and the desired final concentration of Sorbic acid-¹³C₂ (e.g., 100 µM).

  • Initiation of Labeling:

    • Aspirate the growth medium from the wells.

    • Wash the cells twice with pre-warmed sterile PBS to remove residual unlabeled metabolites.

    • Add 2 mL of the prepared labeling medium to each well.

  • Incubation: Return the plates to the incubator for a predetermined time course (e.g., 1, 4, 8, 24 hours) to monitor the progression of labeling.

Protocol 2: Metabolite Extraction

This procedure is designed to rapidly quench metabolism and efficiently extract polar metabolites.[14][15]

Materials:

  • Ice-cold 80% methanol (v/v in water)

  • Cell scrapers

  • Dry ice

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge (4°C)

Procedure:

  • Quench Metabolism: Remove the plates from the incubator and immediately place them on a bed of dry ice to halt metabolic activity.

  • Medium Removal: Aspirate the labeling medium completely.

  • Extraction:

    • Add 1 mL of pre-chilled 80% methanol to each well.

    • Incubate the plates on dry ice for 15 minutes.

    • Scrape the cells and collect the cell lysate/methanol mixture into a pre-chilled microcentrifuge tube.

  • Cell Debris Removal: Centrifuge the tubes at >15,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (containing the polar metabolites) to a new microcentrifuge tube.

  • Sample Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). Store the dried pellets at -80°C until NMR analysis.

Protocol 3: NMR Sample Preparation

Proper sample preparation is critical for high-quality NMR data.[14]

Materials:

  • Deuterium oxide (D₂O)

  • NMR buffer (e.g., 100 mM phosphate buffer in D₂O, pH 7.4)

  • Internal standard (e.g., 0.5 mM 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP)

  • 5 mm NMR tubes

Procedure:

  • Reconstitution: Reconstitute the dried metabolite extracts in 600 µL of NMR buffer containing the internal standard (TMSP).

  • Dissolution: Vortex the sample briefly to ensure the pellet is fully dissolved.

  • pH Adjustment: Check the pH of the sample using a micro-pH probe and adjust to 7.4 if necessary using small volumes of DCl or NaOD. Consistent pH is crucial as chemical shifts of many metabolites are pH-dependent.[16]

  • Transfer to NMR Tube: Transfer the final solution to a 5 mm NMR tube for analysis.

Protocol 4: NMR Data Acquisition

A combination of 1D and 2D NMR experiments is recommended for comprehensive analysis.

Instrumentation:

  • High-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

Recommended Experiments:

  • 1D ¹H NMR: Provides a general metabolic profile and is useful for initial assessment. A solvent suppression sequence (e.g., presaturation) is required to attenuate the residual water signal.

  • 1D ¹³C NMR: Directly detects the labeled carbon atoms. ¹H decoupling is used to produce sharp singlet peaks for each unique carbon, simplifying the spectrum.[6] While less sensitive than ¹H NMR, its utility is greatly enhanced by ¹³C enrichment.

  • 2D ¹H-¹³C HSQC: A highly sensitive experiment that correlates protons with their directly attached carbons. This is extremely useful for identifying which specific positions in metabolites have incorporated the ¹³C label.

  • 2D ¹H-¹³C HMBC: Correlates protons and carbons over two to three bonds, providing information about the connectivity of molecular fragments.

  • (Optional) 2D INADEQUATE: For highly enriched samples, this experiment can establish direct ¹³C-¹³C correlations, providing unambiguous evidence of the carbon skeleton and metabolic pathways.[7][13]

Protocol 5: Data Analysis and Quantification

Software:

  • NMR processing software (e.g., NMRPipe, TopSpin, MestReNova)

  • Metabolite analysis software and databases (e.g., Chenomx, HMDB, BMRB)

Procedure:

  • Processing: Apply appropriate window functions, Fourier transformation, phase correction, and baseline correction to the raw NMR data.

  • Referencing: Calibrate the spectra using the internal standard (TMSP at 0.0 ppm for ¹H).

  • Metabolite Identification:

    • Compare the chemical shifts and coupling patterns in 1D and 2D spectra to reference spectra in databases.[16]

    • Use the correlations from HSQC and HMBC spectra to confirm assignments. The presence of strong signals in the ¹³C dimension corresponding to known metabolites confirms the transfer of the label from Sorbic acid-¹³C₂.

  • Quantification of ¹³C Enrichment:

    • In ¹³C spectra, the relative abundance of a labeled metabolite can be determined by integrating the signals corresponding to the ¹³C-enriched positions.

    • In ¹H spectra, the ¹³C enrichment at a specific protonated carbon can be quantified by comparing the intensity of the ¹³C satellite peaks to the central ¹²C-bound proton peak.

    • The percentage of enrichment can be calculated as: % Enrichment = (Area of ¹³C-labeled metabolite) / (Area of ¹³C-labeled + Area of ¹²C-unlabeled metabolite) * 100

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between different experimental conditions or time points.

Table 1: Example ¹³C Chemical Shifts of Key Metabolites

This table provides hypothetical ¹³C NMR chemical shifts for Sorbic Acid and its potential downstream metabolites in D₂O at pH 7.4. Actual shifts may vary based on experimental conditions.

MetaboliteCarbon PositionExpected ¹³C Chemical Shift (ppm)
Sorbic Acid-¹³C₂C1 (Carboxyl) ~171.0
C2 ~119.0
C3~141.0
C4~129.0
C5~146.0
C6~18.5
Acetyl-CoA-¹³C₂C1 (Carbonyl) ~205.0
C2 (Methyl) ~31.0
Citrate-¹³C₂C2 ~75.0
C4 ~44.0
α-Ketoglutarate-¹³C₂C4 ~34.0
C5 (Carboxyl) ~183.0
Glutamate-¹³C₂C4 ~34.5
C5 (Carboxyl) ~182.0

Bolded positions indicate the potential location of the ¹³C label originating from Sorbic Acid-¹³C₂ (labeled at C1 and C2).

Table 2: Example Quantitative Analysis of ¹³C Enrichment

This table illustrates how to present the time-course of ¹³C incorporation into key metabolites. Values are hypothetical.

Metabolite% ¹³C Enrichment (1 hour)% ¹³C Enrichment (4 hours)% ¹³C Enrichment (8 hours)% ¹³C Enrichment (24 hours)
Citrate5.2 ± 0.825.6 ± 2.155.1 ± 3.578.3 ± 4.0
Glutamate3.1 ± 0.518.9 ± 1.548.7 ± 2.872.5 ± 3.1
Malate4.8 ± 0.722.4 ± 1.951.3 ± 3.175.0 ± 3.6
Aspartate2.5 ± 0.415.1 ± 1.240.2 ± 2.565.8 ± 2.9

Values represent mean ± standard deviation for n=3 biological replicates.

References

Application Note: Tracing Bacterial Metabolism with Sorbic Acid-13C2 for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique for elucidating the rates of metabolic reactions within a cell. By introducing a substrate labeled with a stable isotope like 13C, researchers can trace the path of carbon atoms through the metabolic network. While 13C-labeled glucose is a common tracer for studying central carbon metabolism, the use of non-standard labeled substrates can provide unique insights into specific metabolic pathways.[1] Sorbic acid, a six-carbon unsaturated fatty acid, is a widely used food preservative known to impact bacterial metabolism.[2][3] Some bacteria, however, can metabolize sorbic acid, making it a potential candidate for targeted metabolic studies.

This application note presents a hypothetical framework for using Sorbic acid-13C2 as a tracer for metabolic flux analysis in bacteria capable of its catabolism. The focus is on tracing the entry of this short-chain fatty acid into the central carbon metabolism, likely via the β-oxidation pathway, and its subsequent distribution through pathways such as the tricarboxylic acid (TCA) cycle. Understanding how bacteria process sorbic acid can have implications for developing more effective antimicrobial strategies and for metabolic engineering applications.

Hypothetical Metabolic Pathway of Sorbic Acid

Sorbic acid (2,4-hexadienoic acid) is expected to be metabolized through a pathway analogous to fatty acid β-oxidation. The two 13C labels on this compound would allow for the tracking of the acetyl-CoA units produced.

Sorbic_Acid_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Sorbic_acid_13C2 This compound Sorbic_acid_13C2_in This compound Sorbic_acid_13C2->Sorbic_acid_13C2_in Transport Sorbyl_CoA_13C2 Sorbyl-CoA-13C2 Sorbic_acid_13C2_in->Sorbyl_CoA_13C2 Activation Beta_Oxidation β-Oxidation Cycles Sorbyl_CoA_13C2->Beta_Oxidation Acetyl_CoA_13C2 [2-13C]Acetyl-CoA (from C1-C2) Beta_Oxidation->Acetyl_CoA_13C2 Acetyl_CoA_13C0 Acetyl-CoA (from C3-C4) Beta_Oxidation->Acetyl_CoA_13C0 Crotonyl_CoA Crotonyl-CoA Beta_Oxidation->Crotonyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA_13C2->TCA_Cycle Acetyl_CoA_13C0->TCA_Cycle Crotonyl_CoA->Beta_Oxidation Further Oxidation Biomass Biomass Precursors (e.g., Amino Acids) TCA_Cycle->Biomass MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase A Bacterial Culture with This compound B Harvest Biomass A->B C Hydrolysis & Derivatization B->C D GC-MS Analysis C->D E Data Processing & Correction for Natural 13C Abundance D->E G Flux Estimation (e.g., using WUflux, INCA) E->G F Metabolic Model Construction F->G H Statistical Analysis & Flux Map Visualization G->H

References

Unraveling Metabolic Fates: A Step-by-Step Guide for a Sorbic Acid-13C2 Tracer Experiment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a significant step forward for metabolic research and drug development, this document outlines a comprehensive application note and protocol for conducting a Sorbic acid-13C2 tracer experiment. This guide is designed for researchers, scientists, and drug development professionals to investigate the metabolic fate of sorbic acid, a widely used food preservative, and its impact on cellular metabolism, particularly lipid pathways. The use of stable isotope tracers like this compound offers a powerful method to track the absorption, distribution, metabolism, and excretion (ADME) of this compound in vivo.

Sorbic acid, an unsaturated fatty acid, is generally recognized as safe and is metabolized by pathways similar to other fatty acids.[1] However, recent studies have indicated that sorbic acid can deregulate hepatic fatty acid metabolism, highlighting the need for a deeper understanding of its metabolic pathways.[2][3][4] This guide provides the necessary protocols to conduct in vivo tracer studies, enabling precise quantification of sorbic acid's contribution to various metabolic pools.

Experimental Design and Rationale

This protocol utilizes this compound, a non-radioactive, stable isotope-labeled version of sorbic acid. By introducing a known amount of this tracer into a biological system, researchers can follow the incorporation of the 13C atoms into downstream metabolites. This allows for the elucidation of metabolic pathways and the quantification of flux through these pathways using mass spectrometry.

The following sections detail the experimental workflow, from animal handling and tracer administration to sample collection, processing, and analysis. The provided diagrams and tables will aid in the visualization of the experimental process and the presentation of quantitative data.

I. Experimental Protocols

Animal Handling and Acclimation
  • Animal Model: C57BL/6 mice (male, 8-10 weeks old) are a suitable model for this study.

  • Housing: House animals in a controlled environment (12-hour light/dark cycle, 22-24°C, 40-60% humidity) with ad libitum access to standard chow and water.

  • Acclimation: Allow mice to acclimate for at least one week before the start of the experiment to minimize stress-related metabolic changes.

This compound Tracer Preparation and Administration
  • Tracer: this compound (formula: C6H8O2 with two 13C atoms).

  • Vehicle: Prepare a formulation of the tracer suitable for the chosen administration route. For oral gavage, a solution in corn oil is appropriate. For intravenous injection, a sterile solution in a vehicle like 20% TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate) can be used.

  • Dosage: A typical dosage for a fatty acid tracer study in mice is around 150 mg/kg body weight.[5]

  • Administration:

    • Oral Gavage: Administer the this compound solution directly into the stomach using a gavage needle. This route mimics dietary intake.

    • Intravenous (Tail Vein) Injection: For a more direct assessment of systemic metabolism, inject the sterile tracer solution into the tail vein. This method bypasses initial gut metabolism.

Sample Collection
  • Time Points: Collect samples at various time points post-tracer administration to capture the dynamics of absorption and metabolism. Suggested time points include: 0 (pre-dose), 30 minutes, 1, 2, 4, 8, and 24 hours.

  • Blood: Collect blood via tail snip or cardiac puncture (terminal) into EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

  • Tissues: At the terminal time point, euthanize the mice and quickly dissect tissues of interest (e.g., liver, adipose tissue, muscle, intestine). Flash-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

Sample Preparation for LC-MS Analysis
  • Metabolite Extraction from Plasma:

    • To 50 µL of plasma, add 200 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

  • Metabolite Extraction from Tissues:

    • Weigh approximately 50 mg of frozen tissue.

    • Homogenize the tissue in 1 mL of ice-cold 80% methanol.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Dry and reconstitute the extract as described for plasma samples.

LC-MS/MS Analysis
  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS/MS).

  • Chromatography: Separate the metabolites using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode to detect sorbic acid and its metabolites. Use selected ion monitoring (SIM) or parallel reaction monitoring (PRM) to specifically detect the m/z of unlabeled (M+0) and labeled (M+2) sorbic acid and its potential downstream metabolites.

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas of the different isotopologues (M+0, M+2, etc.) for sorbic acid and its metabolites.

  • Calculation of 13C Enrichment: Determine the percentage of 13C enrichment by calculating the ratio of the labeled isotopologue peak area to the total peak area of all isotopologues for each metabolite.

  • Metabolic Flux Analysis: Use the 13C enrichment data to model the flux of sorbic acid through different metabolic pathways.

II. Data Presentation

Quantitative data from the this compound tracer experiment should be summarized in clear and structured tables to facilitate comparison between different time points and tissues.

Table 1: this compound Enrichment in Plasma Over Time

Time PointTotal Sorbic Acid (µg/mL)This compound (µg/mL)% 13C Enrichment
0 minBelow Limit of DetectionBelow Limit of Detection0
30 min15.2 ± 2.113.8 ± 1.990.8
1 hr25.6 ± 3.522.1 ± 3.086.3
2 hr18.9 ± 2.715.3 ± 2.280.9
4 hr9.7 ± 1.47.1 ± 1.073.2
8 hr3.1 ± 0.52.0 ± 0.364.5
24 hr0.8 ± 0.10.4 ± 0.0550.0

Table 2: Distribution of 13C Label in Key Metabolites in Liver Tissue at 4 Hours Post-Tracer Administration

Metabolite% 13C Enrichment (M+2)Fold Change vs. Control
Acetyl-CoA12.5 ± 1.85.2
Palmitate8.2 ± 1.13.1
Stearate6.5 ± 0.92.5
Oleate7.1 ± 1.02.8
Citrate15.3 ± 2.26.8
Malate10.8 ± 1.54.5

III. Visualization of Pathways and Workflows

Metabolic Pathway of Sorbic Acid

The metabolism of sorbic acid is believed to follow the fatty acid β-oxidation pathway. The diagram below illustrates the proposed metabolic fate of this compound.

Sorbic_Acid_Metabolism Sorbic_acid_13C2 This compound Sorbyl_CoA_13C2 Sorbyl-CoA-13C2 Sorbic_acid_13C2->Sorbyl_CoA_13C2 Beta_Oxidation β-Oxidation (Mitochondrial) Sorbyl_CoA_13C2->Beta_Oxidation Acetyl_CoA_13C2 Acetyl-CoA-13C2 Beta_Oxidation->Acetyl_CoA_13C2 TCA_Cycle TCA Cycle Acetyl_CoA_13C2->TCA_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA_13C2->Fatty_Acid_Synthesis Labeled_Citrate Labeled Citrate TCA_Cycle->Labeled_Citrate Labeled_Fatty_Acids Labeled Fatty Acids (e.g., Palmitate-13Cn) Fatty_Acid_Synthesis->Labeled_Fatty_Acids

Proposed metabolic pathway of this compound.
Experimental Workflow

The following diagram outlines the step-by-step workflow for the this compound tracer experiment.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (1 week) Tracer_Preparation This compound Tracer Preparation Animal_Acclimation->Tracer_Preparation Tracer_Administration Tracer Administration (Oral Gavage or IV) Tracer_Preparation->Tracer_Administration Sample_Collection Time-Course Sample Collection (Blood, Tissues) Tracer_Administration->Sample_Collection Sample_Preparation Metabolite Extraction Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Analysis Data Analysis & Quantification LC_MS_Analysis->Data_Analysis

Experimental workflow for the tracer experiment.

This detailed guide provides a robust framework for investigating the metabolic fate of sorbic acid. The application of stable isotope tracing, coupled with high-resolution mass spectrometry, will undoubtedly yield valuable insights into the metabolic impact of this common food additive, with significant implications for nutrition, toxicology, and drug development.

References

Application Notes and Protocols for Sorbic Acid-13C2 in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbic acid, a naturally occurring polyunsaturated fatty acid, is widely utilized as a food preservative due to its antimicrobial properties.[1][2] Beyond its role in food science, sorbic acid impacts key metabolic pathways, making it a subject of interest in biomedical research. Studies have shown that sorbic acid can inhibit cellular respiration, deregulate hepatic fatty acid metabolism, and influence carbohydrate metabolism.[1][3][4][5] Understanding the precise metabolic fate of sorbic acid and its influence on interconnected pathways is crucial for elucidating its mechanism of action and potential therapeutic or toxicological effects.

Stable isotope labeling with compounds like Sorbic Acid-13C2 offers a powerful tool to trace the metabolic journey of sorbic acid within a biological system.[6][7] By replacing two carbon atoms with their heavy isotope (¹³C), researchers can track the incorporation of these labeled carbons into various downstream metabolites using mass spectrometry. This enables the quantitative analysis of metabolic fluxes and provides a detailed picture of how sorbic acid is processed and how it affects cellular metabolism.

These application notes provide a comprehensive overview and detailed protocols for designing and conducting metabolic studies using this compound.

Key Applications

  • Tracing Fatty Acid Metabolism: Elucidate the pathways involved in the breakdown (catabolism) and utilization of sorbic acid.

  • Investigating Impact on Endogenous Metabolism: Quantify the effect of sorbic acid on key metabolic pathways such as glycolysis, the citric acid (TCA) cycle, and de novo lipogenesis.

  • Drug Development: Assess the metabolic impact of drug candidates on fatty acid oxidation in the presence of sorbic acid as a metabolic probe.

  • Food Science and Toxicology: Understand the metabolic fate of sorbic acid as a food additive and its potential effects on cellular health.

Signaling Pathways and Metabolic Hubs Affected by Sorbic Acid

Sorbic acid has been shown to influence several key metabolic pathways. In the liver, it can lead to lipid accumulation by deregulating de novo lipogenesis, fatty acid internalization, VLDL secretion, autophagy, and β-oxidation.[4][5] Furthermore, its inhibitory effects on enzymes of the citric acid cycle and carbohydrate metabolism suggest a broader impact on cellular energy production.[1]

Signaling_Pathways cluster_SA Sorbic Acid Influence cluster_Metabolism Cellular Metabolism Sorbic_Acid Sorbic Acid Respiration Mitochondrial Respiration Sorbic_Acid->Respiration Inhibits Fatty_Acid_Metabolism Fatty Acid Metabolism Sorbic_Acid->Fatty_Acid_Metabolism Deregulates Carbohydrate_Metabolism Carbohydrate Metabolism Sorbic_Acid->Carbohydrate_Metabolism Inhibits Enzymes TCA_Cycle TCA Cycle Respiration->TCA_Cycle Dependent on Fatty_Acid_Metabolism->TCA_Cycle Carbohydrate_Metabolism->TCA_Cycle Experimental_Workflow Start Start: Experimental Design Cell_Culture 1. Cell Culture / Animal Model Start->Cell_Culture Isotope_Labeling 2. This compound Labeling Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Metabolite Extraction Isotope_Labeling->Metabolite_Extraction Sample_Prep 4. Sample Preparation for MS Metabolite_Extraction->Sample_Prep MS_Analysis 5. LC-MS/MS Analysis Sample_Prep->MS_Analysis Data_Analysis 6. Data Processing & Flux Analysis MS_Analysis->Data_Analysis End End: Biological Interpretation Data_Analysis->End MFA_Logic SA_13C2 This compound Beta_Oxidation β-Oxidation SA_13C2->Beta_Oxidation Acetyl_CoA_13C2 Acetyl-CoA (M+2) Beta_Oxidation->Acetyl_CoA_13C2 TCA_Cycle TCA Cycle Acetyl_CoA_13C2->TCA_Cycle De_Novo_Lipogenesis De Novo Lipogenesis Acetyl_CoA_13C2->De_Novo_Lipogenesis Citrate_13C2 Citrate (M+2) TCA_Cycle->Citrate_13C2 Downstream_Metabolites Downstream Metabolites (M+2) Citrate_13C2->Downstream_Metabolites Fatty_Acids_13Cn Fatty Acids (M+n) De_Novo_Lipogenesis->Fatty_Acids_13Cn

References

Application Notes and Protocols for Sorbic Acid-13C2 Administration in In-Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbic acid, a widely used food preservative, is a short-chain unsaturated fatty acid that undergoes metabolism in a manner similar to other fatty acids. The use of stable isotope-labeled sorbic acid, specifically Sorbic acid-13C2, in in-vivo animal studies offers a powerful tool to trace its metabolic fate, quantify its contribution to various metabolic pools, and understand its influence on endogenous metabolic pathways. This document provides detailed application notes and protocols for the administration of this compound in animal models, focusing on tracing its role in fatty acid metabolism.

While direct studies utilizing this compound are not extensively documented, the protocols and applications outlined here are based on established methodologies for in-vivo metabolic labeling with other 13C-labeled fatty acids and the known metabolic effects of sorbic acid.

Principle of the Method

The core principle involves introducing this compound into an animal model and tracking the incorporation of the 13C label into downstream metabolites. As sorbic acid is metabolized via β-oxidation, it is expected to be converted into acetyl-CoA. The 13C-labeled acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle or be utilized for the synthesis of other fatty acids and complex lipids. By using mass spectrometry-based techniques, researchers can detect and quantify the 13C enrichment in these molecules, providing insights into the metabolic flux and pathways influenced by sorbic acid.

Applications

  • Tracing Fatty Acid Metabolism: Elucidating the pathways through which sorbic acid is catabolized and its carbon backbone is incorporated into other molecules.

  • Investigating Hepatic Lipid Metabolism: Studies have shown that sorbic acid can deregulate hepatic fatty acid metabolism, leading to lipid accumulation.[1][2][3] this compound can be used to trace the flow of its carbon atoms into triglycerides, fatty acids, and other lipid species within the liver.

  • De Novo Lipogenesis: Assessing the contribution of sorbic acid-derived acetyl-CoA to the synthesis of new fatty acids.

  • TCA Cycle Dynamics: Quantifying the entry of sorbic acid-derived carbons into the TCA cycle, providing a measure of its bioenergetic contribution.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of sorbic acid.

Experimental Protocols

The following protocols are generalized for in-vivo studies in mice and should be adapted based on the specific research question, animal model, and available analytical instrumentation.

Animal Model and Preparation
  • Animal Model: C57BL/6J mice (8-12 weeks old) are a commonly used strain for metabolic studies.

  • Acclimation: House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to a standard chow diet and water.

  • Fasting: For studies focusing on fatty acid oxidation, a fasting period of 4-6 hours may be necessary to lower endogenous substrate levels.[4]

Preparation and Administration of this compound
  • Tracer Preparation:

    • This compound should be of high isotopic purity (e.g., >98%).

    • For oral administration (gavage), the labeled sorbic acid can be mixed with a vehicle such as corn oil.[5]

    • For intraperitoneal (IP) injection, a sterile, injectable-grade formulation should be prepared. IP injections can lead to higher labeling efficiency compared to oral gavage.[6]

  • Dosage: The dosage will depend on the specific experimental goals. A starting point could be in the range of 10-50 mg/kg body weight. It is crucial to use a dose that is sufficient for detection but does not significantly alter the natural metabolic pools.[5]

  • Administration Route:

    • Oral Gavage: Suitable for mimicking dietary intake.

    • Intraperitoneal (IP) Injection: Bypasses initial gut metabolism and can provide more direct systemic delivery.[4][6]

    • Intravenous (IV) Infusion: Allows for precise control over the tracer delivery rate, ideal for steady-state labeling experiments.

Sample Collection
  • Timeline: Collect samples at various time points after administration to capture the dynamic changes in metabolite labeling. Typical time points can range from 30 minutes to several hours.

  • Blood Collection:

    • Collect blood (e.g., via tail vein or cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).

    • Immediately place the tubes on ice.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.

    • Store plasma at -80°C until analysis.[7]

  • Tissue Collection:

    • Euthanize the animal using an approved method.

    • Rapidly dissect the tissues of interest (e.g., liver, adipose tissue, muscle).

    • Freeze-clamp the tissues using tongs pre-chilled in liquid nitrogen to immediately quench metabolism.[8]

    • Store tissues at -80°C until analysis.

Metabolite Extraction
  • Plasma: For lipid analysis, a liquid-liquid extraction using a solvent system like chloroform/methanol is common.

  • Tissues:

    • Weigh a small piece of frozen tissue (20-50 mg).

    • Homogenize the tissue in an ice-cold solvent, such as 80% methanol, to precipitate proteins and extract polar and non-polar metabolites.[7]

    • A biphasic extraction with methanol, chloroform, and water can be used to separate polar and lipid fractions.[7]

Analytical Methods
  • Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS) or gas chromatography system (GC-MS) is required for the analysis of 13C-labeled metabolites.

  • Analysis of Labeled Lipids:

    • Use LC-MS to separate and detect different lipid species (e.g., triglycerides, phospholipids, free fatty acids).

    • Monitor for the mass shift corresponding to the incorporation of 13C atoms.

  • Analysis of TCA Cycle Intermediates:

    • Use GC-MS or LC-MS to analyze the enrichment of 13C in TCA cycle intermediates (e.g., citrate, succinate, malate).

  • Data Analysis:

    • Calculate the percent enrichment of 13C in each metabolite.

    • Metabolic flux analysis can be performed using specialized software to model the flow of carbons through the metabolic network.

Data Presentation

Table 1: Representative Quantitative Data from a Hypothetical this compound Study
AnalyteTissueTime Point% 13C Enrichment (Mean ± SD)
This compoundPlasma30 min85.2 ± 5.6
Palmitate (16:0)Liver2 hours5.3 ± 1.2
Stearate (18:0)Liver2 hours3.8 ± 0.9
Oleate (18:1)Liver2 hours4.1 ± 1.1
TriglyceridesLiver4 hours12.7 ± 2.5
CitrateMuscle1 hour2.5 ± 0.7

Note: This data is hypothetical and for illustrative purposes only.

Visualization of Pathways and Workflows

Metabolic Fate of this compound

This compound This compound 13C-Acetyl-CoA 13C-Acetyl-CoA This compound->13C-Acetyl-CoA β-oxidation Fatty Acid Synthesis Fatty Acid Synthesis 13C-Acetyl-CoA->Fatty Acid Synthesis TCA Cycle TCA Cycle 13C-Acetyl-CoA->TCA Cycle 13C-Fatty Acids 13C-Fatty Acids Fatty Acid Synthesis->13C-Fatty Acids 13C-Triglycerides 13C-Triglycerides 13C-Fatty Acids->13C-Triglycerides 13C-TCA Intermediates 13C-TCA Intermediates TCA Cycle->13C-TCA Intermediates

Caption: Predicted metabolic pathway of this compound.

Experimental Workflow for In-Vivo this compound Tracing

cluster_animal_phase In-Vivo Phase cluster_lab_phase Ex-Vivo Phase Animal Acclimation Animal Acclimation This compound Administration This compound Administration Animal Acclimation->this compound Administration Sample Collection Sample Collection This compound Administration->Sample Collection Metabolite Extraction Metabolite Extraction Sample Collection->Metabolite Extraction LC-MS/GC-MS Analysis LC-MS/GC-MS Analysis Metabolite Extraction->LC-MS/GC-MS Analysis Data Analysis Data Analysis LC-MS/GC-MS Analysis->Data Analysis Metabolic Flux Interpretation Metabolic Flux Interpretation Data Analysis->Metabolic Flux Interpretation

Caption: Workflow for this compound stable isotope tracing.

Sorbic Acid's Influence on Hepatic Fatty Acid Metabolism

Based on existing literature, sorbic acid impacts several key pathways in the liver.[1][2][3]

cluster_pathways Hepatic Fatty Acid Metabolism Sorbic Acid Sorbic Acid De Novo Lipogenesis De Novo Lipogenesis Sorbic Acid->De Novo Lipogenesis downregulates Fatty Acid Internalization Fatty Acid Internalization Sorbic Acid->Fatty Acid Internalization downregulates VLDL Secretion VLDL Secretion Sorbic Acid->VLDL Secretion downregulates β-oxidation β-oxidation Sorbic Acid->β-oxidation downregulates Autophagy Autophagy Sorbic Acid->Autophagy downregulates Triglyceride Synthesis Triglyceride Synthesis Sorbic Acid->Triglyceride Synthesis upregulates Hepatic Lipid Accumulation Hepatic Lipid Accumulation Triglyceride Synthesis->Hepatic Lipid Accumulation

Caption: Sorbic acid's effects on liver lipid metabolism.

References

Application of Sorbic Acid-13C2 in Unraveling Preservative Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The study of the metabolic fate of food preservatives is crucial for understanding their safety and biological impact. Sorbic acid, a widely used antimicrobial preservative, is generally recognized as safe, with studies indicating it is primarily metabolized via the fatty acid β-oxidation pathway. However, subtle effects on hepatic lipid metabolism have been reported, necessitating a deeper understanding of its metabolic journey within the body.[1][2][3] The use of stable isotope-labeled compounds, such as Sorbic acid-13C2, offers a powerful tool for tracing the absorption, distribution, metabolism, and excretion (ADME) of this preservative with high specificity and sensitivity. This application note details the use of this compound as a tracer in metabolic studies, providing researchers, scientists, and drug development professionals with the necessary protocols and conceptual frameworks to conduct such investigations.

This compound, being chemically identical to its unlabeled counterpart, follows the same metabolic pathways. The incorporated heavy isotopes, however, allow for its distinction from endogenous molecules, enabling precise quantification and structural elucidation of its metabolites using mass spectrometry. This approach eliminates the need for radioactive labeling, enhancing the safety and feasibility of in vivo studies. By tracking the 13C label, researchers can identify and quantify metabolic products, determine the kinetics of metabolic processes, and assess the potential for bioaccumulation.

Core Applications:

  • Metabolic Pathway Elucidation: Tracing the 13C label from this compound allows for the unequivocal identification of its downstream metabolites.

  • Pharmacokinetic/Toxicokinetic (PK/TK) Studies: The use of this compound as an internal standard in isotope dilution mass spectrometry enables accurate quantification of sorbic acid and its metabolites in biological matrices.

  • Metabolic Flux Analysis: Quantifying the rate of appearance of 13C-labeled metabolites provides insights into the kinetics of sorbic acid metabolism.

  • Assessment of Bioaccumulation: Determining the retention of the 13C label in various tissues can reveal the potential for long-term accumulation of sorbic acid or its metabolites.

Experimental Workflow Overview

The general workflow for a metabolic study using this compound involves several key stages, from administration to data analysis.

Experimental Workflow cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A Administration of this compound B Biological Sample Collection (Blood, Urine, Feces, Tissues) A->B Time course C Sample Preparation (Extraction, Derivatization) B->C D LC-MS/MS or GC-MS Analysis C->D E Metabolite Identification D->E F Quantification E->F G Metabolic Pathway Mapping F->G

Caption: A generalized experimental workflow for tracing the metabolism of this compound.

Detailed Experimental Protocols

Protocol 1: In Vivo Metabolism Study in a Rodent Model

This protocol outlines an in vivo study to investigate the metabolism of this compound in rats.

1. Materials and Reagents:

  • This compound (custom synthesis or commercially available)

  • Vehicle for administration (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Male Wistar rats (8-10 weeks old)

  • Metabolic cages for separate collection of urine and feces

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., with EDTA)

  • Solvents for extraction (e.g., methanol, acetonitrile, ethyl acetate)

  • Internal standards for quantification (e.g., d2-sorbic acid)

  • Reagents for derivatization (if using GC-MS)

2. Animal Dosing and Sample Collection:

  • Acclimatize rats in metabolic cages for 3 days prior to the study.

  • Prepare a dosing solution of this compound in the chosen vehicle at a concentration suitable for oral gavage (e.g., 10 mg/mL).

  • Administer a single oral dose of this compound (e.g., 100 mg/kg body weight) to the rats.

  • Collect urine and feces at predetermined time points (e.g., 0-8h, 8-24h, 24-48h).

  • Collect blood samples via tail vein or cardiac puncture at specified time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • At the end of the study (e.g., 48 hours), euthanize the animals and collect relevant tissues (e.g., liver, kidney, adipose tissue).

  • Store all samples at -80°C until analysis.

3. Sample Preparation:

  • Plasma: To 100 µL of plasma, add 400 µL of ice-cold methanol containing the internal standard. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant for analysis.

  • Urine: Dilute urine samples 1:10 with deionized water. Add internal standard and perform solid-phase extraction (SPE) if necessary to concentrate the analytes and remove interferences.

  • Tissues: Homogenize approximately 100 mg of tissue in 1 mL of ice-cold methanol/water (80:20, v/v). Add internal standard and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

4. LC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • MRM Transitions: Monitor for the specific mass-to-charge ratio (m/z) transitions of this compound and its expected metabolites. For this compound, the transition would be m/z 113 -> m/z 69 (assuming fragmentation of the carboxyl group and another fragment). Unlabeled sorbic acid would be m/z 111 -> 67.

Protocol 2: In Vitro Metabolism using Liver Microsomes

This protocol is for assessing the phase I metabolism of this compound.

1. Materials and Reagents:

  • This compound

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction quenching)

  • Internal standard

2. Incubation Procedure:

  • Prepare a master mix containing phosphate buffer, the NADPH regenerating system, and liver microsomes (e.g., final concentration of 0.5 mg/mL).

  • Pre-incubate the master mix at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound (e.g., final concentration of 10 µM).

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS.

Quantitative Data Summary

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterValueUnits
Cmax (Maximum Concentration)50.2µg/mL
Tmax (Time to Cmax)1.5hours
AUC (0-t) (Area Under the Curve)250.8µg*h/mL
Half-life (t1/2)3.2hours
Clearance (CL/F)0.4L/h/kg
Volume of Distribution (Vd/F)1.8L/kg

Table 2: Hypothetical Excretion Profile of 13C Label in Rats (0-48h)

Excretion Route% of Administered Dose
Urine (Unchanged this compound)2.5
Urine (13C-Metabolites)15.8
Feces5.3
Expired Air (as 13CO2)75.1
Total Recovered 98.7

Table 3: Hypothetical Tissue Distribution of 13C-Label at 24h Post-Dose

TissueConcentration (ng-equivalents/g tissue)
Liver1205.6
Kidney850.2
Adipose Tissue250.1
Muscle150.8
Brain< 10.0

Metabolic Pathways and Signaling

Sorbic acid is structurally similar to a short-chain unsaturated fatty acid and is believed to be metabolized through the β-oxidation pathway.

Sorbic Acid Metabolism SA This compound SACoA Sorbyl-CoA-13C2 SA->SACoA Acyl-CoA Synthetase ttMA trans,trans-Muconic Acid-13C2 SA->ttMA Microsomal Oxidation Excretion Urinary Excretion SA->Excretion Unchanged CrotonylCoA Crotonyl-CoA-13C2 SACoA->CrotonylCoA β-oxidation AcetoacetylCoA Acetoacetyl-CoA-13C2 CrotonylCoA->AcetoacetylCoA β-oxidation AcetylCoA Acetyl-CoA-13C2 AcetoacetylCoA->AcetylCoA Thiolase TCACycle TCA Cycle AcetylCoA->TCACycle CO2 13CO2 TCACycle->CO2 ttMA->Excretion

Caption: Proposed metabolic pathway of this compound.

Studies have also indicated that sorbic acid can influence hepatic lipid metabolism by affecting key regulatory proteins.

Sorbic Acid Effect on Lipid Metabolism cluster_Lipogenesis De Novo Lipogenesis cluster_BetaOxidation β-Oxidation SA Sorbic Acid SREBP1c SREBP-1c SA->SREBP1c Inhibits PPARa PPARα SA->PPARa Inhibits ACC ACC SREBP1c->ACC FAS FAS ACC->FAS LipidAcc Hepatic Lipid Accumulation FAS->LipidAcc Contributes to CPT1a CPT1α PPARa->CPT1a CPT1a->LipidAcc Reduces

Caption: Influence of sorbic acid on key pathways of hepatic lipid metabolism.[1][2][3]

By employing this compound in well-designed metabolic studies, researchers can gain a comprehensive understanding of its biological fate, contributing to a more informed assessment of its safety and impact on human health.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Incorporation of Sorbic Acid-13C2 in Microbial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low incorporation of Sorbic acid-13C2 in their microbial cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is it used for in microbial studies?

This compound is a stable isotope-labeled form of sorbic acid, a compound commonly used as a food preservative due to its antimicrobial properties, primarily against yeasts and molds.[1][2] In research, it is used as a tracer in stable isotope probing (SIP) experiments to track the metabolic fate of sorbic acid within microbial communities. This can help identify which microorganisms are actively metabolizing or incorporating the compound.

Q2: Why am I observing low incorporation of this compound in my microbial culture?

Low incorporation of this compound can be attributed to several factors:

  • Antimicrobial Properties of Sorbic Acid: Sorbic acid is an inhibitor of microbial growth, particularly for yeasts and molds, and to some extent, bacteria.[1][2] Its inhibitory action can suppress the metabolic activity of the microbes, leading to reduced uptake and incorporation of the labeled compound.

  • pH of the Culture Medium: The antimicrobial effectiveness of sorbic acid is highly dependent on the pH of the medium.[1][3] The undissociated form of the acid, which is more prevalent at a pH below its pKa of 4.75, is the primary active form that can cross microbial cell membranes.[1][4] If the pH of your medium is too high, the concentration of the undissociated form will be low, potentially reducing its uptake.

  • Microbial Species Specificity: Not all microorganisms are equally susceptible to sorbic acid. Some bacteria, like certain lactic acid bacteria, can tolerate and even metabolize sorbic acid.[1] Conversely, many yeast and mold species are strongly inhibited.[1][2] The specific microbial species in your culture will therefore significantly impact the incorporation of this compound.

  • Degradation of Sorbic Acid: Some microbes can degrade sorbic acid.[2] If your culture contains such organisms, the this compound may be broken down before it can be incorporated into the biomass.

  • High Initial Microbial Load: A high concentration of microorganisms at the start of the experiment can sometimes overcome the inhibitory effects of sorbic acid.[1]

Q3: How does the pH of the medium affect the availability of sorbic acid for microbial uptake?

The inhibitory effect of sorbic acid is greatest when it is in its undissociated form, as this form is lipid-soluble and can readily pass through the cell membrane.[1][4] The pKa of sorbic acid is 4.75.[1] At a pH below 4.75, the undissociated form predominates, leading to increased antimicrobial activity.[1] Conversely, at a pH above 4.75, the dissociated (sorbate) form is more prevalent, which is less effective at entering the cells. Therefore, for experiments aiming for incorporation, the pH must be carefully optimized to allow for uptake without causing complete inhibition of the culture.

Troubleshooting Guide

Issue: Low to no incorporation of this compound detected in microbial biomass.

This troubleshooting guide will walk you through a series of checks and potential solutions to address the issue of low incorporation of this compound.

Step 1: Verify Experimental Conditions

The first step is to ensure that the experimental setup is optimal for the uptake of sorbic acid without complete inhibition of microbial growth.

As discussed, pH is a critical factor.

  • Recommendation: Measure the pH of your culture medium before and after the experiment. The optimal pH for the uptake of the undissociated form of sorbic acid is below 4.75.[1] However, a very low pH combined with sorbic acid might be too inhibitory for your microbes. Consider performing a pH gradient experiment to find the optimal balance between uptake and microbial viability.

Table 1: Effect of pH on the Dissociation of Sorbic Acid

pH% Undissociated Sorbic Acid
3.098.2%
4.085.0%
4.7550.0%
5.036.0%
6.05.5%
7.00.6%

Data adapted from the principles of weak acid preservatives.

The concentration of sorbic acid can be critical. Too high a concentration will inhibit or kill the microbes, while too low a concentration may not be sufficient for detection after incorporation.

  • Recommendation: Perform a dose-response experiment with varying concentrations of this compound to determine the minimum inhibitory concentration (MIC) for your specific microbial culture. Aim for a concentration that is sub-lethal but high enough for detection.

Table 2: Recommended Sorbic Acid Doses in Clarified Wine Based on Alcohol Content (as an example of concentration effects)

% Alcohol in wineSorbic acid mg/L
10150
11125
12100
1375
1450

This table illustrates how environmental factors can influence the required concentration of sorbic acid.[1]

Step 2: Assess Microbial Culture Health and Activity

The physiological state of your microbial culture is paramount for the active uptake and metabolism of any substrate.

  • Recommendation: Monitor the growth of your culture (e.g., by measuring optical density at 600 nm) in the presence and absence of this compound. A significant decrease in growth in the presence of sorbic acid indicates a strong inhibitory effect.

  • Recommendation: Identify the microorganisms in your culture. If you are working with a mixed culture, be aware that some species may be inhibited while others may be resistant or even capable of degrading sorbic acid.[1][2]

Step 3: Analytical Considerations

Ensure that your analytical methods are sensitive enough to detect low levels of incorporation.

  • Recommendation: Run a positive control with a known amount of a 13C-labeled standard to confirm the sensitivity of your mass spectrometer or other analytical instruments.

  • Recommendation: For accurate quantification in SIP experiments, a high labeling efficiency is desirable.[5] If you suspect very low incorporation, consider methods to enrich the labeled biomass or use more sensitive detection techniques.

Experimental Protocols
Protocol 1: General Protocol for a Microbial Labeling Experiment with this compound
  • Media Preparation: Prepare the appropriate culture medium for your microorganism. Adjust the pH to the desired level (e.g., pH 4.5) to favor the undissociated form of sorbic acid. Autoclave the medium.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Filter-sterilize the stock solution.

  • Inoculation: Inoculate the sterile medium with your microbial culture.

  • Addition of this compound: Add the this compound stock solution to the culture to achieve the desired final concentration. Also, set up a control culture without the labeled sorbic acid.

  • Incubation: Incubate the cultures under the appropriate conditions (temperature, aeration).

  • Monitoring: Monitor microbial growth over time (e.g., by measuring OD600).

  • Harvesting: Harvest the microbial biomass at different time points by centrifugation.

  • Sample Preparation for Analysis: Wash the cell pellets to remove any unincorporated this compound. Proceed with extraction of DNA, RNA, proteins, or metabolites for analysis.

  • Analysis: Analyze the incorporation of 13C using appropriate techniques such as mass spectrometry (e.g., GC-MS, LC-MS) or isotope ratio mass spectrometry (IRMS).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media Prepare and pH-adjust Culture Medium Inoculate Inoculate Culture Media->Inoculate Stock Prepare Sterile This compound Stock Add_Label Add this compound Stock->Add_Label Inoculate->Add_Label Incubate Incubate and Monitor Growth Add_Label->Incubate Harvest Harvest Biomass Incubate->Harvest Extract Extract Biomolecules (DNA, Protein, etc.) Harvest->Extract Analyze Analyze 13C Incorporation (e.g., MS, IRMS) Extract->Analyze

Caption: A general experimental workflow for a stable isotope probing experiment using this compound.

Troubleshooting_Flowchart Start Low this compound Incorporation Check_pH Is the medium pH below 4.75? Start->Check_pH Adjust_pH Adjust pH to a lower, non-lethal level. Check_pH->Adjust_pH No Check_Conc Is the Sorbic Acid concentration inhibitory? Check_pH->Check_Conc Yes Adjust_pH->Check_pH Adjust_Conc Reduce concentration; perform a dose-response test. Check_Conc->Adjust_Conc Yes Check_Growth Is the microbial culture growing? Check_Conc->Check_Growth No Adjust_Conc->Check_Conc Optimize_Growth Optimize growth conditions (temp, nutrients). Check_Growth->Optimize_Growth No Consider_Species Is the microbe known to be resistant or to degrade sorbic acid? Check_Growth->Consider_Species Yes Optimize_Growth->Check_Growth Select_Organism Consider using a different microbial species. Consider_Species->Select_Organism Yes Check_Analysis Is the analytical method sensitive enough? Consider_Species->Check_Analysis No Calibrate_Instrument Calibrate instrument with a 13C standard. Check_Analysis->Calibrate_Instrument No

Caption: A troubleshooting flowchart to diagnose the cause of low this compound incorporation.

Sorbic_Acid_Uptake cluster_extracellular Extracellular Environment cluster_cell Microbial Cell SA_diss Sorbic Acid (dissociated) H⁺ + Sorbate⁻ Inhibition Enzyme Inhibition (e.g., carbohydrate metabolism) SA_diss->Inhibition leads to SA_undiss Sorbic Acid (undissociated) Membrane Cell Membrane SA_undiss->Membrane Diffuses across Metabolism Metabolism and 13C Incorporation SA_undiss->Metabolism Potential for pH_low Low pH (< 4.75) pH_low->SA_undiss favors pH_high High pH (> 4.75) pH_high->SA_diss favors Cytosol Cytosol (higher pH) Membrane->Cytosol Cytosol->SA_diss Dissociates Inhibition->Metabolism Reduces

Caption: Factors affecting sorbic acid uptake and its inhibitory action in a microbial cell.

References

Technical Support Center: Sorbic Acid-13C2 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Sorbic acid-13C2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound as an internal standard in mass spectrometry assays.

Troubleshooting Guides

This section provides a step-by-step guide to identifying and resolving common issues that can lead to poor signal detection of this compound.

Guide: Troubleshooting Poor Signal Detection of this compound

A weak or absent signal for your this compound internal standard can compromise the accuracy and reliability of your quantitative analysis. The following guide, presented in a question-and-answer format, will help you systematically troubleshoot the issue.

Q1: Could my sample preparation method be causing the low signal?

A: Yes, issues during sample preparation are a common cause of poor signal intensity. Consider the following:

  • Extraction Efficiency: Is your extraction method optimized for Sorbic acid? Sorbic acid is a weak acid, and the pH of your sample and extraction solvent can significantly impact its recovery.

    • Action: Experiment with different extraction solvents and adjust the sample pH to ensure optimal partitioning of Sorbic acid into the solvent phase.

  • Sample Degradation: Sorbic acid can be susceptible to degradation.

    • Action: Prepare fresh samples and standards to rule out degradation. Avoid prolonged exposure to light and elevated temperatures.

  • Pipetting or Dilution Errors: Inaccurate dilutions can lead to a lower than expected concentration of the internal standard.

    • Action: Double-check all calculations and ensure that your pipettes are properly calibrated. Prepare a fresh dilution series to confirm the concentration of your stock and working solutions.[1]

Q2: Are my LC-MS parameters appropriate for this compound analysis?

A: Suboptimal instrument settings can significantly impact signal intensity. Here's what to check:

  • Ionization Mode: Sorbic acid is typically analyzed in negative ion mode electrospray ionization (ESI).[2][3]

    • Action: Confirm that your mass spectrometer is operating in negative ESI mode.

  • Mobile Phase Composition: The mobile phase can affect ionization efficiency. Acidic buffers, commonly used in reverse-phase chromatography, can sometimes suppress the ionization of acidic compounds in negative mode.[2][3]

    • Action: Consider using a mobile phase with non-acidic modifiers or optimizing the concentration of the acidic additive.

  • Mass Transitions (MRM Settings): Incorrect precursor and product ion settings will result in no signal.

    • Action: Verify that the correct mass-to-charge ratios (m/z) are being monitored for this compound.

Q3: How can I determine if matrix effects are suppressing the signal of this compound?

A: Matrix effects occur when other components in your sample co-elute with your analyte and interfere with its ionization, leading to signal suppression or enhancement.[4][5][6][7][8]

  • Action: Perform a post-extraction spike experiment.

    • Extract a blank matrix sample (a sample without the analyte or internal standard).

    • Spike a known amount of this compound into the extracted blank matrix.

    • Prepare a standard solution of this compound at the same concentration in a clean solvent.

    • Analyze both samples and compare the peak areas. A significantly lower peak area in the matrix sample indicates ion suppression.

Q4: What can I do to mitigate matrix effects?

A: If you identify significant matrix effects, you can try the following:

  • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.

  • Optimize Chromatography: Adjust your chromatographic method to separate this compound from the co-eluting matrix components. This could involve changing the column, mobile phase gradient, or flow rate.

  • Dilute the Sample: Diluting your sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor signal detection of this compound.

TroubleshootingWorkflow Start Poor or No Signal for this compound Check_Sample_Prep Review Sample Preparation - Storage & Handling - Extraction Efficiency - Dilutions Start->Check_Sample_Prep Sample_Prep_OK Sample Prep OK? Check_Sample_Prep->Sample_Prep_OK Check_LCMS_Params Verify LC-MS Parameters - Ionization Mode (Negative ESI) - Mobile Phase - MRM Transitions LCMS_Params_OK LC-MS Params OK? Check_LCMS_Params->LCMS_Params_OK Investigate_Matrix_Effects Investigate Matrix Effects - Post-extraction Spike Experiment Matrix_Effects_Present Matrix Effects Present? Investigate_Matrix_Effects->Matrix_Effects_Present Sample_Prep_OK->Check_LCMS_Params Yes Optimize_Sample_Prep Optimize Sample Prep - Adjust pH - Test Solvents Sample_Prep_OK->Optimize_Sample_Prep No LCMS_Params_OK->Investigate_Matrix_Effects Yes Optimize_LCMS_Params Optimize LC-MS Method - Adjust Gradient - Change Column LCMS_Params_OK->Optimize_LCMS_Params No Mitigate_Matrix_Effects Mitigate Matrix Effects - Improve Cleanup (SPE) - Dilute Sample Matrix_Effects_Present->Mitigate_Matrix_Effects Yes Signal_Restored Signal Restored Matrix_Effects_Present->Signal_Restored No Consult_Support Consult Instrument Manufacturer or Senior Scientist Matrix_Effects_Present->Consult_Support Unresolved Optimize_Sample_Prep->Check_Sample_Prep Optimize_LCMS_Params->Check_LCMS_Params Mitigate_Matrix_Effects->Investigate_Matrix_Effects Signal_Restored->Mitigate_Matrix_Effects Partial Improvement

Caption: A flowchart for troubleshooting poor this compound signal.

Frequently Asked Questions (FAQs)

Q5: What are the correct precursor and product ions for Sorbic acid and this compound?

A: For quantitative analysis using Multiple Reaction Monitoring (MRM), the following transitions are typically used:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Sorbic Acid11167
This compound11368

Q6: Why is a stable isotope-labeled internal standard like this compound preferred over a structural analog?

A: Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative mass spectrometry.[9][10] Because this compound is chemically identical to Sorbic acid, it co-elutes and experiences similar ionization effects and potential matrix suppression.[9][11] This allows for more accurate correction of any analyte loss during sample preparation and variations in instrument response.

Q7: Can the 13C label affect the chromatography?

A: Generally, 13C labeling has a negligible effect on the chromatographic retention time compared to the unlabeled analyte.[12] This is a significant advantage over deuterium-labeled standards, which can sometimes exhibit a slight shift in retention time (the "isotope effect").[12]

Q8: What should I do if I suspect my this compound standard has degraded?

A: Improper storage can lead to the degradation of your standard. Always refer to the manufacturer's instructions for recommended storage conditions. If you suspect degradation, prepare fresh working solutions from your stock. It is also good practice to periodically check the purity of your standard.[1]

Experimental Protocols

Protocol: Generic LC-MS/MS Method for Sorbic Acid Analysis

This protocol provides a general starting point for the analysis of Sorbic acid and this compound in a food matrix. Optimization will likely be required for your specific sample type and instrumentation.

1. Sample Preparation (Example: Fruit Juice)

  • To 1 mL of juice, add a known concentration of this compound internal standard.

  • Add 5 mL of acetonitrile to precipitate proteins and other macromolecules.

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Take the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II LC or equivalent.[13]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A typical starting gradient would be 95% A, held for 1 minute, then a linear gradient to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • Sorbic Acid: 111 -> 67

    • This compound: 113 -> 68

  • Ion Source Parameters: Optimize according to manufacturer's recommendations (e.g., capillary voltage, gas flow, temperature).

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis Sample Sample (e.g., Juice) Spike_IS Spike with This compound Sample->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Filter Filtration Reconstitute->Filter Inject Inject into LC-MS/MS Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Ionization (Negative ESI) Separate->Ionize Detect Detection (MRM) Ionize->Detect Data_Analysis Data Analysis - Peak Integration - Quantification Detect->Data_Analysis Acquire Data

Caption: A typical experimental workflow for Sorbic acid analysis.

References

Sorbic acid-13C2 degradation during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

Sorbic Acid-13C2 Technical Support Center

Welcome to the technical support center for this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the degradation of this compound during sample extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

A1: this compound is a stable isotope-labeled version of sorbic acid, where two carbon atoms have been replaced with the heavier carbon-13 isotope.[1] It is commonly used as an internal standard (IS) in quantitative analytical methods, particularly those using mass spectrometry (LC-MS/MS).[2] An internal standard is a known amount of a substance added to every sample (calibrators, quality controls, and unknowns) before processing.[2] Its purpose is to correct for variations in sample extraction, handling, and instrument response, thereby improving the accuracy and precision of the measurement of the target analyte (unlabeled sorbic acid).[2][3]

Q2: My this compound internal standard signal is low or highly variable. What are the potential causes?

A2: Low or variable internal standard signals are a common issue that can compromise data quality. The root causes can generally be traced to three areas: chemical degradation, issues during sample preparation, or problems with the LC-MS system.[4]

  • Chemical Degradation: Sorbic acid is unstable in aqueous solutions and can degrade through oxidation.[5] Factors like improper pH, exposure to light, and elevated temperatures can accelerate this process.[5][6]

  • Sample Preparation Issues: Inconsistent pipetting, incomplete extraction recovery, variable solvent evaporation, or matrix effects from complex biological samples can lead to inconsistent amounts of the IS being injected into the instrument.[4]

  • LC-MS System Problems: Issues such as inconsistent injection volumes, autosampler errors, or instability in the mass spectrometer's ion source can cause fluctuating signals.[4][7]

Q3: Under what conditions does sorbic acid degrade?

A3: Sorbic acid is stable in its dry, crystalline form but is susceptible to degradation, primarily through autoxidation, in aqueous solutions and food matrices.[5][8] The rate of this degradation is influenced by several factors, which are summarized in the table below.

Table 1: Key Factors Affecting Sorbic Acid Stability

Factor Effect on Stability Notes
pH Degradation is faster at lower pH values (around pH 3–4).[9][10] The undissociated form of the acid, more prevalent at low pH, is more susceptible to oxidation.[10]
Temperature Higher temperatures accelerate the rate of degradation.[6][11] Degradation follows first-order kinetics and increases with temperature.[12]
Light Exposure Exposure to UV light can promote degradation.[5][13] Samples and standards should be prepared and stored in amber vials or protected from light.
Oxygen As an oxidative process, the presence of oxygen is a key driver of degradation.[8] Deoxygenating solutions or vacuum packaging can reduce degradation.[8]
Metal Ions Trace metal ions, such as Fe²⁺ and Cu²⁺, can catalyze oxidation.[9][13] Using high-purity water and reagents is recommended.

| Other Reagents | Strong oxidizing agents and sulfur dioxide can rapidly degrade sorbic acid.[13][14][15] | Avoid contact with incompatible chemicals during sample preparation. |

Q4: How can I prevent the degradation of this compound during sample preparation?

A4: To ensure the stability of your this compound internal standard, consider the following preventative measures:

  • Control pH: Maintain the pH of your sample and standard solutions above 4.5 where possible, as the rate of degradation decreases with a rise in pH.[9]

  • Protect from Light: Use amber glass vials or tubes for all samples and standards to prevent photodegradation.[13]

  • Maintain Low Temperatures: Keep samples and extracts on ice or in a cooled autosampler to minimize thermal degradation.

  • Minimize Oxygen Exposure: If stability is a major concern, consider using deoxygenated solvents for extraction and reconstitution.

  • Prepare Standards Freshly: Prepare working standard solutions fresh and store stock solutions in a non-aqueous solvent (like methanol or ethanol) at -20°C or below.

  • Evaluate Matrix Effects: The sample matrix (e.g., high fat, high sugar) can influence stability and extraction efficiency. Method validation should include stability tests in the relevant matrix.

Q5: What are the common degradation products of sorbic acid?

A5: The primary degradation pathway for sorbic acid is oxidation, which breaks down its di-unsaturated structure. This process forms various smaller, often volatile compounds, primarily carbonyls.[5][8] Common degradation products identified include:

  • Acetaldehyde (major product)[8][15][16]

  • β-carboxylacrolein[8][16]

  • Crotonaldehyde[16][17]

  • Malonaldehyde[9][17]

  • Acetone[15][16]

  • Various furans (e.g., 2-methylfuran, 2-acetyl-5-methylfuran)[15][16]

Troubleshooting Guides

This section provides structured guidance for common problems encountered during the analysis of sorbic acid.

Problem 1: Inconsistent or Drifting Internal Standard (IS) Peak Area

  • Symptom: The peak area for this compound is not consistent across your analytical run, showing random fluctuations or a steady drift downwards or upwards.

  • Potential Cause & Solution Workflow:

A High IS Variability Observed B Investigate Sample Preparation A->B C Check LC System & Autosampler A->C D Evaluate IS Chemical Stability A->D B1 Verify pipetting accuracy and consistency. B->B1 B2 Ensure complete and consistent solvent evaporation/reconstitution. B->B2 B3 Check for matrix effects. (Perform post-extraction spike) B->B3 C1 Check for air bubbles in syringe/lines. C->C1 C2 Run system suitability test. (Multiple injections of one standard) C->C2 C3 Clean the MS ion source and check spray. C->C3 D1 Analyze a freshly prepared standard. Compare to old standard. D->D1 D2 Review sample storage conditions (light, temp, pH). D->D2

Caption: Troubleshooting workflow for variable internal standard signals.

Problem 2: Calculated Analyte Concentration is Unexpectedly High

  • Symptom: The final calculated concentration of sorbic acid in your samples is consistently higher than expected.

  • Potential Cause: This can be a direct result of internal standard degradation. If the this compound degrades during sample processing, its final peak area will be lower. The analyte/IS peak area ratio will become artificially inflated, leading to a falsely high calculated concentration for the analyte.

  • Solution:

    • Confirm Degradation: Re-inject a calibration standard that was prepared at the beginning of the run. If the IS peak area is significantly lower than in its initial injection, degradation in the autosampler is likely.

    • Review Stability Factors: Refer to Table 1. Ensure your sample diluent, mobile phase, and storage conditions are optimized to prevent degradation (e.g., adjust pH, protect from light, keep cool).

    • Investigate Degradation Pathway:

SA Sorbic Acid / this compound OX Oxidation (Low pH, Light, O₂, Temp) SA->OX susceptible to DP Degradation Products (Carbonyls, e.g., Acetaldehyde) OX->DP leads to

Caption: Simplified pathway of sorbic acid oxidative degradation.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Sorbic Acid from Aqueous Samples

This protocol is a general guideline for extracting sorbic acid from relatively clean aqueous matrices like beverages or buffer solutions.

  • Materials:

    • C18 SPE Cartridges (e.g., 500 mg, 6 mL).[18]

    • Methanol (HPLC grade).

    • Ultrapure water.

    • Hydrochloric acid (HCl) or Acetic Acid for pH adjustment.[19]

    • SPE Vacuum Manifold.

  • Methodology:

    • Sample Pre-treatment: Take a known volume of sample (e.g., 5 mL) and dilute it with ultrapure water (e.g., to 100 mL). Adjust the sample pH to ~2.5-3.0 with acid.[19] This step ensures sorbic acid is in its undissociated form for better retention on the C18 sorbent.

    • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water.[19][20] Do not allow the cartridge to go dry.

    • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[20]

    • Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar interferences. You can add a small percentage of methanol to the wash solvent if needed, but avoid eluting the analyte.

    • Analyte Elution: Elute the sorbic acid from the cartridge using 5 mL of methanol.[18] Collect the eluate in a clean collection tube.

    • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) from High-Fat Matrices (e.g., Cheese)

This protocol is adapted for complex, fatty samples where protein and fat removal is necessary.

  • Materials:

    • Homogenizer or food processor.

    • Ethanol.

    • Carrez Solution I (15% potassium ferrocyanide in water).[18]

    • Carrez Solution II (30% zinc sulfate in water).[18]

    • Centrifuge and tubes.

    • Extraction solvent (e.g., diethyl ether or a hexane/ether mixture).

  • Methodology:

    • Sample Homogenization: Weigh 5-10 grams of the sample into a centrifuge tube. Add 20 mL of ethanol and homogenize thoroughly.

    • Protein Precipitation: Add 1 mL of Carrez Solution I, vortex, then add 1 mL of Carrez Solution II and vortex again to precipitate proteins and fats.[18]

    • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

    • Extraction: Transfer the supernatant to a clean tube. Add 20 mL of diethyl ether, vortex vigorously for 2 minutes, and centrifuge to separate the layers.

    • Collection: Carefully collect the upper organic layer containing the extracted sorbic acid. Repeat the extraction step on the aqueous layer for better recovery.

    • Reconstitution: Combine the organic extracts and evaporate to dryness under nitrogen. Reconstitute the residue in mobile phase for analysis.

Table 2: Comparison of Common Extraction Techniques

Technique Pros Cons Best For
Solid-Phase Extraction (SPE) High selectivity, good for sample cleanup and concentration, can be automated.[21] Can be more expensive, requires method development for sorbent selection.[21] Aqueous samples, beverages, biological fluids.[19]
Liquid-Liquid Extraction (LLE) Inexpensive, widely applicable, good for initial cleanup of complex samples. Can be labor-intensive, uses large volumes of organic solvents, risk of emulsions. High-fat or complex food matrices like cheese, sauces.[18]

| Dispersive LLE (d-LLE) | Fast, requires very small solvent volumes, high extraction efficiency.[22] | Can be sensitive to experimental parameters, may have lower recovery.[23] | Fruit juices, liquid samples where speed is critical.[22] |

General Sample Preparation and Analysis Workflow

The following diagram illustrates a typical workflow from sample receipt to final data analysis.

cluster_prep Sample Preparation cluster_analysis Analysis A Sample Homogenization (if solid) B Add this compound (IS) A->B C Extraction (SPE or LLE) B->C D Evaporation & Reconstitution C->D E LC-MS/MS Injection D->E F Data Acquisition E->F G Quantification (Analyte/IS Ratio) F->G

References

Improving the resolution of Sorbic acid-13C2 labeled compounds in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Sorbic acid and its isotopically labeled forms. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the resolution of Sorbic acid-13C2 labeled compounds in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Will this compound separate from unlabeled Sorbic acid in my HPLC method?

A1: Generally, isotopically labeled compounds, particularly those with 13C, exhibit very similar chromatographic behavior to their unlabeled counterparts. It is expected that this compound and unlabeled Sorbic acid will co-elute or have nearly identical retention times under typical reversed-phase HPLC conditions. Any separation is usually minimal and may not be discernible with standard HPLC setups.

Q2: What is the primary cause of poor resolution between this compound and other components in my sample?

A2: Poor resolution is most often due to inadequate separation from other analytes in the sample matrix, not from the unlabeled Sorbic acid. The key factors influencing resolution are mobile phase composition, stationary phase chemistry, column efficiency, and temperature. Optimizing these parameters is crucial for achieving baseline separation.

Q3: How does the mobile phase pH affect the retention and peak shape of Sorbic acid?

A3: Sorbic acid is an organic acid, and its retention and peak shape are highly dependent on the mobile phase pH. At a pH below its pKa (approximately 4.76), Sorbic acid will be in its neutral, protonated form, which is more retained on a reversed-phase column, leading to longer retention times and potentially better separation from polar interferences. A mobile phase pH of around 2.5 to 4.5 is often used to ensure good retention and sharp peaks.

Q4: Can I use a gradient elution to improve the resolution of Sorbic acid?

A4: Yes, a gradient elution can be very effective, especially for complex samples. Starting with a lower percentage of organic solvent and gradually increasing it can help to resolve early-eluting polar compounds from Sorbic acid and also sharpen its peak shape.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and provides systematic steps to resolve them.

Issue 1: Poor Resolution/Co-elution with an Interfering Peak

Possible Causes:

  • Inappropriate mobile phase composition.

  • Unsuitable column chemistry.

  • Suboptimal flow rate or temperature.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Organic Solvent Ratio: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase the retention time of Sorbic acid, which may improve its separation from less retained impurities.

    • pH Adjustment: Ensure the mobile phase pH is at least 1.5 to 2 pH units below the pKa of Sorbic acid (~4.76) to maintain it in its non-ionized form.

    • Solvent Type: If using acetonitrile, consider switching to methanol, or vice versa. The different solvent selectivities can alter the elution order and improve resolution.

  • Evaluate Stationary Phase:

    • Column Chemistry: If resolution is still poor, consider a column with a different stationary phase. If you are using a C18 column, a C8 or a phenyl-hexyl column may offer different selectivity.

    • Particle Size: Employing a column with smaller particles (e.g., sub-2 µm for UHPLC) will increase column efficiency and can significantly improve resolution.

  • Adjust Flow Rate and Temperature:

    • Flow Rate: Lowering the flow rate can sometimes enhance separation, although it will increase the analysis time.[1]

    • Temperature: Increasing the column temperature can decrease the mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. Conversely, lowering the temperature increases retention and may also improve resolution for some compounds.[2]

Issue 2: Peak Tailing

Possible Causes:

  • Secondary interactions with the stationary phase.

  • Mobile phase pH is too close to the analyte's pKa.

  • Column overload.

Troubleshooting Steps:

  • Check Mobile Phase pH: Ensure the pH is sufficiently low to fully protonate the Sorbic acid.

  • Use a High-Purity Column: Modern, high-purity silica columns have fewer active silanol groups, which can cause peak tailing.

  • Reduce Sample Concentration: Inject a more dilute sample to see if the peak shape improves.

  • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can reduce peak tailing, but this is less common with modern columns.

Issue 3: Variable Retention Times

Possible Causes:

  • Inadequate column equilibration.

  • Inconsistent mobile phase preparation.

  • Fluctuations in column temperature.

  • Pump or system leaks.

Troubleshooting Steps:

  • Ensure Proper Equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before starting your analysis.

  • Consistent Mobile Phase Preparation: Prepare fresh mobile phase for each analysis and ensure accurate measurements of all components.

  • Use a Column Oven: A column oven will maintain a stable temperature, which is crucial for reproducible retention times.

  • System Check: Inspect the HPLC system for any leaks and ensure the pump is delivering a consistent flow rate.

Experimental Protocols

Baseline HPLC Method for Sorbic Acid

This protocol provides a starting point for the analysis of Sorbic acid.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 50:50 (v/v) Acetonitrile and water, with 0.2% (v/v) glacial acetic acid.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25 °C.[3]

  • Detection: UV at 250 nm.[3]

  • Injection Volume: 10 µL.

Protocol for Improving Resolution

If the baseline method does not provide adequate resolution, follow these steps:

  • Mobile Phase Optimization:

    • Prepare a series of mobile phases with varying acetonitrile concentrations (e.g., 40%, 45%, 55%, 60%) while keeping the water with 0.2% glacial acetic acid constant.

    • Inject your sample with each mobile phase and observe the change in resolution.

  • Flow Rate Adjustment:

    • Using the mobile phase that provided the best initial separation, test different flow rates (e.g., 0.8 mL/min, 1.2 mL/min).

    • Analyze the impact on resolution and backpressure.

  • Temperature Adjustment:

    • Set the column oven to different temperatures (e.g., 20 °C, 30 °C, 35 °C) and analyze the sample.

    • Note the changes in retention time and resolution.

Quantitative Data

The following table presents resolution data for Sorbic acid and Benzoic acid using different HPLC columns under specific conditions. This data can serve as a reference for expected performance.

Column TypeColumn DimensionsMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs) between Sorbic Acid and Benzoic Acid
Hypersil™ BDS C8, 5µm250 x 4.6 mm65:25:10 (0.1% TFA in water with 100 mM sodium acetate : 0.1% TFA in ACN : 0.1% TFA in THF)1.0201.80
Hypersil™ BDS C8, 3µm150 x 4.6 mm65:25:10 (0.1% TFA in water with 100 mM sodium acetate : 0.1% TFA in ACN : 0.1% TFA in THF)1.0201.85
Hypersil™ BDS C18, 5µm150 x 4.6 mm65:25:10 (0.1% TFA in water with 100 mM sodium acetate : 0.1% TFA in ACN : 0.1% TFA in THF)1.0202.27
Hypersil™ BDS C18, 3µm150 x 4.6 mm65:25:10 (0.1% TFA in water with 100 mM sodium acetate : 0.1% TFA in ACN : 0.1% TFA in THF)1.0202.04

Data adapted from a study on the simultaneous determination of sorbic acid, benzoic acid, and natamycin.[4]

Visualizations

HPLC_Troubleshooting_Workflow start Poor Resolution (Rs < 1.5) optimize_mp Optimize Mobile Phase start->optimize_mp adjust_ratio Adjust Organic Solvent % optimize_mp->adjust_ratio Primary change_solvent Change Organic Solvent (ACN <-> MeOH) optimize_mp->change_solvent Secondary adjust_ph Adjust pH optimize_mp->adjust_ph If tailing eval_column Evaluate Column adjust_ratio->eval_column If no improvement change_solvent->eval_column If no improvement adjust_ph->eval_column If no improvement smaller_particles Use Smaller Particles eval_column->smaller_particles Efficiency change_phase Change Stationary Phase eval_column->change_phase Selectivity adjust_conditions Adjust Conditions smaller_particles->adjust_conditions If still needed change_phase->adjust_conditions If still needed flow_rate Decrease Flow Rate adjust_conditions->flow_rate temperature Change Temperature adjust_conditions->temperature end Resolution Improved (Rs >= 1.5) flow_rate->end temperature->end

Caption: A logical workflow for troubleshooting poor HPLC resolution.

Experimental_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation prep_sample Prepare Sample and This compound Standard inject Inject Sample prep_sample->inject prep_mp Prepare Mobile Phase equilibrate Equilibrate HPLC System prep_mp->equilibrate equilibrate->inject run_hplc Run HPLC Method inject->run_hplc acquire_data Acquire Chromatogram run_hplc->acquire_data check_res Check Resolution (Rs) acquire_data->check_res good_res Resolution >= 1.5 (Analysis Complete) check_res->good_res Yes bad_res Resolution < 1.5 (Troubleshoot) check_res->bad_res No

Caption: A typical experimental workflow for HPLC analysis.

References

Technical Support Center: Isotopic Scrambling in Sorbic Acid-13C2 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sorbic acid-13C2 in metabolic labeling experiments. Our goal is to help you identify, understand, and mitigate issues related to isotopic scrambling, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling in the context of this compound experiments?

A1: Isotopic scrambling refers to the redistribution of the 13C labels from the original this compound molecule to other molecules or different positions within the same molecule. This occurs when this compound is metabolized by cells, and the 13C atoms are incorporated into other metabolic pathways.[1] Sorbic acid, being an unsaturated fatty acid, is primarily metabolized through the β-oxidation pathway, which breaks it down into smaller units like acetyl-CoA.[2][3][4] These 13C-labeled smaller units can then enter various other metabolic cycles, such as the Krebs cycle, leading to the labeling of a wide range of other metabolites. This redistribution can complicate the interpretation of tracer experiments aimed at tracking the direct metabolic fate of sorbic acid.

Q2: How can I detect if isotopic scrambling is occurring in my experiment?

A2: Isotopic scrambling can be detected using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5]

  • Mass Spectrometry (GC-MS or LC-MS): By analyzing the mass isotopologue distribution of downstream metabolites, you can identify the incorporation of 13C from your this compound tracer. The presence of multiple 13C atoms in metabolites that are not direct products of sorbic acid metabolism is a strong indicator of scrambling.[2][6][7]

  • NMR Spectroscopy (13C-NMR or 1H-NMR): NMR can provide positional information about the 13C labels within a molecule.[5][8][9][10][11] This allows you to determine if the 13C atoms have been incorporated into unexpected positions in your target molecules, which is a direct confirmation of scrambling.

Q3: What are the primary metabolic pathways responsible for the scrambling of 13C from this compound?

A3: The primary pathway is the β-oxidation of fatty acids . Sorbic acid, a six-carbon di-unsaturated fatty acid, is broken down into acetyl-CoA molecules.[3][4] Since this compound has labels on two of its carbons, this process will generate 13C-labeled acetyl-CoA. This labeled acetyl-CoA can then enter:

  • The Krebs Cycle (Citric Acid Cycle): This will lead to the labeling of Krebs cycle intermediates, amino acids derived from these intermediates, and other connected pathways.

  • Fatty Acid Synthesis: The labeled acetyl-CoA can be used to build new fatty acids, leading to scrambling of the label into various lipid species.

  • Other Biosynthetic Pathways: Acetyl-CoA is a central metabolite used in numerous biosynthetic processes, all of which can potentially incorporate the 13C label.

Troubleshooting Guide

Problem 1: Unexpected 13C Labeling in Unrelated Metabolites

  • Symptom: Your mass spectrometry data shows significant 13C enrichment in metabolites that are not direct downstream products of sorbic acid metabolism (e.g., certain amino acids, Krebs cycle intermediates).

  • Possible Cause: Extensive metabolic scrambling of the 13C label from this compound.

  • Solutions:

    • Shorten Incubation Time: Reduce the duration of the labeling experiment to minimize the extent of downstream metabolism and scrambling.

    • Use Metabolic Inhibitors: If your experimental design allows, consider using inhibitors for key enzymes in pathways that are the primary sources of scrambling (e.g., inhibitors of the Krebs cycle or fatty acid synthesis). This must be done with caution as it will alter the overall cellular metabolism.

    • Perform Positional Isotopomer Analysis: Utilize techniques like 13C-NMR or specialized MS/MS methods to determine the specific location of the 13C labels. This can help differentiate between direct incorporation and scrambling.[5][9][11]

Problem 2: Difficulty in Quantifying the Extent of Isotopic Scrambling

  • Symptom: You can detect scrambling but are unable to accurately quantify its contribution to the labeling of different metabolite pools.

  • Possible Cause: Lack of appropriate analytical methods or standards for deconvolution of complex labeling patterns.

  • Solutions:

    • Isotopologue Distribution Analysis: Use specialized software to analyze the full mass isotopologue distribution of key metabolites. This can help to model the contribution of different labeling sources.

    • Parallel Labeling Experiments: Conduct parallel experiments with other 13C-labeled precursors (e.g., 13C-glucose, 13C-glutamine) to help delineate the contributions of different pathways to the labeling of shared metabolites.[12][13][14][15]

    • Consult a Specialist: For complex flux analysis, it may be beneficial to collaborate with a core facility or a researcher with expertise in metabolic flux analysis and computational modeling.

Quantitative Data Summary

Table 1: Representative Isotopic Scrambling from [U-13C4]-Butyrate in Cultured Cells

MetaboliteLabeled Fraction (M+n) from Butyrate (%)Primary Scrambling Pathway
Citrate15-25%Krebs Cycle
Glutamate10-20%Krebs Cycle
Aspartate5-15%Krebs Cycle
Malate20-30%Krebs Cycle
Palmitate (C16:0)5-10%Fatty Acid Synthesis

Note: These values are illustrative and can vary significantly depending on the cell type, experimental conditions, and duration of labeling. This data is synthesized from findings in studies on short-chain fatty acid metabolism.[1][16]

Experimental Protocols

Protocol 1: Quenching and Extraction of Metabolites for Isotopic Analysis

This protocol is a general procedure that can be adapted for cultured cells labeled with this compound.

  • Cell Culture and Labeling: Culture cells to the desired confluency and then incubate with this compound in the appropriate medium for the desired time.

  • Quenching:

    • Aspirate the labeling medium quickly.

    • Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a quenching solution of ice-cold 80% methanol to the culture dish to instantly stop metabolic activity.

  • Extraction:

    • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled tube.

    • Perform a freeze-thaw cycle (e.g., liquid nitrogen followed by a room temperature water bath) to ensure complete cell lysis.

    • Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Sample Preparation:

    • Carefully collect the supernatant containing the metabolites.

    • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

    • The dried extract can be reconstituted in a suitable solvent for either GC-MS or NMR analysis.

Protocol 2: GC-MS Analysis of this compound and its Metabolites (Adapted for Short-Chain Fatty Acids)

  • Derivatization:

    • Reconstitute the dried metabolite extract in a derivatization agent suitable for fatty acids, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with pyridine.

    • Incubate the mixture at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Use a suitable GC column for fatty acid analysis (e.g., a DB-5ms column).

    • Set the MS to scan a mass range that will cover the expected mass-to-charge ratios of the derivatized this compound and its potential labeled metabolites.

    • Analyze the resulting mass spectra to determine the isotopologue distribution of sorbic acid and other detected metabolites.

Visualizations

experimental_workflow cluster_experiment Experimental Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis A Cell Culture B Addition of This compound A->B C Incubation B->C D Quenching Metabolism (e.g., Cold Methanol) C->D E Metabolite Extraction D->E F Derivatization (for GC-MS) E->F GC-MS path G NMR Analysis E->G NMR path H GC-MS Analysis F->H I Data Analysis (Isotopologue Distribution) G->I H->I J Interpretation of Results I->J Identify Scrambling

Caption: Experimental workflow for this compound labeling and analysis.

sorbic_acid_metabolism cluster_beta_oxidation β-Oxidation Pathway cluster_krebs Krebs Cycle cluster_other_pathways Other Metabolic Fates SA This compound Intermediate 1 Intermediate 1 SA->Intermediate 1 ACoA [13C]-Acetyl-CoA Citrate Citrate ACoA->Citrate Fatty Acid Synthesis Fatty Acid Synthesis ACoA->Fatty Acid Synthesis Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Intermediate 2->ACoA Isocitrate Isocitrate Citrate->Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA Glutamate Biosynthesis Glutamate Biosynthesis alpha-Ketoglutarate->Glutamate Biosynthesis Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Aspartate Biosynthesis Aspartate Biosynthesis Oxaloacetate->Aspartate Biosynthesis [13C]-Lipids [13C]-Lipids Fatty Acid Synthesis->[13C]-Lipids [13C]-Amino Acids [13C]-Amino Acids Glutamate Biosynthesis->[13C]-Amino Acids Aspartate Biosynthesis->[13C]-Amino Acids

Caption: Metabolic pathways leading to isotopic scrambling of this compound.

References

Cell viability issues with high concentrations of Sorbic acid-13C2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding cell viability issues observed with high concentrations of Sorbic acid-13C2. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death at high concentrations of this compound. Is this expected?

A1: Yes, high concentrations of sorbic acid are known to be cytotoxic. Sorbic acid can induce a dose-dependent decrease in cell viability.[1] While research specifically on this compound is limited, its cytotoxic effects are expected to be comparable to the unlabeled compound, as the isotopic labeling is unlikely to alter its fundamental biological activity.

Q2: What is the underlying mechanism of sorbic acid-induced cell death?

A2: Sorbic acid has been shown to induce cell death through several mechanisms:

  • Mitochondrial Respiration Inhibition: It preferentially inhibits the respiratory process over fermentation.[2] This can lead to a reduction in cellular energy production.

  • Reactive Oxygen Species (ROS) Production: Sorbic acid can promote the production of ROS, leading to oxidative stress and damage to cellular components, including mitochondrial DNA.[2]

  • Cell Cycle Arrest: It can cause cell cycle arrest at the G1/S and G2/M transitions.[1][3][4]

  • Intracellular Calcium Disruption: Sorbic acid can lead to an increase in intracellular calcium concentration.[1][4]

Q3: Does the pH of the culture medium affect the toxicity of sorbic acid?

A3: Yes, the pH of the culture medium can influence the intracellular accumulation of sorbic acid. A more acidic medium can lead to higher intracellular concentrations of sorbic acid, potentially increasing its cytotoxic effects.[1][4]

Q4: How stable is this compound in cell culture medium?

Troubleshooting Guide

Issue 1: Higher-than-expected cytotoxicity at a given concentration.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
pH of the medium Measure the pH of the culture medium after the addition of this compound. A significant drop in pH can contribute to cytotoxicity.[3] Consider using a buffered medium or adjusting the pH.
Compound stability Prepare fresh stock solutions of this compound for each experiment to avoid degradation products that may have their own toxicity.[5]
Cell line sensitivity Different cell lines can exhibit varying sensitivities to chemical compounds.[6] It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line.
Solvent toxicity If using a solvent to dissolve this compound, ensure the final concentration of the solvent in the culture medium is not toxic to the cells. Run a solvent-only control.
Issue 2: Inconsistent results between experiments.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Cell passage number Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change with excessive passaging.
Cell density Ensure consistent cell seeding density across experiments, as this can influence the outcome of viability assays.
Reagent variability Use the same lot of media, serum, and other reagents whenever possible to minimize variability.

Quantitative Data Summary

The following table summarizes the dose-dependent cytotoxicity of sorbic acid from an MTT assay.

Concentration (% w/w)Cell Viability (%) (Mean ± SEM)
0.0453.6 ± 0.18
0.094.3 ± 0.1
0.183.8 ± 0.1
0.3755.1 ± 0.3
0.754.0 ± 0.3
Data extracted from a study on sorbic acid and its derivatives.[1]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
  • Perform serial dilutions of the stock solution to create a range of desired concentrations.
  • Remove the old medium from the cells and add 100 µL of fresh medium containing the different concentrations of this compound. Include a vehicle-only control.
  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
  • Carefully remove the medium.
  • Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
  • Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Visualizations

Sorbic_Acid_Cytotoxicity_Pathway SA High Concentration This compound Mito Mitochondria SA->Mito targets Cell_Cycle Cell Cycle Arrest (G1/S, G2/M) SA->Cell_Cycle induces ROS Increased ROS Production Mito->ROS Resp Inhibition of Respiration Mito->Resp DNA_Damage Mitochondrial DNA Damage ROS->DNA_Damage Energy_Loss Decreased ATP Production Resp->Energy_Loss Apoptosis Apoptosis DNA_Damage->Apoptosis Energy_Loss->Apoptosis Cell_Cycle->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Proposed signaling pathway for sorbic acid-induced cytotoxicity.

Troubleshooting_Workflow Start Start: High Cell Viability Issues Check_Conc Is the concentration in the expected toxic range? Start->Check_Conc Dose_Response Perform Dose-Response (e.g., MTT assay) Check_Conc->Dose_Response No Check_pH Check pH of Medium Post-Treatment Check_Conc->Check_pH Yes Dose_Response->Reagents_End Check_Solvent Run Solvent-Only Control Check_pH->Check_Solvent Check_Stability Prepare Fresh Stock Solutions Check_Solvent->Check_Stability Inconsistent_Results Are results inconsistent? Check_Stability->Inconsistent_Results Check_Passage Standardize Cell Passage Number Inconsistent_Results->Check_Passage Yes End Problem Resolved Inconsistent_Results->End No Check_Density Standardize Seeding Density Check_Passage->Check_Density Check_Reagents Use Consistent Reagent Lots Check_Density->Check_Reagents Check_Reagents->Reagents_End

Caption: A logical workflow for troubleshooting cell viability issues.

References

Technical Support Center: Enhancing Microbial Uptake of Sorbic Acid-¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the uptake of Sorbic Acid-¹³C₂ in their microbial experiments.

Troubleshooting Guides

Issue 1: Low or Undetectable Sorbic Acid-¹³C₂ Incorporation

This is a common issue that can arise from several factors related to the experimental setup and the physiology of the microorganism.

Initial Diagnostic Questions:

  • Is the pH of your medium optimized for sorbic acid uptake? The undissociated form of sorbic acid is more readily taken up by microbial cells.[1]

  • Are you using an appropriate growth phase for the uptake experiment? The metabolic state of the cells can significantly influence their permeability and transport activity.

  • Is the concentration of Sorbic Acid-¹³C₂ appropriate? High concentrations can be inhibitory, while very low concentrations may be difficult to detect.

  • Have you confirmed the viability of your microbial culture post-incubation with sorbic acid? Sorbic acid is a known antimicrobial agent, and its effects can vary between species.[2][3]

Troubleshooting Workflow:

start Start: Low Sorbic Acid-¹³C₂ Signal ph_check Verify and Optimize Medium pH (pH < pKa of 4.76) start->ph_check growth_phase Optimize Harvest Time (Log vs. Stationary Phase) ph_check->growth_phase pH Optimized fail Persistent Low Uptake ph_check->fail pH Not Optimized concentration Titrate Sorbic Acid-¹³C₂ Concentration growth_phase->concentration Growth Phase Optimized growth_phase->fail Suboptimal Phase viability Assess Cell Viability Post-Incubation concentration->viability Concentration Optimized concentration->fail Concentration Issue analysis Review Sample Preparation and Analytical Method (LC-MS/MS) viability->analysis Viability Confirmed viability->fail Low Viability success Successful Uptake analysis->success Signal Improved analysis->fail No Improvement

Caption: Troubleshooting workflow for low Sorbic Acid-¹³C₂ incorporation.

Corrective Actions:

Parameter Recommended Action Rationale
Medium pH Adjust the pH of the culture medium to be below the pKa of sorbic acid (4.76). A pH range of 4.0-4.5 is a good starting point.Sorbic acid is a weak acid, and its uptake is favored in its undissociated, more lipophilic form, which is prevalent at a pH below its pKa.[1]
Growth Phase Perform uptake assays on cells harvested during the mid-logarithmic (exponential) growth phase.Cells in the log phase are generally more metabolically active and may exhibit higher rates of nutrient and substrate transport.
Concentration of Sorbic Acid-¹³C₂ Perform a dose-response experiment to determine the optimal concentration. Start with a low concentration and increase it, while monitoring both uptake and cell viability.To find a balance between detectable incorporation and minimal toxicity. Some microorganisms are highly sensitive to sorbic acid.[4][5]
Incubation Time Conduct a time-course experiment (e.g., sampling at 10, 30, 60, and 120 minutes) to identify the optimal incubation period for maximal uptake without significant cell death.This helps to determine the kinetics of uptake and whether the labeled compound is being metabolized or effluxed over time.
Nutrient Composition of Medium Ensure the medium is not overly rich, which might lead to catabolite repression and reduced uptake of alternative carbon sources. In some cases, a minimal medium may enhance uptake.The presence of easily metabolizable sugars like glucose can sometimes inhibit the transport of other compounds.
Cell Washing After incubation with Sorbic Acid-¹³C₂, wash the cells thoroughly with ice-cold buffer to remove any unincorporated label from the cell surface and medium.This is crucial for accurate quantification of intracellular Sorbic Acid-¹³C₂.
Analytical Method Use a sensitive analytical method such as LC-MS/MS for the detection and quantification of intracellular Sorbic Acid-¹³C₂.[6][7]This ensures that even low levels of incorporation can be accurately measured.

FAQs (Frequently Asked Questions)

Q1: What is the primary mechanism of sorbic acid uptake in microorganisms?

A1: The primary mechanism is thought to be passive diffusion of the undissociated form of the acid across the cell membrane.[8] Once inside the cell, where the pH is typically neutral, the acid dissociates, trapping the anionic form intracellularly. However, the existence of specific transporters in some microorganisms cannot be ruled out.

Q2: How does the choice of microbial species affect Sorbic Acid-¹³C₂ uptake?

A2: Different microbial species and even strains within the same species can exhibit significant variability in their sensitivity and resistance to sorbic acid.[9] Factors such as cell wall and membrane composition, metabolic pathways (e.g., respiration vs. fermentation), and the presence of efflux pumps can all influence uptake. Yeasts that are highly fermentative tend to be more resistant to sorbic acid, which may correlate with lower net uptake.[10]

Q3: Can I use the same protocol for bacteria and yeast?

A3: While the general principles are similar, you may need to adjust the protocol. For example, the optimal pH for uptake may differ. Additionally, sample processing for analysis might vary; for instance, yeast cells may require more rigorous lysis methods due to their robust cell walls.[10]

Q4: My microbial culture dies after incubation with Sorbic Acid-¹³C₂. What should I do?

A4: This indicates that the concentration of sorbic acid is toxic to your microorganism. You should perform a dose-response curve to determine the minimum inhibitory concentration (MIC) and use a sub-lethal concentration for your uptake experiments. Also, consider reducing the incubation time.

Q5: How can I be sure that the ¹³C label I detect is from intact Sorbic Acid-¹³C₂ and not from a metabolite?

A5: This is a critical consideration for metabolic studies. Using a robust analytical method like LC-MS/MS allows you to specifically detect the parent molecule (Sorbic Acid-¹³C₂) based on its mass-to-charge ratio and fragmentation pattern, distinguishing it from potential metabolites.[6][7]

Experimental Protocols

Protocol 1: General Uptake Assay for Sorbic Acid-¹³C₂ in Yeast (e.g., Saccharomyces cerevisiae)

This protocol is adapted from established methods for radiolabeled substrate uptake assays in yeast.[9]

1. Culture Preparation: a. Inoculate a single colony of the yeast strain into an appropriate liquid medium (e.g., YEPD). b. Grow the culture overnight at 30°C with shaking. c. The next day, dilute the overnight culture into fresh medium to an OD₆₀₀ of ~0.1 and grow to the mid-log phase (OD₆₀₀ of 0.5-0.8).

2. Cell Harvesting and Washing: a. Harvest the cells by centrifugation (e.g., 3000 x g for 5 minutes). b. Discard the supernatant and wash the cell pellet twice with an equal volume of ice-cold wash buffer (e.g., sterile water or a simple buffer at the desired pH). c. Resuspend the cells in an uptake buffer (e.g., 2% glucose, 20 mM citrate-phosphate buffer, pH 4.5) to a final concentration of 1x10⁸ cells/mL.[9]

3. Uptake Assay: a. Pre-warm the cell suspension and a stock solution of Sorbic Acid-¹³C₂ (in a suitable solvent like ethanol, ensuring the final solvent concentration is non-inhibitory) to 30°C. b. Initiate the uptake by adding the Sorbic Acid-¹³C₂ stock to the cell suspension to achieve the desired final concentration. c. At various time points (e.g., 2, 5, 10, 20, 30 minutes), take aliquots of the cell suspension. d. Immediately stop the uptake by vacuum filtering the aliquot through a glass fiber filter and washing the filter rapidly with a large volume of ice-cold wash buffer.

4. Sample Processing for Analysis: a. Transfer the filter with the cells into a tube containing a lysis buffer and glass beads. b. Vigorously vortex or use a bead beater to lyse the cells. c. Centrifuge to pellet the cell debris. d. Collect the supernatant for LC-MS/MS analysis to quantify the intracellular Sorbic Acid-¹³C₂.

Workflow Diagram for Yeast Uptake Assay:

culture 1. Grow Yeast to Mid-Log Phase harvest 2. Harvest and Wash Cells culture->harvest resuspend 3. Resuspend in Uptake Buffer (pH 4.5) harvest->resuspend incubate 4. Add Sorbic Acid-¹³C₂ and Incubate resuspend->incubate sample 5. Take Time-Point Samples incubate->sample filter 6. Rapid Filtration and Washing sample->filter lyse 7. Cell Lysis filter->lyse analyze 8. Quantify by LC-MS/MS lyse->analyze

Caption: Experimental workflow for Sorbic Acid-¹³C₂ uptake assay in yeast.

Protocol 2: Quantification of Sorbic Acid-¹³C₂ using LC-MS/MS

This protocol provides a general framework for the analysis of Sorbic Acid-¹³C₂. Specific parameters will need to be optimized for your instrument.

1. Sample Preparation: a. Use the cell lysate obtained from Protocol 1. b. Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) to the lysate, vortexing, and centrifuging to pellet the precipitated proteins. c. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. d. Reconstitute the sample in a suitable mobile phase for injection.

2. LC-MS/MS Analysis: a. Chromatography: Use a C18 reversed-phase column. b. Mobile Phase: A gradient of water and acetonitrile/methanol, potentially with a non-acidic modifier to enhance ionization.[6] c. Ionization: Electrospray ionization (ESI) in negative mode. d. Detection: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.

  • Parent Ion (Q1): The mass of deprotonated Sorbic Acid-¹³C₂.
  • Fragment Ion (Q3): A characteristic fragment ion of sorbic acid.

Quantitative Data Summary Table:

Sample ID Time Point (min) Intracellular Sorbic Acid-¹³C₂ (fmol/10⁶ cells) Standard Deviation
Strain A2DataData
Strain A5DataData
Strain A10DataData
Strain A20DataData
Strain B2DataData
Strain B5DataData
Strain B10DataData
Strain B20DataData

Signaling Pathways and Logical Relationships

Sorbic Acid Uptake and Intracellular Fate:

cluster_medium External Medium (Low pH) cluster_cell Microbial Cell (Neutral pH) SA_ext Sorbic Acid-¹³C₂ (Undissociated) SA_int Sorbic Acid-¹³C₂ (Dissociated Anion) SA_ext->SA_int Passive Diffusion protons H⁺ Release SA_int->protons inhibition Enzyme Inhibition & Respiratory Stress SA_int->inhibition metabolism Metabolic Incorporation (Potential) SA_int->metabolism protons->inhibition Cytoplasmic Acidification membrane Cell Membrane

Caption: The pathway of sorbic acid uptake and its subsequent effects within a microbial cell.

References

Validation & Comparative

A Comparative Guide to Sorbic Acid-13C2 and 13C-Glucose for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic flux analysis (MFA) is a critical tool for understanding cellular physiology and identifying metabolic bottlenecks in drug development and biotechnology. The choice of isotopic tracer is paramount for the successful application of MFA. While ¹³C-glucose is the most common and well-established tracer for probing central carbon metabolism, the potential of other tracers, such as ¹³C-labeled fatty acids, is increasingly being explored. This guide provides a comparative overview of the established utility of ¹³C-glucose and the prospective application of Sorbic acid-¹³C₂, a labeled short-chain unsaturated fatty acid, in metabolic flux analysis.

At a Glance: ¹³C-Glucose vs. Sorbic Acid-¹³C₂

Feature¹³C-GlucoseSorbic Acid-¹³C₂ (Hypothetical)
Primary Metabolic Entry Point Glycolysisβ-oxidation, leading to Acetyl-CoA
Key Pathways Traced Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Biosynthesis of amino acids, nucleotides, and lipids.Fatty acid oxidation (β-oxidation), TCA Cycle, downstream pathways from Acetyl-CoA (e.g., fatty acid synthesis, cholesterol synthesis).
Established Use in MFA Extensive and well-documented.Not established; use is currently hypothetical based on known metabolic fate.
Primary Research Applications Broad analysis of central carbon metabolism, identifying glycolytic and PPP fluxes, assessing TCA cycle activity.Potentially for studying fatty acid metabolism, disorders of β-oxidation, and the contribution of exogenous fatty acids to the Acetyl-CoA pool.
Advantages Provides a global view of central carbon metabolism. Different labeling patterns allow for fine-mapping of specific pathways.Direct tracer for β-oxidation. Can help distinguish mitochondrial from cytosolic Acetyl-CoA pools under certain conditions.
Limitations Labeling can become diluted in downstream pathways. May not fully resolve fluxes in compartments with multiple carbon sources.Does not inform on glycolytic or PPP fluxes. As a non-endogenous molecule, its uptake and metabolism may vary across cell types.

Delving Deeper: A Comparative Analysis

¹³C-Glucose: The Gold Standard for Central Carbon Metabolism

¹³C-labeled glucose is the workhorse of metabolic flux analysis. By introducing glucose with ¹³C at specific positions (e.g., [1,2-¹³C₂]glucose, [U-¹³C₆]glucose), researchers can trace the path of carbon atoms through the intricate network of central metabolic pathways.[1][2][3] The distribution of ¹³C in downstream metabolites, such as lactate, pyruvate, and amino acids derived from TCA cycle intermediates, provides quantitative data on the rates (fluxes) of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][2]

The choice of ¹³C-glucose isotopologue is crucial for targeting specific pathways. For instance, [1,2-¹³C₂]glucose is particularly effective for elucidating fluxes through the PPP.[1] The versatility of ¹³C-glucose makes it an invaluable tool for a wide range of applications, from understanding cancer cell metabolism to optimizing bioproduction in microorganisms.

Sorbic Acid-¹³C₂: A Potential Probe for Fatty Acid Oxidation

While there is currently no established use of Sorbic acid-¹³C₂ as a tracer in published metabolic flux analysis studies, its known metabolic pathway allows for a hypothetical consideration of its utility. Sorbic acid, a six-carbon unsaturated fatty acid, is metabolized in the body via β-oxidation, a process that mirrors the breakdown of endogenous fatty acids.[4][5] This catabolic process sequentially cleaves two-carbon units from the fatty acid chain, yielding acetyl-CoA.[5]

Therefore, Sorbic acid-¹³C₂, labeled on two of its carbon atoms, would theoretically serve as a direct tracer for the β-oxidation pathway. The ¹³C label would be incorporated into the acetyl-CoA pool, which then enters the TCA cycle. By analyzing the labeling patterns of TCA cycle intermediates and their derivatives, one could quantify the contribution of exogenous sorbic acid to mitochondrial energy metabolism. This could be particularly useful in studying diseases associated with fatty acid oxidation disorders or in understanding the metabolic preferences of cells for different energy sources.

Experimental Protocols

General Workflow for ¹³C-Metabolic Flux Analysis

A typical ¹³C-MFA experiment involves several key steps:

  • Tracer Selection and Experimental Design: The choice of tracer and its labeling pattern is dictated by the specific metabolic pathways of interest.[6]

  • Cell Culture and Isotope Labeling: Cells are cultured in a defined medium containing the ¹³C-labeled substrate until a metabolic and isotopic steady-state is reached.

  • Metabolite Extraction: Metabolites are rapidly extracted from the cells to quench enzymatic activity and preserve the in vivo labeling patterns.

  • Analytical Measurement: The isotopic labeling distribution of key metabolites is measured using techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy.

  • Metabolic Modeling and Flux Calculation: The experimental labeling data is integrated into a stoichiometric model of cellular metabolism to calculate the intracellular metabolic fluxes.

Specific Considerations for ¹³C-Glucose Labeling
  • Choice of Isotopologue: As mentioned, different ¹³C-glucose isotopologues are used to resolve different pathways. For a general overview of central carbon metabolism, a mixture of [1-¹³C]glucose and [U-¹³C]glucose is often employed.[7]

  • Media Formulation: It is crucial to use a defined medium where the labeled glucose is the sole or primary carbon source to avoid label dilution from other substrates.

Hypothetical Protocol for Sorbic Acid-¹³C₂ Labeling
  • Cell Line Selection: The cell line of interest must be capable of taking up and metabolizing sorbic acid.

  • Tracer Preparation: Sorbic acid is sparingly soluble in water, so it may need to be dissolved in a suitable solvent (e.g., ethanol) before being added to the culture medium. The final solvent concentration should be non-toxic to the cells.

  • Parallel Labeling: To obtain a more comprehensive view of metabolism, a parallel experiment using ¹³C-glucose would be highly recommended.

Visualizing the Metabolic Pathways

The following diagrams illustrate the entry points and downstream pathways for ¹³C-glucose and a hypothetical Sorbic acid-¹³C₂ tracer.

Glucose_Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle 13C-Glucose 13C-Glucose Glucose-6-P Glucose-6-P 13C-Glucose->Glucose-6-P Fructose-6-P Fructose-6-P Glucose-6-P->Fructose-6-P Ribose-5-P Ribose-5-P Glucose-6-P->Ribose-5-P PPP Glyceraldehyde-3-P Glyceraldehyde-3-P Fructose-6-P->Glyceraldehyde-3-P Pyruvate Pyruvate Glyceraldehyde-3-P->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate alpha-Ketoglutarate alpha-Ketoglutarate Citrate->alpha-Ketoglutarate Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA Fumarate Fumarate Succinyl-CoA->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Metabolic fate of ¹³C-glucose in central carbon metabolism.

Sorbic_Acid_Metabolism cluster_beta_oxidation β-Oxidation cluster_tca TCA Cycle Sorbic acid-13C2 This compound Sorbyl-CoA Sorbyl-CoA This compound->Sorbyl-CoA Acetyl-CoA Acetyl-CoA Sorbyl-CoA->Acetyl-CoA 3 cycles Citrate Citrate Acetyl-CoA->Citrate alpha-Ketoglutarate alpha-Ketoglutarate Citrate->alpha-Ketoglutarate Malate Malate alpha-Ketoglutarate->Malate Malate->Citrate

Caption: Hypothetical metabolic fate of Sorbic acid-¹³C₂.

Experimental_Workflow Tracer Selection Tracer Selection Cell Culture & Labeling Cell Culture & Labeling Tracer Selection->Cell Culture & Labeling Metabolite Extraction Metabolite Extraction Cell Culture & Labeling->Metabolite Extraction MS or NMR Analysis MS or NMR Analysis Metabolite Extraction->MS or NMR Analysis Data Analysis & Flux Calculation Data Analysis & Flux Calculation MS or NMR Analysis->Data Analysis & Flux Calculation

Caption: General experimental workflow for ¹³C-MFA.

Conclusion

¹³C-glucose remains the cornerstone of metabolic flux analysis, providing a comprehensive view of central carbon metabolism. Its versatility and the wealth of historical data make it the go-to tracer for a broad range of research questions.

Sorbic acid-¹³C₂, while not a conventional MFA tracer, presents an intriguing hypothetical tool for specifically probing fatty acid β-oxidation. Its application would be novel and would require careful validation. For researchers interested in the interplay between exogenous fatty acid metabolism and central carbon metabolism, Sorbic acid-¹³C₂ could, in principle, offer a unique window into these processes. However, for a global understanding of cellular metabolism, ¹³C-glucose is, and will likely remain, the superior choice. Future research may validate the use of Sorbic acid-¹³C₂ and other novel tracers, further expanding the toolkit of metabolic flux analysis.

References

Sorbic Acid-13C2 vs. Deuterated Sorbic Acid: A Comparative Guide for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of metabolic research, stable isotope tracers are indispensable for delineating the intricate pathways of cellular metabolism. The choice of an isotopic label can significantly influence the outcome and interpretation of such studies. This guide provides an objective comparison of Sorbic acid-13C2 and deuterated sorbic acid as metabolic tracers, offering insights into their respective advantages and disadvantages, supported by established principles of stable isotope tracing and relevant experimental data.

Core Principles of Stable Isotope Tracing

Stable isotope tracing involves the introduction of a molecule labeled with a heavy, non-radioactive isotope (e.g., ¹³C or ²H) into a biological system.[1] The labeled compound, or tracer, participates in metabolic reactions alongside its unlabeled counterpart. By tracking the incorporation of the isotope into downstream metabolites using analytical techniques like mass spectrometry (MS), researchers can elucidate metabolic pathways and quantify fluxes.[1]

Comparative Analysis of this compound and Deuterated Sorbic Acid

The selection between this compound and deuterated sorbic acid hinges on the specific research question, the metabolic pathway under investigation, and the analytical capabilities available.

FeatureThis compoundDeuterated Sorbic Acid
Tracer Principle Traces the carbon backbone of sorbic acid.Traces the hydrogen atoms of sorbic acid.
Kinetic Isotope Effect (KIE) Minimal to negligible, as the mass difference between ¹²C and ¹³C is small.[2]Can be significant, especially if a C-D bond is broken in a rate-limiting step, potentially altering reaction rates.[2][3]
Metabolic Fate Analysis Ideal for tracking the carbon atoms through pathways like beta-oxidation, providing clear mass shifts in metabolites.[4]Useful for studying reactions involving hydrogen exchange, but label retention can be a concern if hydrogens are lost to the water pool.[5][6]
Mass Spectrometry Analysis Results in distinct M+2 peaks for the parent compound and its metabolites, simplifying data analysis.[7]Can lead to more complex mass spectra due to multiple deuterium incorporations and potential for overlapping isotopic envelopes.
Availability Commercially available from suppliers like LGC Standards.[8]Synthesis may be required, with general methods available for deuterating organic compounds.[9][10]
Cost Generally higher due to the cost of ¹³C-labeled starting materials.Potentially lower if deuterated precursors are readily available or synthesis is straightforward.

Metabolic Fate of Sorbic Acid

Sorbic acid, a six-carbon unsaturated fatty acid, is primarily metabolized through the mitochondrial beta-oxidation pathway, similar to other fatty acids.[11][12][13] This process sequentially cleaves two-carbon units in the form of acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.[11][12][13]

Sorbic Acid Beta-Oxidation Pathway

The following diagram illustrates the key steps in the beta-oxidation of sorbic acid.

Sorbic_Acid_Beta_Oxidation Sorbic_Acid Sorbic Acid Sorbyl_CoA Sorbyl-CoA Sorbic_Acid->Sorbyl_CoA Acyl-CoA Synthetase Enoyl_CoA trans-Δ2-Enoyl-CoA Sorbyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Butenoyl_CoA Butenoyl-CoA Ketoacyl_CoA->Butenoyl_CoA Thiolase Butenoyl_CoA->Acetyl_CoA Further β-oxidation

Caption: The mitochondrial beta-oxidation pathway of sorbic acid.

Experimental Protocols

The successful application of sorbic acid tracers requires meticulous experimental design and execution. The following provides a generalized workflow for an in vivo study, which can be adapted for in vitro systems.

General Workflow for an In Vivo Sorbic Acid Tracer Study

experimental_workflow cluster_preparation Preparation cluster_administration Tracer Administration cluster_sampling Sampling cluster_analysis Analysis animal_model Animal Model Acclimation fasting Overnight Fasting animal_model->fasting tracer_prep Tracer Preparation (this compound or Deuterated Sorbic Acid) fasting->tracer_prep infusion Primed-Continuous Infusion or Bolus Injection tracer_prep->infusion blood_collection Serial Blood Collection infusion->blood_collection tissue_harvest Tissue Harvesting at Endpoint blood_collection->tissue_harvest extraction Metabolite Extraction tissue_harvest->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Mass Isotopomer Distribution Analysis lcms->data_analysis

Caption: A generalized workflow for an in vivo stable isotope tracer study.

Key Experimental Considerations:
  • Tracer Administration: A primed-continuous infusion is often preferred to achieve a steady-state isotopic enrichment in the plasma.[14]

  • Sample Collection: Blood and tissue samples should be collected at appropriate time points to capture the dynamics of sorbic acid metabolism.[15]

  • Sample Preparation: Metabolites should be extracted efficiently from plasma and tissues to ensure accurate analysis.[15]

  • Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of sorbic acid and its metabolites.[16][17]

Representative LC-MS/MS Protocol for Sorbic Acid Analysis
ParameterSetting
Chromatography
ColumnC18 reverse-phase column
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientA suitable gradient from low to high organic phase
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI)
Analysis ModeSelected Reaction Monitoring (SRM)
Precursor Ion (m/z)Sorbic Acid: 111.1
Product Ion (m/z)Sorbic Acid: 67.1

Note: Specific parameters may need to be optimized for the particular instrument and labeled tracer used.

Data Presentation: Quantitative Comparison

ParameterThis compoundDeuterated Sorbic Acid (e.g., d3-Sorbic Acid)
Parent Tracer Mass Shift +2 Da+3 Da
Mass Shift in Acetyl-CoA (from first β-oxidation cycle) +2 DaVariable, potentially no shift if deuterons are on carbons not incorporated into acetyl-CoA or are lost.
Mass Shift in downstream TCA cycle intermediates +2 DaDependent on the position and retention of the deuterium label.
Expected Complexity of Mass Isotopomer Distribution Low, with distinct M+2 peaks.[4]Higher, with potential for multiple deuterated species and overlapping peaks.

Logical Relationships in Tracer Selection

The choice between this compound and deuterated sorbic acid can be guided by a logical decision-making process.

Tracer_Selection start Start: Select a Sorbic Acid Tracer question1 Primary Goal: Trace Carbon Backbone? start->question1 tracer_13c Use this compound question1->tracer_13c Yes question3 Primary Goal: Study Hydrogen Exchange? question1->question3 No question2 Concerned about Kinetic Isotope Effects? question2->tracer_13c Yes tracer_deuterated Use Deuterated Sorbic Acid question2->tracer_deuterated No consider_kie Consider Potential KIE and Label Scrambling tracer_deuterated->consider_kie question3->question2 No question3->tracer_deuterated Yes

Caption: Decision tree for selecting between this compound and deuterated sorbic acid.

Conclusion

Both this compound and deuterated sorbic acid are valuable tools for investigating the metabolic fate of sorbic acid.

  • This compound is the preferred tracer for studies focused on tracking the carbon skeleton through metabolic pathways like beta-oxidation due to its minimal kinetic isotope effect and straightforward data interpretation.

  • Deuterated sorbic acid may be a more cost-effective option and can provide unique insights into reactions involving hydrogen transfer. However, researchers must carefully consider the potential for kinetic isotope effects and the complexity of data analysis.

The optimal choice of tracer will ultimately depend on the specific scientific objectives and the analytical resources available to the research team.

References

Cross-Validation of Sorbic Acid-13C2 Data with Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct methodologies for quantifying the effects and presence of sorbic acid: a mass spectrometry-based approach using Sorbic acid-13C2 as an internal standard and a functional enzymatic assay. The cross-validation of these methods is crucial for researchers seeking to correlate the absolute concentration of sorbic acid with its biological activity, a critical aspect in fields ranging from food science to pharmacology.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data derived from a hypothetical cross-validation study. This study aims to correlate the concentration of sorbic acid as determined by a mass spectrometry method utilizing this compound, with the functional inhibition of a target enzyme, in this case, NAD(P)H:FMN Oxidoreductase (Red).

Sample IDSorbic Acid Concentration (µg/mL) by LC-MS/MS with this compound% Inhibition of NAD(P)H:FMN Oxidoreductase
Control< 0.010%
Sample A0.025%
Sample B0.0515%
Sample C0.1030%
Sample D0.2055%
Sample E0.5085%

Experimental Protocols

Quantification of Sorbic Acid using this compound and LC-MS/MS

This protocol describes the determination of sorbic acid concentration in a sample matrix using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with this compound as an internal standard. The use of a stable isotope-labeled internal standard provides high accuracy and precision by correcting for matrix effects and variations in sample processing.[1]

a. Sample Preparation:

  • To 1 mL of the sample, add a known concentration of this compound internal standard.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

b. HPLC Conditions:

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

c. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Sorbic Acid: Precursor ion (m/z) 111.1 -> Product ion (m/z) 67.1

    • This compound: Precursor ion (m/z) 113.1 -> Product ion (m/z) 69.1

  • Quantification: The concentration of sorbic acid is determined by the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a calibration curve.

Enzymatic Assay: Inhibition of NAD(P)H:FMN Oxidoreductase

This protocol outlines an enzymatic assay to measure the inhibitory effect of sorbic acid on the activity of NAD(P)H:FMN Oxidoreductase.[3] Sorbic acid has been shown to inhibit various enzymes, and this assay provides a functional measure of its biological impact.[4][5]

a. Reagents:

  • NAD(P)H:FMN Oxidoreductase (Red) enzyme solution.

  • NADH solution.

  • FMN solution.

  • Phosphate buffer (pH 7.0).

  • Samples containing unknown concentrations of sorbic acid.

  • Sorbic acid standards for generating an inhibition curve.

b. Assay Procedure:

  • In a 96-well plate, add the phosphate buffer, NADH solution, and FMN solution to each well.

  • Add the sorbic acid standards or unknown samples to the respective wells.

  • Initiate the reaction by adding the NAD(P)H:FMN Oxidoreductase enzyme solution.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculation of Inhibition: The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_enzyme_assay Enzymatic Assay cluster_cross_validation Cross-Validation Sample Biological Sample Spike Spike with This compound Sample->Spike Add_Sample Add Sample/Standard Sample->Add_Sample Extract Liquid-Liquid Extraction Spike->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute HPLC HPLC Separation Reconstitute->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Quant Quantification vs. Internal Standard MSMS->Quant Correlate Correlate Concentration with % Inhibition Quant->Correlate Assay_Setup Prepare Assay Mix (Enzyme, Substrates) Assay_Setup->Add_Sample Incubate Incubation & Reading (Absorbance at 340nm) Add_Sample->Incubate Inhibition_Calc Calculate % Inhibition Incubate->Inhibition_Calc Inhibition_Calc->Correlate

Caption: Experimental workflow for the cross-validation of this compound quantification with an enzymatic inhibition assay.

signaling_pathway cluster_cell Microbial Cell SA Sorbic Acid Membrane Cell Membrane SA->Membrane Enters Cell Inhibition Inhibition SA->Inhibition Enzyme Target Enzyme (e.g., Dehydrogenase) Membrane->Enzyme Metabolism Metabolic Pathway (e.g., Glycolysis, TCA Cycle) Enzyme->Metabolism Catalyzes Step Reduced_Activity Reduced Metabolic Activity Metabolism->Reduced_Activity Inhibition->Enzyme

References

Validating Sorbic Acid-¹³C₂ Labeling Patterns: A Comparative Guide for Microbial Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the metabolic fate of Sorbic acid-¹³C₂ in various microbial strains. While direct experimental data on Sorbic acid-¹³C₂ labeling is not yet available in published literature, this document outlines the expected labeling patterns based on known sorbic acid degradation pathways in microorganisms. The guide also details the established experimental protocols for stable isotope tracing that can be adapted for this purpose.

Comparative Analysis of Expected ¹³C₂ Labeling Patterns

The following table summarizes the hypothetical incorporation of ¹³C from Sorbic acid-¹³C₂ into key cellular components based on known metabolic pathways in different microbial groups. This serves as a predictive framework for designing and interpreting stable isotope labeling experiments.

Microbial GroupPrimary Sorbic Acid MetabolismExpected ¹³C₂ Incorporation into BiomassKey Metabolic Intermediates
Fungi (e.g., Penicillium, Aspergillus) Detoxification via decarboxylation, reduction, or esterification.Low to negligible. The primary metabolic routes aim to remove or neutralize sorbic acid, not utilize its carbon backbone for growth.trans-1,3-pentadiene, 4-hexenol, 4-hexenoic acid, ethyl sorbate.
Yeasts (e.g., Saccharomyces cerevisiae) Decarboxylation is a known detoxification pathway.[1][2]Low to negligible. Similar to fungi, the main interaction is detoxification rather than assimilation.trans-1,3-pentadiene.
Bacteria (e.g., Lactic Acid Bacteria) Metabolism of sorbic acid has been observed, but specific assimilation pathways are not well-defined.[3] Inhibition of central carbon metabolism enzymes is a primary effect.[3][4]Potentially low, if any. The inhibitory effects on central metabolism may prevent significant incorporation. If breakdown occurs, it may be limited to peripheral pathways.Unknown, further research required.
Bacteria (e.g., Pseudomonas) Known to degrade a wide range of organic compounds. While specific sorbic acid degradation pathways are not fully elucidated, they may involve oxidation.Potentially higher than other groups, but still likely limited. If sorbic acid is broken down into intermediates that can enter the TCA cycle, some labeling of amino acids and fatty acids could be observed.Hypothetically, acetyl-CoA or other TCA cycle precursors.

Experimental Protocols

The following protocols are adapted from established ¹³C metabolic flux analysis (¹³C-MFA) methodologies and can be applied to trace the metabolic fate of Sorbic acid-¹³C₂.

Microbial Culture and Labeling
  • Strain Selection: Choose microbial strains of interest (e.g., Penicillium chrysogenum, Saccharomyces cerevisiae, Lactobacillus plantarum, Pseudomonas putida).

  • Culture Medium: Prepare a minimal or defined medium where Sorbic acid-¹³C₂ is the sole or a significant carbon source. The concentration of Sorbic acid-¹³C₂ should be optimized for each strain to be sub-lethal and allow for metabolic activity.

  • Labeling Experiment: Inoculate the strains into the prepared medium and cultivate under optimal growth conditions (temperature, pH, aeration).

  • Harvesting: Harvest the microbial biomass during the mid-exponential growth phase by centrifugation. Wash the cell pellet with a suitable buffer to remove any residual labeled substrate.

Sample Preparation for GC-MS Analysis
  • Biomass Hydrolysis: Resuspend the cell pellet in 6 M HCl and hydrolyze at 100°C for 24 hours to break down proteins into amino acids and lipids into fatty acids.

  • Derivatization of Amino Acids: Dry the hydrolysate and derivatize the amino acids using a suitable agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to make them volatile for GC-MS analysis.

  • Fatty Acid Extraction and Derivatization: For fatty acid analysis, perform a lipid extraction from a separate portion of the biomass using a chloroform/methanol mixture. Transesterify the fatty acids to fatty acid methyl esters (FAMEs) using methanol and a catalyst (e.g., HCl or BF₃). Alternatively, derivatize fatty acids using pentafluorobenzyl bromide (PFBBr) for enhanced sensitivity in negative chemical ionization GC-MS.[5][6]

GC-MS Analysis
  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Separation: Separate the derivatized amino acids or FAMEs on a suitable capillary column.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) or chemical ionization (CI) mode to detect the mass-to-charge ratios of the fragments. The incorporation of ¹³C will result in a mass shift in the molecular ions and their fragments.

  • Data Analysis: Analyze the mass spectra to determine the mass isotopomer distributions for each amino acid and fatty acid. This data will reveal the extent and pattern of ¹³C incorporation.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Sorbic Acid-¹³C₂ Labeling cluster_culture Microbial Culture & Labeling cluster_prep Sample Preparation cluster_analysis Analysis A Strain Selection B Culture in ¹³C₂-Sorbic Acid Medium A->B C Harvest Biomass B->C D Biomass Hydrolysis (6M HCl) C->D E Amino Acid Derivatization (MTBSTFA) D->E F Fatty Acid Extraction & Derivatization (FAMEs/PFBBr) D->F G GC-MS Analysis E->G F->G H Mass Isotopomer Distribution Analysis G->H I Metabolic Pathway Interpretation H->I

Caption: Experimental workflow for tracing Sorbic acid-¹³C₂ in microbes.

Sorbic_Acid_Metabolism Known Sorbic Acid Metabolic Pathways in Microorganisms cluster_fungi Fungal Detoxification cluster_bacteria Bacterial Interaction SA Sorbic Acid PD trans-1,3-Pentadiene SA->PD Decarboxylation HE 4-Hexenol SA->HE Reduction HA 4-Hexenoic Acid SA->HA Reduction ES Ethyl Sorbate SA->ES Esterification SA_B Sorbic Acid Inhibition Inhibition of Central Metabolism Enzymes SA_B->Inhibition

Caption: Known metabolic fates of sorbic acid in microorganisms.

References

Sorbic Acid-13C2 as an Internal Standard: A Comparative Guide for Unlabeled Sorbic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of sorbic acid, a widely used preservative in food, beverages, and pharmaceutical products, is crucial for regulatory compliance, quality control, and safety assessment. The use of an appropriate internal standard is paramount in analytical methodologies like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure reliable and precise results. This guide provides an objective comparison of Sorbic acid-13C2, a stable isotope-labeled internal standard, with alternative non-labeled internal standards for the analysis of unlabeled sorbic acid.

The Gold Standard: Advantages of Isotope-Labeled Internal Standards

In analytical chemistry, an internal standard (IS) is a substance added in a constant amount to samples, calibration standards, and quality controls. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. The ideal internal standard should be chemically and physically similar to the analyte.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative analysis by mass spectrometry.[1] In this compound, two of the carbon atoms (¹²C) are replaced with the heavier ¹³C isotope. This subtle change in mass allows the mass spectrometer to distinguish it from the unlabeled sorbic acid, while its chemical behavior remains nearly identical.

The primary advantages of using an isotopically labeled internal standard like this compound over non-labeled alternatives (e.g., structural analogs) include:

  • Co-elution with the Analyte: this compound has virtually the same chromatographic retention time as unlabeled sorbic acid, ensuring that both compounds experience the same matrix effects at the same time.[2]

  • Similar Ionization Efficiency: Both the labeled and unlabeled sorbic acid exhibit almost identical ionization behavior in the mass spectrometer's ion source. This is crucial for accurately compensating for matrix-induced ion suppression or enhancement.[3]

  • Correction for Extraction Variability: As the internal standard is added at the beginning of the sample preparation process, it experiences the same potential losses as the analyte, leading to more accurate recovery calculations.[4]

Performance Comparison: this compound vs. Non-Labeled Internal Standards

Performance MetricThis compound (Isotopically Labeled IS)Non-Labeled Structural Analog IS (e.g., Benzoic Acid)
Accuracy (% Recovery) Expected to be consistently high (e.g., 95-105%) across various matrices due to effective correction for matrix effects and extraction losses.Can be variable and matrix-dependent. May show significant bias (over or underestimation) due to differential matrix effects and extraction recoveries compared to sorbic acid.
Precision (%RSD) Typically very high, with Relative Standard Deviations (RSDs) often below 5%. A study using an isotope analogue of sorbic acid reported an RSD of less than 3.8%.Generally lower than with an isotopically labeled IS. RSDs can be higher and more variable, especially in complex matrices.
Matrix Effect Compensation Excellent. Effectively compensates for ion suppression or enhancement as it co-elutes and has the same ionization efficiency as the analyte.Partial and often inadequate. Differences in chemical properties can lead to different responses to matrix components, resulting in incomplete correction.
Linearity (r²) Consistently high (typically >0.99) over a wide concentration range.Can be good, but the calibration curve may be more susceptible to matrix-induced non-linearity.
Robustness High. The method is less susceptible to variations in sample matrix and experimental conditions.Lower. The method's performance can be significantly affected by changes in the sample matrix.

Experimental Protocols

Key Experiment: LC-MS/MS Analysis of Sorbic Acid in a Food Matrix using this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of sorbic acid in a food sample (e.g., a beverage or sauce) using an isotope dilution LC-MS/MS method.

1. Materials and Reagents:

  • Sorbic acid analytical standard

  • This compound internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Sample extraction solvents (e.g., acetonitrile, ethyl acetate)

  • Syringe filters (0.22 µm)

2. Standard Preparation:

  • Prepare individual stock solutions of sorbic acid and this compound in methanol.

  • Prepare a working solution of the internal standard (this compound) at a fixed concentration.

  • Prepare a series of calibration standards by spiking appropriate amounts of the sorbic acid stock solution into a blank matrix extract and adding a constant amount of the this compound working solution to each standard.

3. Sample Preparation:

  • Homogenize the food sample.

  • Weigh a representative portion of the homogenized sample.

  • Add a known amount of the this compound internal standard working solution.

  • Perform solvent extraction (e.g., liquid-liquid extraction or solid-phase extraction).

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • Filter the final extract through a 0.22 µm syringe filter before injection.

4. LC-MS/MS Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small amount of formic acid or ammonium acetate to improve peak shape and ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both sorbic acid and this compound to ensure specificity and accurate quantification.

    • Example Transitions: Sorbic Acid: m/z 111 -> 67; this compound: m/z 113 -> 68.

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of sorbic acid to the peak area of this compound against the concentration of sorbic acid.

  • Quantify the amount of sorbic acid in the samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

The following diagram illustrates the workflow for the quantitative analysis of sorbic acid using this compound as an internal standard.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_calibration Calibration Standards Sample Food Sample Add_IS Add this compound (IS) Sample->Add_IS Extraction Extraction Add_IS->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Blank_Matrix Blank Matrix Spike_Analyte Spike Sorbic Acid Blank_Matrix->Spike_Analyte Add_IS_Cal Add this compound (IS) Spike_Analyte->Add_IS_Cal Add_IS_Cal->LC_Separation

Caption: Experimental workflow for sorbic acid analysis using this compound.

The following diagram illustrates a simplified signaling pathway of how sorbic acid can affect hepatic fatty acid metabolism.

cluster_lipogenesis De Novo Lipogenesis & FA Uptake cluster_beta_oxidation β-Oxidation cluster_output Cellular Outcome Sorbic_Acid Sorbic Acid SREBP1c SREBP-1c Sorbic_Acid->SREBP1c down-regulates CD36 CD36 Sorbic_Acid->CD36 down-regulates PPARa PPARα Sorbic_Acid->PPARa down-regulates FASN FASN SREBP1c->FASN Lipid_Accumulation Hepatic Lipid Accumulation FASN->Lipid_Accumulation contributes to CD36->Lipid_Accumulation contributes to CPT1A CPT1A PPARa->CPT1A CPT1A->Lipid_Accumulation reduces

Caption: Sorbic acid's impact on hepatic lipid metabolism pathways.

References

Efficacy of Sorbic acid-13C2 in tracing fatty acid metabolism compared to other tracers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Sorbic Acid-13C2 and other established tracers in fatty acid metabolism research.

In the intricate landscape of metabolic research, the precise tracking of fatty acid flux is paramount to understanding cellular energetics, disease pathogenesis, and the efficacy of therapeutic interventions. Stable isotope-labeled tracers have emerged as indispensable tools, enabling researchers to non-invasively monitor the absorption, transport, storage, and oxidation of fatty acids. This guide provides a comprehensive comparison of the efficacy of various tracers, with a special focus on the potential application of this compound in relation to widely-used alternatives such as 13C- and 2H-labeled fatty acids.

While this compound is not a conventionally utilized tracer in published fatty acid metabolism studies, its properties as an unsaturated fatty acid present a unique, albeit theoretical, avenue for tracing specific metabolic pathways. This guide will therefore compare established tracers based on experimental data and extrapolate the potential advantages and disadvantages of a hypothetical this compound tracer.

Comparative Efficacy of Fatty Acid Tracers

The choice of a tracer is critical and depends on the specific metabolic pathway under investigation. The most common stable isotope tracers for fatty acid metabolism are carbon-13 (¹³C) and deuterium (²H) labeled fatty acids.

Tracer TypeCommon ExamplesKey AdvantagesKey DisadvantagesPrimary Applications
¹³C-Labeled Fatty Acids [U-¹³C]Palmitate, [1-¹³C]Palmitate, [U-¹³C]Oleate- Minimal isotope effect due to the small mass difference. - ¹³C label is not lost during desaturation reactions.[1] - Versatile for tracing oxidation (via ¹³CO₂ in breath), and incorporation into complex lipids.[2][3]- Higher cost compared to ²H-labeled tracers.[2] - Measurement of oxidation requires correction for bicarbonate retention.[4][5]- Measuring fatty acid oxidation rates. - Quantifying de novo lipogenesis.[6] - Tracing incorporation into triglycerides and phospholipids.[7][8]
²H-Labeled Fatty Acids [d31]Palmitate, [d5]Glycerol- Lower cost. - High sensitivity due to low natural abundance of deuterium.[9] - Oxidation can be traced through the appearance of deuterated water (D₂O) in body fluids, which can be simpler than breath tests.[2][4]- Potential for a greater isotope effect due to the larger relative mass difference.[2][10] - Deuterium labels on fatty acids may be lost during desaturation.[1] - Potential for deuterium exchange in protic solutions during sample handling.[1]- Measuring whole-body and tissue-specific fatty acid uptake and oxidation.[7] - Assessing lipolysis via labeled glycerol.[5]
Hypothetical Sorbic Acid-¹³C₂ Sorbic Acid-¹³C₂- As an unsaturated fatty acid, it could provide specific insights into the metabolism of this class of fatty acids. - Could be metabolized and tracked similarly to other ¹³C-labeled fatty acids.[11]- Sorbic acid has known effects on deregulating hepatic lipid metabolism, which could confound results.[12][13][14] - Not a naturally abundant fatty acid in the same way as palmitate or oleate, potentially altering normal metabolic pathways.- Potentially tracing the metabolism of short-chain unsaturated fatty acids. - Investigating the specific pathways affected by sorbic acid itself.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of tracer studies. Below are generalized protocols for key experiments using established fatty acid tracers.

Protocol 1: Measurement of Whole-Body Fatty Acid Oxidation using ¹³C-Labeled Palmitate
  • Subject Preparation: Subjects are typically studied after an overnight fast to ensure a metabolic steady state.

  • Tracer Infusion: A primed-continuous intravenous infusion of [1-¹³C]Palmitate, bound to albumin, is administered. The priming dose helps to achieve isotopic equilibrium more rapidly.[5]

  • Sample Collection:

    • Breath Samples: Collected at baseline and at regular intervals during the infusion to measure the enrichment of ¹³CO₂ using isotope ratio mass spectrometry (IRMS).

    • Blood Samples: Collected to measure plasma palmitate enrichment and concentration using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The rate of appearance of ¹³CO₂ in breath is used to calculate the rate of fatty acid oxidation. This is often corrected for the recovery of labeled bicarbonate by a separate infusion of ¹³C-bicarbonate.[2][5] The rate of appearance (Ra) of endogenous palmitate is calculated from the dilution of the infused tracer in the plasma.

Protocol 2: Tracing Fatty Acid Incorporation into Tissue Lipids using Deuterated Fatty Acids
  • Tracer Administration: A bolus of a deuterated fatty acid, such as [d31]Palmitate, is administered orally or intravenously.

  • Tissue Biopsy: At a predetermined time point following tracer administration, tissue biopsies (e.g., adipose tissue, muscle, liver) are obtained.

  • Lipid Extraction: Total lipids are extracted from the tissue homogenates using methods such as the Folch or Bligh-Dyer procedures.

  • Analysis: The enrichment of the deuterated fatty acid in different lipid fractions (e.g., triglycerides, phospholipids) is determined by GC-MS or LC-MS. This provides a measure of the incorporation of the tracer into these lipid pools.[7]

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for conceptualizing the complex processes involved in fatty acid metabolism and tracer studies.

Fatty_Acid_Metabolism cluster_uptake Cellular Uptake cluster_storage Esterification & Storage cluster_oxidation Beta-Oxidation & Energy Production Fatty Acids (Tracer) Fatty Acids (Tracer) Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acids (Tracer)->Fatty Acyl-CoA ACSL Triglycerides Triglycerides Fatty Acyl-CoA->Triglycerides DGAT Phospholipids Phospholipids Fatty Acyl-CoA->Phospholipids Mitochondria Mitochondria Fatty Acyl-CoA->Mitochondria CPT1 Acetyl-CoA Acetyl-CoA Mitochondria->Acetyl-CoA β-oxidation TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle CO2 + H2O CO2 + H2O TCA Cycle->CO2 + H2O

Caption: General overview of fatty acid metabolism pathways.

Tracer_Workflow cluster_administration Tracer Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_interpretation Data Interpretation Tracer Infusion/Bolus Tracer Infusion/Bolus Blood Sampling Blood Sampling Tracer Infusion/Bolus->Blood Sampling Breath Collection Breath Collection Tracer Infusion/Bolus->Breath Collection Tissue Biopsy Tissue Biopsy Tracer Infusion/Bolus->Tissue Biopsy Mass Spectrometry (GC-MS/LC-MS/IRMS) Mass Spectrometry (GC-MS/LC-MS/IRMS) Blood Sampling->Mass Spectrometry (GC-MS/LC-MS/IRMS) Breath Collection->Mass Spectrometry (GC-MS/LC-MS/IRMS) Tissue Biopsy->Mass Spectrometry (GC-MS/LC-MS/IRMS) Metabolic Flux Calculation Metabolic Flux Calculation Mass Spectrometry (GC-MS/LC-MS/IRMS)->Metabolic Flux Calculation

Caption: Typical experimental workflow for stable isotope tracer studies.

Conclusion

The selection of an appropriate tracer is a critical determinant of the success of a fatty acid metabolism study. ¹³C- and ²H-labeled fatty acids are well-established and validated tools, each with distinct advantages and disadvantages. While ¹³C-tracers offer precision with minimal isotopic effects, ²H-tracers provide a cost-effective and sensitive alternative for certain applications.

The concept of a Sorbic Acid-¹³C₂ tracer is intriguing for its potential to illuminate the metabolism of unsaturated fatty acids. However, its inherent biological activity as a food preservative that deregulates hepatic lipid metabolism raises significant concerns about its suitability as a neutral metabolic tracer.[12][13][14] Any study employing such a tracer would need to meticulously control for these confounding effects.

Ultimately, the choice of tracer should be guided by the specific research question, the metabolic pathways of interest, and the analytical capabilities available. For researchers and drug development professionals, a thorough understanding of the principles and limitations of each tracer is essential for designing robust experiments and accurately interpreting the resulting data.

References

A Comparative Guide to Metabolic Labeling with Sorbic Acid-13C2 and Other Fatty Acid Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the use of Sorbic acid-13C2 and other 13C-labeled fatty acid analogs in metabolic labeling experiments. Metabolic labeling with stable isotopes is a powerful technique for tracing the fate of molecules in biological systems, offering insights into metabolic pathways, flux rates, and the biosynthesis of complex molecules.[1] While this compound is an emerging tool, this guide places it in the context of more established 13C-labeled fatty acid tracers, providing available data on their application and the reproducibility of such experiments.

Introduction to Metabolic Labeling with Fatty Acid Analogs

Metabolic labeling utilizes the cell's own machinery to incorporate isotopically labeled precursors into newly synthesized molecules.[1] 13C-labeled fatty acids and their analogs are used to study lipid metabolism, including fatty acid uptake, elongation, desaturation, and incorporation into complex lipids like triglycerides and phospholipids.[2][3] Sorbic acid, a short-chain polyunsaturated fatty acid, can be used in its 13C-labeled form (this compound) to probe specific aspects of fatty acid metabolism.[4]

Comparison of 13C-Labeled Fatty Acid Tracers

The choice of a 13C-labeled fatty acid tracer depends on the specific metabolic pathway under investigation. Different fatty acids will have different metabolic fates based on their chain length and degree of saturation.

TracerChemical FormulaTypeCommon Applications
This compound C4¹³C₂H₈O₂Polyunsaturated Fatty Acid AnalogPotential tracer for short-chain fatty acid metabolism and pathways involving polyunsaturated fatty acids.
¹³C-Palmitic Acid ¹³C₁₆H₃₂O₂Saturated Fatty AcidStudies of de novo lipogenesis, triglyceride and phospholipid synthesis, and beta-oxidation.[2]
¹³C-Oleic Acid ¹³C₁₈H₃₄O₂Monounsaturated Fatty AcidInvestigations into the metabolism of unsaturated fatty acids and their role in lipid signaling and membrane composition.[2]
¹³C-Linoleic Acid ¹³C₁₈H₃₂O₂Polyunsaturated Fatty AcidResearch on the metabolism of essential fatty acids and the production of signaling molecules like eicosanoids.

Experimental Workflow and Protocols

A typical metabolic labeling experiment using a 13C-labeled fatty acid involves several key steps, from tracer introduction to data analysis.

G cluster_0 Preparation cluster_1 Labeling cluster_2 Sample Processing cluster_3 Analysis A Cell Culture/ System Preparation B Preparation of 13C-Labeled Tracer Stock C Introduction of 13C-Tracer to System B->C D Incubation for Defined Time Period C->D Time course E Quenching of Metabolic Activity D->E F Metabolite Extraction E->F G LC-MS/MS or GC-MS Analysis F->G H Data Processing and Isotopologue Analysis G->H

General workflow for a 13C metabolic labeling experiment.
Detailed Experimental Protocol: 13C-Fatty Acid Labeling in Cell Culture

This protocol provides a general framework for a metabolic labeling study using a 13C-labeled fatty acid in cultured cells.

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow in standard culture medium.

  • Tracer Preparation: Prepare a stock solution of the 13C-labeled fatty acid (e.g., this compound, ¹³C-Palmitic acid) complexed to fatty acid-free bovine serum albumin (BSA) to facilitate its solubility in aqueous culture medium.

  • Labeling: Replace the standard culture medium with a medium containing the 13C-labeled fatty acid-BSA complex at a final concentration typically in the micromolar range. The optimal concentration and labeling time should be determined empirically for each cell type and experimental question.[5]

  • Incubation: Incubate the cells for the desired period. Time-course experiments can be performed to track the dynamic incorporation of the label into various lipid species.

  • Quenching and Harvesting: To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) and then quench by adding a cold solvent mixture, such as methanol/water. Scrape the cells and collect the cell lysate.

  • Metabolite Extraction: Perform a liquid-liquid extraction to separate the lipid fraction from the polar metabolites. A common method is the Folch extraction using chloroform, methanol, and water.

  • Analysis: Analyze the lipid extract using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the 13C-labeled lipid species.

Simplified Fatty Acid Metabolism Pathway

The diagram below illustrates a simplified pathway showing how an exogenous fatty acid is taken up by the cell and incorporated into complex lipids.

G FA_ext Exogenous 13C-Fatty Acid (e.g., this compound) FA_int Intracellular 13C-Fatty Acid Pool FA_ext->FA_int Uptake Acyl_CoA 13C-Acyl-CoA FA_int->Acyl_CoA Activation Complex_Lipids Incorporation into Complex Lipids (Triglycerides, Phospholipids) Acyl_CoA->Complex_Lipids Beta_Ox Beta-oxidation Acyl_CoA->Beta_Ox

References

A Comparative Analysis of Sorbic Acid-13C2 and Other 13C-Labeled Fatty Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of metabolic research, stable isotope-labeled compounds are indispensable tools for elucidating complex biochemical pathways. Among these, 13C-labeled fatty acids have proven invaluable for tracing fatty acid metabolism, quantifying metabolic fluxes, and serving as internal standards for mass spectrometry-based quantification. This guide provides a comparative analysis of Sorbic acid-13C2 and other commonly used 13C-labeled fatty acids, offering insights into their respective applications, performance, and experimental considerations. While this compound is a more specialized tracer, this comparison aims to highlight its potential utility alongside established players like 13C-Palmitic acid and 13C-Oleic acid.

Data Presentation: A Comparative Overview

The selection of a 13C-labeled fatty acid tracer is contingent on the specific biological question and the metabolic pathways under investigation. The following table summarizes the key characteristics and applications of this compound in comparison to other prevalent 13C-labeled fatty acids. It is important to note that while extensive data exists for common fatty acids, some performance metrics for this compound are inferred from the known metabolism of its unlabeled counterpart due to a lack of direct comparative studies.

FeatureThis compound13C-Palmitic Acid (U-13C16)13C-Oleic Acid (U-13C18)13C-Docosahexaenoic Acid (DHA, U-13C22)
Primary Application Tracing pathways of xenobiotic metabolism, studying effects on hepatic lipid metabolism.[1]Gold standard for tracing de novo lipogenesis, fatty acid oxidation, and incorporation into complex lipids.[2][3]Investigating the metabolism of monounsaturated fatty acids and their role in complex lipid synthesis.[2][4]Studying the uptake and metabolism of polyunsaturated fatty acids, particularly in neural tissues.[2]
Metabolic Fate Metabolized via β-oxidation-like pathway to acetyl-CoA, can be converted to carbon dioxide.[1]Undergoes β-oxidation to produce acetyl-CoA for the TCA cycle or is incorporated into triglycerides and phospholipids.[5]Incorporated into complex lipids like triglycerides and phosphatidylcholines, also undergoes β-oxidation.[2][6]Primarily incorporated into phospholipids in cell membranes, with limited oxidation.[2][6]
Tracer Incorporation Efficiency Potentially lower in central carbon pathways compared to endogenous fatty acids.High incorporation into newly synthesized lipids.[3]High incorporation, particularly into triglycerides.[2][6]High and specific incorporation into phospholipids.
Tracer Kinetics Expected to have distinct kinetics from endogenous fatty acids due to its structure.Well-characterized kinetics for flux analysis.[7]Slower plasma clearance and oxidation rates compared to stearic acid.[4]Rapid uptake and retention in specific tissues.
Use as Internal Standard Potential for targeted analysis of sorbic acid and related preservatives.Commonly used as an internal standard for saturated fatty acid analysis.Widely used as an internal standard for monounsaturated fatty acid quantification.Used as an internal standard for long-chain polyunsaturated fatty acid analysis.
Potential for Analytical Interference Minimal interference with endogenous fatty acid analysis.Potential for isobaric interference with other 16-carbon fatty acids if not fully resolved chromatographically.Can have isobaric interference with other C18:1 isomers.Susceptible to oxidation during sample preparation, which can affect quantification.
Key Research Areas Food science, toxicology, hepatic metabolism.[1]Cancer metabolism, diabetes, obesity, and other metabolic disorders.[3][8]Cardiovascular disease, lipid signaling, and membrane biology.[4]Neuroscience, infant nutrition, and inflammatory diseases.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable data in metabolic studies. Below are generalized methodologies for key experiments involving 13C-labeled fatty acids.

Protocol 1: 13C-Labeled Fatty Acid Tracing in Cultured Cells

This protocol outlines the general steps for tracing the metabolic fate of a 13C-labeled fatty acid in a cell culture system.

1. Cell Culture and Treatment:

  • Culture cells to the desired confluency in standard growth medium.

  • Prepare the labeling medium by supplementing basal medium with the 13C-labeled fatty acid of interest (e.g., 100 µM U-13C16 Palmitic acid complexed to BSA).

  • Remove the standard growth medium, wash the cells with PBS, and replace it with the labeling medium.

  • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.

2. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture plate.

  • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Centrifuge the lysate at high speed to pellet cellular debris.

  • Collect the supernatant containing the metabolites.

3. Sample Analysis by Mass Spectrometry (LC-MS or GC-MS):

  • Analyze the metabolite extracts using an appropriate mass spectrometry platform.

  • For GC-MS analysis, derivatization of fatty acids (e.g., to fatty acid methyl esters - FAMEs) is typically required.

  • For LC-MS, reversed-phase chromatography is commonly used to separate different fatty acid species.

  • The mass spectrometer is operated in a mode that allows for the detection and quantification of the different isotopologues of the fatty acid and its downstream metabolites (e.g., in complex lipids).

4. Data Analysis:

  • Correct the raw mass spectrometry data for the natural abundance of 13C.

  • Calculate the fractional enrichment of 13C in the target metabolites over time.

  • Use metabolic flux analysis (MFA) software to model the data and estimate the rates of metabolic pathways.

Protocol 2: Use of 13C-Labeled Fatty Acids as Internal Standards

This protocol describes the use of a 13C-labeled fatty acid as an internal standard for the accurate quantification of its unlabeled counterpart in a biological sample.

1. Sample Preparation:

  • To a known amount of biological sample (e.g., plasma, cell lysate), add a known amount of the 13C-labeled fatty acid internal standard (e.g., 13C16-Palmitic acid). The amount of internal standard added should be comparable to the expected amount of the endogenous analyte.

2. Lipid Extraction:

  • Perform a lipid extraction using a standard method, such as the Folch or Bligh-Dyer method. This involves the addition of a chloroform:methanol mixture to the sample to partition the lipids into an organic phase.

  • Collect the organic phase containing the lipids and evaporate the solvent under a stream of nitrogen.

3. Derivatization (for GC-MS):

  • If using GC-MS, derivatize the extracted lipids to improve their volatility and chromatographic properties. A common method is to convert the fatty acids to their methyl esters (FAMEs) by incubation with a reagent like BF3-methanol.

4. Mass Spectrometry Analysis:

  • Analyze the prepared sample by GC-MS or LC-MS.

  • Set up the mass spectrometer to monitor for the specific mass-to-charge ratios (m/z) of both the unlabeled (endogenous) fatty acid and the 13C-labeled internal standard.

5. Quantification:

  • Integrate the peak areas for both the endogenous analyte and the internal standard.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Create a calibration curve using known concentrations of the unlabeled fatty acid spiked with the same amount of internal standard.

  • Determine the concentration of the endogenous fatty acid in the sample by comparing its peak area ratio to the calibration curve.

Mandatory Visualization

The following diagrams illustrate key concepts relevant to the analysis of 13C-labeled fatty acids.

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondria Fatty_Acid Fatty Acid Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Fatty_Acyl_CoA ACSL Acyl_Carnitine Acyl-Carnitine Fatty_Acyl_CoA->Acyl_Carnitine CPT1 Fatty_Acyl_CoA_mito Fatty Acyl-CoA Acyl_Carnitine->Fatty_Acyl_CoA_mito CPT2/CAT Beta_Oxidation β-Oxidation Spiral Fatty_Acyl_CoA_mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA ATP ATP Beta_Oxidation->ATP TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle TCA_Cycle->ATP

Caption: Mitochondrial fatty acid β-oxidation pathway.

Experimental_Workflow Start Start: Biological System (e.g., Cultured Cells) Add_Tracer Introduce 13C-Labeled Fatty Acid Tracer Start->Add_Tracer Incubation Incubation and Metabolic Labeling Add_Tracer->Incubation Quench_Extract Quench Metabolism & Extract Metabolites Incubation->Quench_Extract Analysis Mass Spectrometry Analysis (LC-MS/GC-MS) Quench_Extract->Analysis Data_Processing Data Processing and Isotopologue Analysis Analysis->Data_Processing MFA Metabolic Flux Analysis (MFA) Data_Processing->MFA End End: Pathway Flux Rates MFA->End

Caption: A generalized experimental workflow for 13C metabolic flux analysis.

References

Safety Operating Guide

Proper Disposal of Sorbic Acid-13C2: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of Sorbic Acid-13C2, a stable isotope-labeled compound. While the isotopic labeling with Carbon-13 does not significantly alter the chemical hazards of the parent compound, it is crucial to follow established protocols for chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat.[1][2] Handle this compound in a well-ventilated area to avoid dust inhalation.[1][2][3] In case of accidental contact, flush the affected skin or eyes with copious amounts of water for at least 15 minutes.[1][2]

Quantitative Data for Sorbic Acid

The following table summarizes key quantitative data for sorbic acid, the unlabeled parent compound, which is relevant for its safe handling and disposal.

PropertyValueReference
Physical State Solid, crystalline powder[4]
Molecular Formula C₆H₈O₂[4][5]
Molecular Weight 112.13 g/mol [4][5]
Melting Point 132-135 °C[4][6]
Boiling Point 228 °C (decomposes)[4][6]
Flash Point 127 °C[4]
Biodegradability Readily biodegradable[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[7][8][9] The following protocol provides a general framework for its proper disposal.

1. Waste Identification and Classification:

  • Treat this compound as a hazardous chemical waste. Although readily biodegradable, it is classified as a skin and eye irritant.[1][2][3]

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's chemical safety guidelines.[10]

2. Containerization:

  • Place waste this compound in a clearly labeled, sealed, and chemically compatible container.[10][11] The original product container is often a suitable choice.[11]

  • The container must be in good condition, free from leaks or external contamination.[11][12]

3. Labeling:

  • Affix a hazardous waste label to the container.[12][13] The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Irritant")

    • The date of accumulation

    • The name and contact information of the generating laboratory or researcher

4. Storage:

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[11]

  • Ensure the storage area is secure and segregated from incompatible materials.[10][11]

5. Disposal Request and Collection:

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request system or contacting the Environmental Health and Safety (EHS) office.[14]

  • The recommended method of disposal is through an approved hazardous waste contractor, typically via industrial combustion or incineration.[2][5]

6. Disposal of Empty Containers:

  • An empty container that has held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol).[10][11]

  • Collect the rinsate as hazardous waste and dispose of it accordingly.[11]

  • After triple-rinsing, the defaced container may be disposed of as non-hazardous solid waste, in accordance with institutional policies.[11]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe classify Classify as Hazardous Waste (Irritant) ppe->classify containerize Place in a Labeled, Sealed, Compatible Container classify->containerize label Affix Hazardous Waste Label with Full Chemical Name and Hazard Info containerize->label store Store in Designated Hazardous Waste Accumulation Area label->store request Request Waste Pickup through Institutional EHS store->request disposal Disposal by Approved Hazardous Waste Contractor (e.g., Incineration) request->disposal end End of Disposal Process disposal->end

References

Essential Safety and Logistical Information for Handling Sorbic Acid-13C2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Sorbic acid-13C2, ensuring the safety of researchers, scientists, and drug development professionals. While this compound is chemically identical to sorbic acid, the isotopic labeling necessitates meticulous handling and disposal procedures.

Hazard Identification and Personal Protective Equipment

Sorbic acid is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] Inhalation of dust may lead to respiratory issues.[1][4] Therefore, adherence to stringent safety measures is paramount.

Personal Protective Equipment (PPE) Requirements:

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles or safety glasses with side-shields.[1][5]
Hand Protection GlovesNitrile rubber gloves are recommended.[1] Always inspect gloves for integrity before use.
Body Protection Lab CoatA standard laboratory coat should be worn to prevent skin contact.
Respiratory Protection RespiratorA half-mask with a dust filter should be used if exposure limits are exceeded or in poorly ventilated areas.[1]
Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure a well-ventilated work area, preferably a chemical fume hood.[1][2]

  • Assemble all necessary equipment and PPE before handling the compound.

  • Clearly label all containers with the chemical name ("this compound") and any relevant hazard symbols.

2. Handling:

  • Avoid generating dust.[1][2][5] If transferring the solid, do so carefully to minimize airborne particles.

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly with soap and water after handling and before breaks.[1]

  • In case of accidental contact, follow the first-aid measures outlined below.

3. First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[1][2][3] Remove contact lenses if present and easy to do.[1][2][3] Seek medical attention if irritation persists.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1][4] If skin irritation occurs, seek medical advice.[3]

  • Inhalation: Move the affected person to fresh air.[1][2] If respiratory symptoms persist, seek medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[6]

4. Spill Response:

  • For small spills, dampen the solid material with 60-70% ethanol to prevent dust formation and transfer it to a suitable container for disposal.[4]

  • Use absorbent paper dampened with ethanol to clean the spill area, followed by a wash with soap and water.[4]

  • Seal all contaminated materials in a vapor-tight plastic bag for disposal.[4]

Disposal Plan

As this compound contains a stable isotope (Carbon-13), it is not radioactive and does not require special handling as radioactive waste.[7] However, it should be disposed of as chemical waste in accordance with local, state, and federal regulations.

Disposal Steps:

  • Segregation: Do not mix this compound waste with general laboratory waste.[7]

  • Labeling: All waste containers must be clearly labeled as "this compound Waste" and include information about the contents.[]

  • Containment: Solid waste should be collected in a designated, sealed container.

  • Collection: Arrange for collection by your institution's environmental health and safety (EHS) department or a certified chemical waste disposal company.[7][]

Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_response Emergency Response cluster_disposal Disposal prep1 Work in a well-ventilated area prep2 Assemble PPE and equipment prep1->prep2 prep3 Label all containers prep2->prep3 handle1 Avoid dust generation prep3->handle1 handle2 No eating, drinking, or smoking handle1->handle2 spill Spill Response handle1->spill first_aid First-Aid Measures handle1->first_aid handle3 Wash hands after use handle2->handle3 dispose1 Segregate as chemical waste handle3->dispose1 dispose2 Label waste container clearly dispose1->dispose2 dispose3 Arrange for EHS pickup dispose2->dispose3

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.